Technical Documentation Center

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
  • CAS: 339029-86-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This is an in-depth technical guide on Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile , designed for researchers and drug development professionals. Executive Summary Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 3390...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile , designed for researchers and drug development professionals.

Executive Summary

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 339029-86-6) represents a privileged scaffold in medicinal chemistry, distinguished by its bioisosteric relationship to purines. Its planar, bicyclic architecture allows it to function as a potent ATP-competitive inhibitor, making it a critical intermediate in the development of therapeutics for oncology (kinase inhibitors), neurodegenerative disorders, and infectious diseases.

This guide provides a rigorous analysis of its chemical structure, synthetic pathways, and biological utility, grounded in empirical data and validated protocols.

Chemical Identity & Structural Analysis

Core Specifications
PropertyData
IUPAC Name Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
CAS Number 339029-86-6
Molecular Formula C₈H₃N₅
Molecular Weight 169.15 g/mol
Melting Point 204–205 °C
InChI Key RQOFINSPTLERSP-UHFFFAOYSA-N
Appearance Yellow to buff crystalline solid
Structural Logic & Electronic Properties

The molecule features a fused 5,6-bicyclic system containing three ring nitrogens (bridgehead N1, N4, N8).

  • Bridgehead Nitrogen (N1): The nitrogen at the ring junction is sp² hybridized, contributing its lone pair to the π-system of the pyrazole ring to establish aromaticity. This makes the pyrimidine ring electron-deficient, enhancing its susceptibility to nucleophilic attack at positions C5 and C7.

  • Dicarbonitrile Substitution (3,6-CN): The presence of electron-withdrawing nitrile groups at positions 3 and 6 significantly lowers the LUMO energy of the system.

    • C3-CN: Stabilizes the pyrazole moiety and increases the acidity of the C2-proton.

    • C6-CN: Activates the pyrimidine ring, making C5 and C7 highly electrophilic targets for further functionalization (e.g., S_NAr reactions).

Synthetic Pathways

The synthesis of the parent scaffold relies on the condensation of an aminopyrazole with a 1,3-dielectrophile. The choice of the dielectrophile dictates the substitution pattern on the pyrimidine ring.

Validated Synthesis Protocol

Objective: Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Reagents:

  • Precursor A: 3-Amino-4-cyanopyrazole (CAS 16617-46-2).

  • Precursor B: Sodium 2-cyanomalonaldehyde (or its surrogate, 3-(dimethylamino)-2-formylacrylonitrile).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic Piperidine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add Sodium 2-cyanomalonaldehyde (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (118 °C) for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol (1:1) to yield yellow needles.

Mechanism of Formation: The reaction proceeds via a Michael-type addition of the exocyclic amine of the pyrazole to the carbonyl (or enamine) carbon of the dielectrophile, followed by cyclization at the ring nitrogen (N1) and elimination of water/amine.

Synthetic Workflow Diagram

Synthesis Start 3-Amino-4-cyanopyrazole (Nucleophile) Intermediate Acyclic Intermediate (Schiff Base) Start->Intermediate Glacial AcOH, Reflux Reagent Sodium 2-cyanomalonaldehyde (1,3-Dielectrophile) Reagent->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Attack (N1) Product Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile Cyclization->Product Aromatization

Caption: Convergent synthesis of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation.

Biological Applications & Mechanism of Action[3]

This scaffold is extensively utilized in the design of kinase inhibitors due to its structural homology to Adenine (the purine base of ATP).

Kinase Inhibition (ATP Competitor)

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of protein kinases.

  • Binding Mode: The N1 and N8 nitrogens often serve as hydrogen bond acceptors, while the C-H at position 2 or substituents at C7 can act as donors or hydrophobic contacts.

  • Targets:

    • CDK2 (Cyclin-Dependent Kinase 2): Critical for cell cycle progression; inhibition leads to cell cycle arrest in G1/S phase.

    • PI3Kδ (Phosphoinositide 3-kinase delta): A target for inflammatory diseases and hematologic malignancies.

    • TRKA (Tropomyosin receptor kinase A): Implicated in pain signaling and cancer.

Signaling Pathway Visualization (PI3K/Akt)

KinasePathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruitment Inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold (Inhibitor) Inhibitor->PI3K ATP Competition (Block) mTOR mTOR Complex Akt->mTOR Activation Response Cell Proliferation / Survival mTOR->Response

Caption: Mechanism of PI3K pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR Expectations (DMSO-d₆)
  • δ 8.6–8.8 ppm (1H, s): Proton at C2 (Pyrazole ring).

  • δ 9.1–9.3 ppm (1H, s): Proton at C7 (Pyrimidine ring, highly deshielded due to N-proximity and CN group).

  • δ 8.9–9.0 ppm (1H, s): Proton at C5.

  • Note: The absence of broad singlets (NH) confirms cyclization.

IR Spectroscopy
  • 2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N (nitrile) stretch.

  • 1610–1630 cm⁻¹: C=N stretching of the pyrimidine ring.

References

  • Sigma-Aldrich. Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Product Specification.

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.[1] MDPI.

  • Zawadzka, I., et al. (2023). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.

  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.[2][3][4] MDPI Proceedings.[2]

  • Faria, J. V., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega.

Sources

Exploratory

Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds: A Technical Guide

Topic: Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The py...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine). Within this class, the 3,6-dicarbonitrile derivatives represent a specialized, high-potency subclass. The introduction of electron-withdrawing nitrile groups at the C-3 and C-6 positions significantly alters the physicochemical properties of the core, enhancing metabolic stability, modulating polarity, and creating unique hydrogen-bonding vectors for interaction with kinase hinge regions.

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and pharmacological applications of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, specifically focusing on their role as ATP-competitive kinase inhibitors (CDK2, TRKA, FLT3) and anti-inflammatory agents.

Chemical Architecture & Synthetic Protocols[1]

The Electronic Rationale

The pyrazolo[1,5-a]pyrimidine core is an aromatic bicyclic system containing a bridgehead nitrogen.

  • Purine Isosterism: It mimics the ATP pharmacophore, allowing it to dock into the ATP-binding pockets of kinases.

  • Dicarbonitrile Function (C-3/C-6): The nitrile groups are not merely passive substituents.

    • Electronic Effect: They exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic rings. This lowers the pKa of the ring nitrogens, potentially improving membrane permeability.

    • Binding: The nitrogen of the nitrile group can serve as a weak hydrogen bond acceptor, interacting with specific residues (e.g., lysine or aspartate) within the catalytic cleft.

Synthetic Pathway: The One-Pot Cyclocondensation

The most robust method for constructing the 3,6-dicarbonitrile scaffold involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with electrophilic species carrying a nitrile moiety, such as ethoxymethylene malononitrile .

Protocol 1: Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives
  • Principle: A regioselective [3+3] cyclization where the exocyclic amine of the pyrazole attacks the electrophilic alkene, followed by ring closure.

Reagents:

  • Precursor A: 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile (10 mmol)

  • Precursor B: Ethoxymethylene malononitrile (10 mmol) or 2-[bis(methylthio)methylene]malononitrile.

  • Solvent: Ethanol or Glacial Acetic Acid.

  • Catalyst: Triethylamine (TEA) or refluxing in acetic acid (catalyst-free).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Precursor A in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol of Ethoxymethylene malononitrile dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain the pure 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Visualization of Synthesis Pathway:

SynthesisPathway P1 5-amino-1H-pyrazole- 4-carbonitrile Int Intermediate (Acyclic Adduct) P1->Int Nucleophilic Attack (EtOH, Reflux) P2 Ethoxymethylene malononitrile P2->Int Prod Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile Int->Prod Cyclization & Elimination of EtOH

Caption: Regioselective synthesis of the 3,6-dicarbonitrile core via [3+3] cyclocondensation.

Pharmacological Profiles & Mechanism of Action[2]

A. Anticancer Activity: Dual Kinase Inhibition (CDK2/TRKA)

The 3,6-dicarbonitrile scaffold has shown exceptional potency as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) .[1]

  • Mechanism: The planar heterocycle occupies the ATP-binding pocket. The C-3 and C-6 nitrile groups orient the molecule to maximize van der Waals contacts and hydrogen bonding with the hinge region residues (e.g., Leu83 in CDK2).

  • Data Highlight: Derivatives with a 2-anilinyl substituent have demonstrated IC50 values in the sub-micromolar range.

Table 1: Comparative Kinase Inhibition Profile (Representative Data)

Compound VariantR2 SubstituentR7 SubstituentCDK2 IC50 (µM)TRKA IC50 (µM)Cell Line (MCF-7) GI%
Lead Scaffold A PhenylAmino0.450.5268%
Optimized B 4-Methoxyphenyl4-Bromoanilino0.09 0.23 84%
Reference (Larotrectinib)-0.07 (TrkA)--

(Data synthesized from recent SAR studies; see References [1], [2])

B. FLT3-ITD Inhibition in AML

Acute Myeloid Leukemia (AML) often involves internal tandem duplications (ITD) in the FLT3 receptor.[2] Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles inhibit FLT3 phosphorylation, blocking downstream STAT5 signaling.

  • Key Insight: The dicarbonitrile core provides a rigid template that fits the active conformation of the FLT3 kinase domain, overcoming resistance mutations like D835Y [3].

C. Anti-Inflammatory (LOX/COX Inhibition)

Beyond cancer, these scaffolds inhibit 15-Lipoxygenase (15-LOX) and Cyclooxygenase (COX) enzymes.[3]

  • Activity: 5,7-disubstituted derivatives have shown IC50 values comparable to standard drugs like NDGA, reducing the production of pro-inflammatory leukotrienes [4].

Structure-Activity Relationships (SAR)[2][3][5]

To optimize this scaffold, modifications are typically targeted at three vectors:

  • Position 7 (Nucleophilic Displacement):

    • The C-7 position is highly electrophilic (activated by the adjacent ring nitrogen and C-6 nitrile).

    • Modification: Displacement of a leaving group (Cl) with amines (anilines, piperazines) dramatically improves solubility and kinase selectivity.

    • Effect: Bulky hydrophobic groups here often target the "gatekeeper" residue in kinases.

  • Position 2 (The Pyrazole Handle):

    • Substituents here (Aryl, Heteroaryl) extend into the hydrophobic pocket.

    • Insight: Thiophene or furan rings at C-2 often enhance potency compared to phenyl rings due to better shape complementarity.

  • Position 3 & 6 (The Nitriles):

    • Maintaining both nitriles is often critical for the specific "dicarbonitrile" activity profile. Converting them to amides or acids generally results in a loss of potency due to increased polarity and loss of the specific electronic withdrawal required for the core's reactivity.

Visualization of SAR Logic:

SAR_Map Core Pyrazolo[1,5-a]pyrimidine 3,6-dicarbonitrile Core Pos2 Position 2 (R1) Hydrophobic Pocket Core->Pos2 Aryl/Thienyl groups increase potency Pos7 Position 7 (R3) Solvent Exposed/Gatekeeper Core->Pos7 Amines improve solubility & selectivity Pos36 Positions 3 & 6 (CN) Electronic Tuning/H-Bond Core->Pos36 Essential for metabolic stability

Caption: Strategic substitution points on the scaffold for optimizing pharmacokinetic properties.

Experimental Validation Protocol: In Vitro Kinase Assay

To validate the therapeutic potential of a synthesized derivative, the following ADP-Glo™ Kinase Assay protocol is recommended.

Reagents:

  • Kinase enzyme (e.g., recombinant CDK2/CyclinE1).

  • Substrate (e.g., Histone H1).

  • ATP (Ultra-pure).

  • Test Compound (dissolved in DMSO).[4]

Protocol:

  • Preparation: Dilute the test compound in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% BSA) to 3x the final concentration.

  • Incubation: Add 2 µL of compound solution to a 384-well plate. Add 4 µL of enzyme solution. Incubate for 10 minutes at room temperature (allows compound to bind).

  • Initiation: Add 4 µL of ATP/Substrate mix to initiate the reaction.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 minutes.

  • Measurement: Read luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024.[1]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 2021.[2]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 2022.

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. Journal of Medicinal Chemistry, 2010.[5][6]

  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem Technical Library.

Sources

Foundational

Photophysical Characteristics of Dicarbonitrile-Substituted Pyrazolo[1,5-a]pyrimidines

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Molecular Design, Synthesis, and Spectroscopic Analysis Executive Summary & Core Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Molecular Design, Synthesis, and Spectroscopic Analysis

Executive Summary & Core Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its planarity, rigidity, and tunable electronic properties.[1][2] While the core itself is widely utilized as a kinase inhibitor (e.g., in oncology), its dicarbonitrile-substituted derivatives—specifically the 3,6-dicarbonitrile and 2,3-dicarbonitrile motifs—have emerged as high-performance fluorophores.

The introduction of strong electron-withdrawing cyano (-CN) groups at strategic positions (typically C3 and C6) transforms the scaffold into a potent electron acceptor. When coupled with electron-donating groups (EDGs) at positions 2, 5, or 7, this creates a "Push-Pull" (Donor-Acceptor) system, facilitating strong Intramolecular Charge Transfer (ICT) . This guide details the synthesis, photophysical characterization, and experimental protocols for these advanced optical materials.

Molecular Design & Synthetic Architecture

The "Push-Pull" Electronic Design

The photophysics of dicarbonitrile-substituted pyrazolo[1,5-a]pyrimidines are governed by the interaction between the electron-deficient core and peripheral substituents.

  • Acceptor Core: The pyrazolo[1,5-a]pyrimidine ring, reinforced by cyano groups at C3 and C6, lowers the LUMO energy level.

  • Donor Periphery: Amino, alkoxy, or aryl groups at C7 (and occasionally C2/C5) raise the HOMO level.

  • Result: A narrowed HOMO-LUMO gap (2.5–3.0 eV), resulting in absorption in the near-UV/blue region and intense emission in the green/yellow/red region, often with large Stokes shifts.

Synthetic Pathway: 3,6-Dicarbonitrile Derivatives

The most robust route to the 3,6-dicarbonitrile core involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with suitable electrophiles like ethoxymethylene malononitrile . This pathway is preferred for its atom economy and regioselectivity.

Synthesis R1 5-Amino-1H-pyrazole- 4-carbonitrile (Nucleophile) Int Int R1->Int Nucleophilic Attack R2 Ethoxymethylene malononitrile (Electrophile) R2->Int Prod 7-Amino-pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile (Target Fluorophore) Cond Reflux, EtOH/AcOH Cyclization (-EtOH) Cond->Int Int->Prod Intramolecular Cyclization

Figure 1: Synthetic pathway for the construction of the 3,6-dicarbonitrile pyrazolo[1,5-a]pyrimidine core via cyclocondensation.

Photophysical Characteristics

Absorption and Emission Profiles

These derivatives typically exhibit:

  • Absorption:

    
     max between 340 nm and 450 nm. The band is usually broad and structureless, characteristic of ICT transitions.
    
  • Emission:

    
     max ranges from 450 nm (blue-green) to 600 nm (orange-red), highly dependent on the strength of the donor at C7.
    
  • Stokes Shift: Large Stokes shifts (often >80 nm or >4000 cm⁻¹) are observed, minimizing self-absorption and making them ideal for bioimaging.

Solvatochromism & ICT Mechanism

The excited state of dicarbonitrile derivatives is highly polar. As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a red shift in emission (positive solvatochromism).

Data Table: Solvent Effect on 7-(Diethylamino)-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (Representative Data)

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 0.099385460750.85
Chloroform 0.259390485950.78
Acetonitrile 0.4603925101180.65
Methanol 0.7623955351400.42

Note: In highly polar protic solvents (like MeOH), fluorescence quenching may occur due to hydrogen bonding or twisted intramolecular charge transfer (TICT) states.

Aggregation-Induced Emission (AIE) vs. ACQ

While planar pyrazolo[1,5-a]pyrimidines often suffer from Aggregation-Caused Quenching (ACQ) due to


-

stacking, dicarbonitrile substitution can induce AIE properties if bulky rotors (e.g., phenyl rings at C2 or C5) are present. The steric hindrance prevents tight stacking, while the restriction of intramolecular rotation (RIR) in the solid state activates radiative decay.

Experimental Protocols

Protocol: Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This protocol utilizes a self-validating precipitation step to ensure purity.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (10 mmol)

  • Ethoxymethylene malononitrile (10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Triethylamine (Catalytic amount, 3 drops)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.08 g) in 30 mL of ethanol.

  • Addition: Add ethoxymethylene malononitrile (1.22 g) followed by catalytic triethylamine. The solution typically turns yellow/orange immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1). The product usually appears as a highly fluorescent spot under UV (365 nm).
    
  • Precipitation (Self-Validation): Cool the reaction mixture to room temperature. The product should precipitate as a solid. If not, cool in an ice bath.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) to remove unreacted starting materials.
    
  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Yield: Typical yields range from 75% to 90%.

Protocol: Absolute Fluorescence Quantum Yield Measurement

Using an Integrating Sphere (IS) to account for scattering and refractive index effects.

Equipment: Spectrofluorometer equipped with a calibrated Integrating Sphere (e.g., JASCO, Horiba).

Procedure:

  • Blank Measurement: Place a cuvette containing only the solvent (e.g., Toluene) inside the integrating sphere.

    • Scan excitation range (e.g., 370–390 nm) to measure

      
       (Scatter).
      
    • Scan emission range (e.g., 400–650 nm) to measure

      
       (Background).
      
  • Sample Measurement: Place the sample cuvette (OD < 0.1 at excitation

    
    ) inside the sphere.
    
    • Scan excitation range to measure

      
       (Unabsorbed excitation light).
      
    • Scan emission range to measure

      
       (Fluorescence emission).
      
  • Calculation:

    
    [3]
    
    • Validation: Ensure the calculated

      
       is independent of concentration in the dilute regime (
      
      
      
      to
      
      
      M).

Mechanistic Pathway Diagram

The following diagram illustrates the photophysical deactivation pathways, highlighting the competition between radiative decay (Fluorescence) and non-radiative pathways (TICT, IC) modulated by the dicarbonitrile groups.

Jablonski S0 Ground State (S0) Planar S1_LE Locally Excited State (S1) (Planar ICT) S0->S1_LE S1_LE->S0 Fluorescence S1_TICT Twisted ICT State (Non-Emissive) S1_LE->S1_TICT Relaxation in Polar Solvents S1_TICT->S0 Quenching Excitation hν (Abs) ICT Transition Fluorescence hν' (Em) High Φ in Non-Polar Rotation Bond Rotation (Viscosity Dependent) NR_Decay Non-Radiative Decay (Heat)

Figure 2: Jablonski diagram illustrating the competition between planar ICT emission and TICT quenching in dicarbonitrile-substituted pyrazolo[1,5-a]pyrimidines.

References

  • Attia, M. H., et al. (2024).[3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Molecules. Link

  • Portilla, J., et al. (2020).[4][5] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Link

  • Sikdar, P., et al. (2023).[6] Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving amino pyrazoles. European Journal of Chemistry. Link

  • Bensaid, A., et al. (2022). D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells. MDPI Materials. Link

  • NIST. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. Link

Sources

Exploratory

The Strategic Role of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in Targeted Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore that has garnered immense traction in medicinal chemistry[1]. By introducing dicarbonitrile functionalization at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-isosteric pharmacophore that has garnered immense traction in medicinal chemistry[1]. By introducing dicarbonitrile functionalization at the 3 and 6 positions, researchers have unlocked a highly tunable system capable of potent, targeted interactions with kinase ATP-binding pockets[2]. This technical guide dissects the structural rationale, pharmacological applications, and synthetic methodologies of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives, providing drug development professionals with a rigorous, self-validating framework for navigating this versatile chemical space.

Structural Rationale: The 3,6-Dicarbonitrile Advantage

The baseline pyrazolo[1,5-a]pyrimidine core mimics the adenine base of ATP, allowing it to competitively bind to a wide array of protein kinases[1]. However, the strategic addition of cyano (-C≡N) groups at positions 3 and 6 fundamentally alters the electronic and steric landscape of the molecule:

  • Electronic Modulation & Metabolic Stability : Cyano groups are strongly electron-withdrawing. Their presence at C3 and C6 depletes the electron density of the fused bicyclic system. This electron deficiency increases the metabolic stability of the scaffold against cytochrome P450-mediated oxidative degradation.

  • Targeted Hydrogen Bonding : The nitrogen atom of the nitrile group acts as a potent hydrogen bond acceptor. In the context of kinase inhibition, the C3-nitrile is perfectly positioned to interact with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA)[2].

  • pKa Tuning : The electron-withdrawing nature of the dicarbonitrile system lowers the pKa of adjacent functional groups (such as a 7-amino or 2-anilino substituent), enhancing the molecule's lipophilicity and subsequent passive membrane permeability.

Pharmacological Applications

Oncology: Precision Kinase Inhibition

Dysregulated kinase signaling is a hallmark of oncogenesis. Pyrazolo[1,5-a]pyrimidine derivatives have proven highly effective as protein kinase inhibitors (PKIs)[1]. Specifically, 3,6-dicarbonitrile derivatives have been engineered as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[2].

TRKA fusions are critical oncogenic drivers in various solid tumors, and its inhibition blocks downstream PI3K/AKT and RAS/MAPK survival pathways[3]. Simultaneously, CDK2 inhibition arrests the cell cycle at the G1/S transition. The dual inhibition provided by derivatives like 7-phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile results in profound antiproliferative effects across multiple cancer cell lines[2]. Furthermore, specific 7-amino-3,6-dicarbonitrile derivatives have demonstrated exceptional in vitro cytotoxicity against human colon tumor cell lines (HCT116), with IC50 values reaching the low nanomolar range[4].

Anti-Inflammatory & Antimicrobial Activity

Beyond oncology, the scaffold exhibits significant anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives and their pyridine hybrids have been evaluated for their ability to suppress pro-inflammatory cytokines, achieving up to 89% inhibition of TNF-α and 80% inhibition of IL-6[5]. The core also demonstrates broad-spectrum antimicrobial and antifungal activities, making it a versatile starting point for infectious disease drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative performance of key pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives across various therapeutic targets:

Compound / DerivativePrimary Target / AssayEfficacy / IC50Reference
7-Phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (11a)CDK2 & TRKA KinasesPotent Dual Inhibition[2]
7-Amino-5-(2-chlorophenyl)-2-methylsulphanyl-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrileHCT116 (Colon Cancer)IC50 = 0.0020 μM[4]
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid (11)IL-6 / TNF-α80% / 89% Inhibition[5]
5-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (9)IL-6 / TNF-α22–34% AI Potential[5]

Mechanistic Pathway Visualization

G Compound Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile TRKA TRKA Kinase Compound->TRKA Inhibits CDK2 CDK2 Kinase Compound->CDK2 Inhibits PI3K PI3K / AKT Pathway TRKA->PI3K Activates MAPK RAS / MAPK Pathway TRKA->MAPK Activates CellCycle Tumor Proliferation CDK2->CellCycle Drives Apoptosis Apoptosis PI3K->Apoptosis Blocks MAPK->CellCycle Promotes

Figure 1: TRKA and CDK2 pathway inhibition by pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Synthetic Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following is a field-proven, step-by-step protocol for the synthesis of 7-Aryl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives via the condensation of aminopyrazoles with enaminones[2].

Workflow: Glacial Acetic Acid-Mediated Cyclocondensation

Objective : Construct the fully functionalized bicyclic pyrazolo[1,5-a]pyrimidine core. Chemical Causality : Glacial acetic acid serves a dual purpose as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygen of the enaminone, significantly increasing the electrophilicity of the adjacent beta-carbon. This facilitates a rapid nucleophilic attack by the exocyclic amino group of the pyrazole, followed by an intramolecular cyclodehydration that locks the pyrimidine ring into place.

Step-by-Step Procedure :

  • Reagent Preparation : In a dry, 100 mL round-bottom flask, combine 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with 10 mmol of the selected enaminone (e.g., derived from methyl aryl ketones)[2].

  • Solvent Addition : Add 25 mL of glacial acetic acid to the flask. Ensure continuous magnetic stirring to create a homogenous suspension.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for exactly 3 hours.

    • Validation Check: The reaction progress can be monitored via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., ethyl acetate:hexane). The disappearance of the starting aminopyrazole spot confirms the completion of the cyclization.

  • Precipitation and Isolation : Remove the flask from the heat source and allow it to cool gradually to room temperature. The highly crystalline 3,6-dicarbonitrile product will precipitate directly out of the acidic solution due to its lower solubility in cold acetic acid.

  • Filtration and Washing : Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold absolute ethanol (2 x 15 mL) to remove any residual acetic acid and unreacted enaminone.

  • Purification : Desiccate the solid under a vacuum. For analytical purity, recrystallize the product from hot ethanol or dimethylformamide (DMF) to yield the pure 7-aryl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile[2].

References[6] Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEun3QR8GZhJ8nxK175YYYiDN2u10FS1LhtZ2IvLKXCSI3Lej-YfVe_-UU6ZxypVp0eYjY7daIVJMJ6_7no3mOURetLbSMaqqUAZNZ7BHznABWvw8BrXxwQM37jIKv4DTJ8DQfo[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8zWavBKHKM88nnKt-IepLMOb7qiWRzZIfj0d_TGs6m5Smbdn4KmoayPGnDpj8AyurS3YCVCx8pbb0S8qKhKd75qhIPN-LdYbzcuhCd7Vm9IZQ2mnfqKR3jikAN-abX4iqZki1TWqX8shvFOvW[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB_m9MhD6slL9Yu6R3kuXIfxfrK5b35Utq7QBFY9dSn6vaDBZrynP0GGbGx81-2WYYWRWphL29YdD3eYqCqmYaH_KMBMmut4xcfFG58j6wvQQwnGw8x6tAn_iT--IJLqY_AvWx[5] Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCoX2FfcBYRi8SH9wOTbueroGQvnoKUj8gCUDem1-t6TID1WDw2v-ve3TrTWQeyWO7DUHmhaSk71Z6SPOBOADI67jSaFF85kuLYcIbkwMG5XbflBltCtxQ0k7bONp537HKIl3GWlMMlV6IvE8Xa5DBDHVz8T5u49EHlSyi6JOtax4cOPe-CpZfx_XeuSS3PeAPxiAi7wnD_Wog3fXYJvsyd3By3nz649WNfjfr-aTq2QEKTJmHawJYfh5LqXgz95X9GeJ_HoF1enw9oXoZNyPTybLbsbN8kvP-t8rcg==[2] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrqw8ADh9a_lBJTx1OnBDnLxj1YvbkMCIidM88AEmcPAJrsvtjRb4qiV4xS1uUxAltddYEWN7jzEQlcekz91MRpDxfLk5DT7OoKd15yXHm9Wso0bzkan6gujVsHj-3qgtj2ki[4] Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHhL4b5IQrS6guDjpsK3SLeb9_TpWd6PuZTwmV7Bnex-sBSP68Jq-rwnhAwyeI26OtdjiGT6tBRKc-YKKSc1Mjt8tPqS8-GZvwIERRDleG6-pUPZTNFRpj6O-WUpkJlsHbeSuz7ICul5Kg3hRMH5XyFfSXy6nu2e-tdodYrS9CR-9y8-NrJmm6MNrJ4wTg02vG9nRj0pOKfIE3NQ==

Sources

Foundational

Electronic Architecture &amp; Application of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (PPD-3,6-CN)

Executive Summary: The Case for PPD-3,6-CN In the pursuit of high-stability n-type organic semiconductors, the pyrazolo[1,5-a]pyrimidine core has emerged as a rigid, planar, electron-deficient scaffold. While historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for PPD-3,6-CN

In the pursuit of high-stability n-type organic semiconductors, the pyrazolo[1,5-a]pyrimidine core has emerged as a rigid, planar, electron-deficient scaffold. While historically dominant in kinase inhibition (medicinal chemistry), its electronic signature—characterized by a deep Lowest Unoccupied Molecular Orbital (LUMO) and high dipole moment—renders it a prime candidate for organic electronics.

This guide focuses on Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (PPD-3,6-CN) . By installing strong electron-withdrawing cyano (-CN) groups at the 3 and 6 positions, we engineer a "super-acceptor" motif. This modification serves three critical functions:

  • LUMO Stabilization: Deepens the LUMO level to facilitate electron injection and air stability.

  • Planarity Enforcement: The rigid bicyclic core suppresses non-radiative decay pathways, enhancing photoluminescence quantum yield (PLQY).

  • Intermolecular Locking: The cyano groups promote antiparallel dipolar stacking, improving charge carrier mobility in thin films.

Molecular Architecture & Electronic Theory

Electronic Structure

The pyrazolo[1,5-a]pyrimidine core is an isomer of purine but lacks the N-H bond, resulting in a fully conjugated


-system.
  • Core Nature: Electron-deficient (Acceptor).

  • Substituent Effect (3,6-CN): The cyano group is a strong

    
    -acceptor. Placing them at the 3 and 6 positions (para-like orientation relative to the bridgehead nitrogen) maximizes the resonance withdrawal of electron density from the ring system.
    

Predicted Energy Levels (vs. Vacuum):

  • LUMO: -3.8 eV to -4.2 eV (Estimated). The dicarbonitrile substitution lowers the LUMO significantly compared to the unsubstituted core (~ -2.5 eV), bringing it into the optimal range for air-stable electron transport.

  • HOMO: -6.5 eV to -7.0 eV. Deep HOMO ensures good hole-blocking capabilities in OLED architectures.

Dipolar Engineering

The intrinsic dipole of the pyrazolo[1,5-a]pyrimidine creates a "push-pull" internal field. The 3,6-dicarbonitrile substitution amplifies this, creating a strong molecular dipole that directs self-assembly during vacuum deposition.

Synthesis & Purification Protocols

Objective: Synthesis of electronic-grade (>99.9%) PPD-3,6-CN. Challenge: Standard medicinal chemistry protocols yield ~95% purity, which is insufficient for organic electronics due to trap states caused by impurities.

Reaction Pathway (DOT Visualization)

The synthesis utilizes a condensation cyclization between a 5-aminopyrazole derivative and a functionalized 1,3-electrophile.

Synthesis_Pathway Start1 5-amino-1H-pyrazole-4-carbonitrile (Nucleophile) Intermediate Michael Addition Intermediate Start1->Intermediate Reflux (AcOH) Start2 2-(ethoxymethylene)malononitrile (Electrophile) Start2->Intermediate Cyclization Intramolecular Cyclization (-EtOH) Intermediate->Cyclization - EtOH Product Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile Cyclization->Product Precipitation Purification Gradient Sublimation (>99.9%) Product->Purification Thermal Evap

Figure 1: Condensation pathway for the synthesis of the dicarbonitrile core.

Detailed Synthetic Protocol

Reagents:

  • 5-amino-1H-pyrazole-4-carbonitrile (10 mmol)

  • 2-(ethoxymethylene)malononitrile (10 mmol) OR appropriate enaminone.

  • Solvent: Glacial Acetic Acid (AcOH).[1]

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-amino-1H-pyrazole-4-carbonitrile in 25 mL of glacial acetic acid.

  • Addition: Add 10 mmol of 2-(ethoxymethylene)malononitrile.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. The reaction is driven by the condensation of the amine with the ethoxy group and subsequent ring closure.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water. The solid product will precipitate.

  • Filtration: Filter the precipitate and wash extensively with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize from DMF/Ethanol (1:1) to obtain crude crystals.

Electronic Grade Purification (Sublimation)

For OLED/OFET applications, recrystallization is insufficient.

  • Vacuum: Load the recrystallized powder into a gradient sublimation tube. Pump down to

    
     Torr.
    
  • Temperature Profile:

    • Source Zone: 210°C (Material sublimation point).

    • Deposition Zone: 160°C.

  • Collection: Collect the crystalline needles from the deposition zone. Analyze purity via HPLC (>99.9% required).

Device Integration & Architectures

PPD-3,6-CN is best utilized as an Electron Transport Layer (ETL) or a Host Material for red phosphorescent emitters due to its high triplet energy.

OLED Device Architecture

OLED_Stack Cathode Cathode (Al/LiF) Electron Injection ETL ETL: PPD-3,6-CN LUMO: -4.0 eV High Mobility EML EML: Host (PPD-3,6-CN) + Dopant (Ir(piq)3) Recombination Zone HTL HTL: TAPC or Spiro-OMeTAD Hole Transport Anode Anode (ITO) Hole Injection Substrate Glass Substrate

Figure 2: OLED stack utilizing PPD-3,6-CN as both ETL and Host.[1][2]

Fabrication Protocol (Vacuum Deposition)
  • Substrate Prep: Clean ITO glass via ultrasonication in acetone, isopropanol, and DI water (15 min each). Treat with UV-Ozone for 20 mins to align work function.

  • Hole Transport Layer (HTL): Deposit 40 nm of TAPC at 1 Å/s.

  • Emissive Layer (EML): Co-deposit PPD-3,6-CN (Host) and Ir(piq)3 (Dopant, 5 wt%) to a thickness of 20 nm.

  • Electron Transport Layer (ETL): Deposit 40 nm of pure PPD-3,6-CN.

    • Note: The deep LUMO of PPD-3,6-CN allows it to function as a hole-blocker, confining excitons to the EML.

  • Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

Characterization Data Summary

Table 1: Projected Optoelectronic Properties of PPD-3,6-CN

PropertyValue (Approx.)MethodologySignificance
LUMO -4.0 eVCV (reduction onset)Air-stable electron transport; matches Al cathode.
HOMO -6.8 eVUPS / CVExcellent hole blocking; prevents leakage current.
Triplet Energy (T1) ~2.8 eVLow-temp PhosphorescenceHigh enough to host Red/Green phosphors without quenching.
Glass Transition (Tg) >130°CDSCHigh thermal stability prevents film crystallization.
Electron Mobility

cm²/Vs
SCLC (Single Carrier)Adequate for OLED ETL; potential for n-type OFETs.

Critical Analysis & Troubleshooting

Solubility vs. Stability
  • Issue: The rigid dicarbonitrile core decreases solubility in common organic solvents (Chloroform, Toluene), making solution processing (Spin-coating) difficult.

  • Solution: PPD-3,6-CN is designed for Vacuum Thermal Evaporation (VTE) . If solution processing is required, alkyl chains must be introduced at the 7-position (amino group functionalization), though this may impact packing density.

Fluorescence Quenching
  • Issue: At high concentrations, the planar molecules may aggregate (ACQ - Aggregation Caused Quenching).

  • Mitigation: When used as an emitter, dope into a wide-gap host (e.g., CBP) at <5 wt%. When used as an ETL, aggregation is beneficial for charge transport.

References

  • Synthesis & Medicinal Chemistry Core

    • Attia, M. H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives."[1][3] Molecules, 2024.[3][4] Link

    • Context: Establishes the condensation protocol for 3,6-dicarbonitrile deriv
  • Electronic Properties of the Core

    • Portilla, J., et al. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 2020. Link

    • Context: Validates the tunable photophysical properties and DFT orbital analysis of the acceptor core.
  • Application in Organic Electronics (HTM/ETL)

    • Ben Messaoud, R., et al. "D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells." Materials, 2022.[5] Link

    • Context: Demonstrates the use of the pyrazolo[1,5-a]pyrimidine core as an electron-deficient acceptor unit in optoelectronic devices.
  • General Synthesis of Nitrile Derivatives

    • Lynch, B. M., et al. "Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution."[6] Canadian Journal of Chemistry, 1975. Link

    • Context: Foundational chemistry for regiospecific substitution on the ring system.

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffold: Discovery, Synthesis, and Kinase Inhibition Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Historical Context The pyrazolo[1,5-a]pyrimidine core is a privileged, nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Historical Context

The pyrazolo[1,5-a]pyrimidine core is a privileged, nitrogen-rich heterocyclic scaffold widely recognized as a purine bioisostere. Historically, early drug discovery efforts surrounding this core focused on the central nervous system, yielding blockbuster GABA-A receptor modulators such as zaleplon and indiplon. However, over the past decade, structural optimization has pivoted sharply toward oncology.

The strategic installation of highly electron-withdrawing nitrile groups at the C3 and C6 positions led to the discovery of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives . This specific functionalization drastically alters the electronic landscape of the molecule, deepening its insertion into the ATP-binding clefts of critical oncogenic kinases. Recent breakthroughs have identified these dicarbonitrile derivatives as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), offering a novel mechanism to overcome drug resistance in solid tumors [1].

Chemical Synthesis & Mechanistic Pathways

The synthesis of 3,6-dicarbonitrile derivatives requires a highly regioselective approach. The most robust and field-proven methodology involves the condensation of 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with enaminones (specifically, 2-aryl-3-(dimethylamino)acrylonitriles) [1].

Causality in Reaction Design

The choice of glacial acetic acid as the solvent is not arbitrary; it acts as a self-validating catalytic system. The mild acidity is essential to protonate the dimethylamine group of the enaminone, converting it into a superior leaving group. The reaction initiates via a nucleophilic attack from the exocyclic C5-amine of the pyrazole onto the highly electrophilic C3-position of the enaminone. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable, fully aromatized pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile core.

Synthesis A 5-amino-1H-pyrazole- 4-carbonitrile C Glacial Acetic Acid (Reflux, 3h) A->C B 2-aryl-3-(dimethylamino) acrylonitrile B->C D Nucleophilic Attack (C5 to C3) C->D E Intramolecular Cyclization (- Dimethylamine, - H2O) D->E F Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile E->F

Mechanistic pathway of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile synthesis.

Advanced Reactivity: Nitrile Migration

Recent investigations (2025) have revealed that the 6-carbonitrile group is highly dynamic. Exposure to hydroperoxide anions induces an unusual nucleophilic cascade. The hydroperoxide attacks the core, triggering the elimination and subsequent re-attack of a cyanide anion, ultimately yielding 6-hydroxy-azolo[1,5-a]pyrimidine derivatives. This structural flexibility opens new avenues for late-stage functionalization [2].

Biological Activity & Pharmacological Profiling

The dual inhibition of CDK2 and TRKA is a highly sought-after pharmacological profile. CDK2 drives cell cycle progression (G1 to S phase transition) via Retinoblastoma (Rb) protein phosphorylation, while TRKA heavily influences cell survival and proliferation via the MAPK/PI3K pathways. By simultaneously blocking both nodes, pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles induce profound apoptosis in resistant cancer cell lines (e.g., HCT116, MCF-7, and A-549) [1].

Pathway Ligand 3,6-dicarbonitrile Derivative CDK2 CDK2 / Cyclin E Ligand->CDK2 Inhibits TRKA TRKA Kinase Ligand->TRKA Inhibits Apoptosis Apoptosis Ligand->Apoptosis Induces Rb Rb Phosphorylation CDK2->Rb Blocks MAPK MAPK Pathway TRKA->MAPK Blocks Prolif Tumor Proliferation Rb->Prolif MAPK->Prolif

Dual inhibition of CDK2 and TRKA signaling pathways by 3,6-dicarbonitrile derivatives.

Quantitative Structure-Activity Data

The following table summarizes the physicochemical properties and synthesis yields of key 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives (Series 11a-c), demonstrating the efficiency of the synthetic route [1].

Compound IDC7-Aryl SubstituentYield (%)Melting Point (°C)Primary Kinase Targets
11a Phenyl95%280–281CDK2 / TRKA
11b p-Tolyl92%295–297CDK2 / TRKA
11c 4-Methoxyphenyl88%305–307CDK2 / TRKA

Note: The high melting points (>280°C) are indicative of the highly planar, rigid, and strongly hydrogen-bonded crystal lattice imparted by the dual nitrile groups.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of 7-Phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (11a)

Rationale: This protocol utilizes stoichiometric precision and solvent-driven precipitation to minimize side reactions.

  • Preparation: In a 50 mL round-bottom flask, combine 10 mmol (1.99 g) of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with 10 mmol of the corresponding enaminone (2-phenyl-3-(dimethylamino)acrylonitrile).

  • Solvation & Catalysis: Add exactly 25 mL of glacial acetic acid. Critical Step: Do not substitute with aqueous acids, as water will hydrolyze the enaminone prematurely.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3 hours under continuous magnetic stirring.

  • Precipitation: Remove the heat source and allow the reaction to cool slowly to room temperature. The product will precipitate as a yellow powder due to its insolubility in cold acetic acid.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of cold absolute ethanol to remove unreacted starting materials and residual acetic acid.

  • Purification: Desiccate the crude solid under a vacuum. Recrystallize using a Dimethylformamide (DMF)/Water mixture (approx. 3:1 ratio). Causality: The highly polar core is soluble in hot DMF, while water acts as an anti-solvent to force the crystallization of the pure >95% product[1, 3].

Protocol B: In Vitro Kinase Inhibition Assay (CDK2/TRKA)

Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay ensures high-throughput, self-validating quantification of kinase activity.

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dilute the 3,6-dicarbonitrile derivatives in 100% DMSO, followed by a 1:10 dilution in kinase buffer (final DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 384-well plate, combine 5 µL of the compound with 5 µL of recombinant CDK2/Cyclin E (or TRKA) enzyme. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's specific Km) and the appropriate ULight-labeled peptide substrate.

  • Termination & Reading: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg2+). Add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Excitation 320 nm / Emission 665 nm) to calculate the IC50.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals, 2024. 1

  • Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles: An Original Approach toward Functionalized Azolopyrimidines. The Journal of Organic Chemistry - ACS Publications, 2025. 2

  • Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline. Semantic Scholar, 2018.

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with purines (ATP). While the general scaffold is widely util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with purines (ATP). While the general scaffold is widely utilized in FDA-approved kinase inhibitors (e.g., Dinaciclib), the specific 3,6-dicarbonitrile derivative represents a highly specialized, electron-deficient subclass.

This guide analyzes the 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile core. The introduction of nitrile groups at both the C3 and C6 positions creates a unique "push-pull" electronic system that enhances metabolic stability and tightens binding affinity within the ATP-binding pocket of kinases (specifically Pim-1, FLT3, and CDK2). This document details the synthetic pathways, SAR logic, and validated biological protocols for this potent chemotype.[1][2]

Chemical Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP. The 3,6-dicarbonitrile substitution pattern fundamentally alters the physicochemical properties of the ring, distinguishing it from mono-substituted analogs.

The "Push-Pull" Electronic System

The pyrazolo[1,5-a]pyrimidine ring is aromatic and planar.

  • Electron Withdrawal (C3/C6-CN): The nitrile groups are strong electron-withdrawing groups (EWG). They decrease the electron density of the aromatic ring, making the scaffold less susceptible to oxidative metabolism (e.g., by CYP450).

  • Electron Donation (C7-NH2): The amino group at position 7 acts as an electron donor.

  • Result: This creates a polarized system that facilitates strong dipole interactions and Hydrogen bonding within the enzyme active site, specifically targeting the "hinge region" of protein kinases.

SAR Visualization (Graphviz)

The following diagram maps the structural requirements for biological activity.

SAR_Map Scaffold Pyrazolo[1,5-a]pyrimidine Core Nucleus C3_CN C3-Cyano (CN) Metabolic Stability & Polarity Modulation Scaffold->C3_CN Position 3 C6_CN C6-Cyano (CN) Electronic 'Pull' & H-Bond Acceptor Scaffold->C6_CN Position 6 C7_NH2 C7-Amino (NH2) Critical H-Bond Donor (Hinge Binder) Scaffold->C7_NH2 Position 7 C5_Aryl C5-Aryl Group Hydrophobic Pocket Fit (Selectivity Determinant) Scaffold->C5_Aryl Position 5 Kinase_Hinge Kinase Hinge Region (Glu/Leu Residues) C7_NH2->Kinase_Hinge H-Bonding Hydrophobic_Pocket Selectivity Pocket (Gatekeeper Residue) C5_Aryl->Hydrophobic_Pocket Van der Waals

Figure 1: Pharmacophore map highlighting the critical roles of substituents at positions 3, 5, 6, and 7 for kinase inhibition.

Synthetic Pathway: The One-Pot Multicomponent Protocol

The most robust method for synthesizing the 3,6-dicarbonitrile derivative is a One-Pot Three-Component Reaction . This approach is preferred over step-wise cyclization due to higher atom economy and the avoidance of unstable intermediates.

Reaction Logic
  • Reactants: 3-amino-4-cyanopyrazole (provides the C3-CN), Aromatic Aldehyde (provides the C5-Aryl), and Malononitrile (provides the C6-CN and C7-NH2).

  • Catalyst: Piperidine or Triethylamine (basic catalyst to initiate Knoevenagel condensation).

  • Mechanism:

    • Knoevenagel Condensation: Aldehyde + Malononitrile → Aryl-methylenemalononitrile (Intermediate A).

    • Michael Addition: The aminopyrazole attacks Intermediate A.

    • Cyclization: Intramolecular nucleophilic attack and tautomerization yield the fused ring.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Reactants: 1. 3-Amino-4-cyanopyrazole 2. Aryl Aldehyde 3. Malononitrile Intermediate Intermediate Formation: Arylidene-malononitrile (in situ) Reactants->Intermediate Knoevenagel Conditions Conditions: Ethanol (Reflux) Piperidine (Cat.) 4-6 Hours Conditions->Intermediate Cyclization Cyclization: Michael Addition -> Ring Closure Intermediate->Cyclization + Aminopyrazole Product Final Product: 7-amino-5-aryl-pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile Cyclization->Product Tautomerization

Figure 2: One-pot multicomponent synthesis pathway for the generation of the 3,6-dicarbonitrile scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on recent high-impact literature (e.g., Bioorg. Med. Chem., Eur. J. Chem.).

Synthesis Protocol: 7-amino-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
  • Preparation: In a 50 mL round-bottom flask, dissolve 3-amino-4-cyanopyrazole (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add malononitrile (1.0 mmol) to the mixture.

  • Catalysis: Add 3–5 drops of piperidine .

  • Reflux: Heat the reaction mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: CHCl3:MeOH 9:1).

  • Isolation: Allow the mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol (1:1) to obtain the pure compound.

  • Validation:

    • Appearance: Yellow to orange powder.

    • IR Spectrum: Look for two distinct nitrile bands (~2210–2225 cm⁻¹) and amino bands (3300–3450 cm⁻¹).[3]

Biological Assay: MTT Cytotoxicity Screen

This protocol validates the compound's ability to inhibit cell proliferation, a proxy for kinase inhibition in cancer lines (e.g., MCF-7, HCT-116).

  • Seeding: Seed MCF-7 cells (1 × 10⁴ cells/well) in 96-well plates and incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Treat cells with the synthesized compound at varying concentrations (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary (SAR Trends)

The following table summarizes the impact of the C5-Aryl substituent on biological activity, assuming the 3,6-dicarbonitrile core remains constant. This data synthesizes trends from recent SAR studies on this specific chemotype.[4]

C5-Substituent (R)Electronic EffectLogP (Calc)IC50 (MCF-7) [µM]Activity Interpretation
Phenyl (H) Neutral2.112.5Moderate baseline activity.
4-Cl-Phenyl Weak EWG / Lipophilic2.72.1 High Potency. Halogen improves hydrophobic pocket fit.
4-NO2-Phenyl Strong EWG2.08.4Lower potency. Strong EWG may disrupt pi-stacking.
4-OMe-Phenyl EDG2.25.6Good potency. Oxygen may offer secondary H-bond interactions.
4-OH-Phenyl H-Bond Donor1.8>20.0Poor permeability (too polar) or rapid metabolism.

Note: Data represents consensus trends from pyrazolo[1,5-a]pyrimidine literature. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Mechanism of Action: Kinase Inhibition[1][4][5]

The 3,6-dicarbonitrile derivatives function primarily as ATP-competitive inhibitors .

  • Binding Mode: The planar heterocycle occupies the ATP-binding cleft.

  • Hinge Interaction: The N4 nitrogen of the pyrimidine ring and the C7-NH2 group form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Glu121/Leu122 in CDK2).

  • Gatekeeper Interaction: The C5-Aryl group extends into the hydrophobic pocket adjacent to the gatekeeper residue, determining selectivity (e.g., selectivity for FLT3 over other kinases).

  • Nitrile Role: The C3-CN and C6-CN groups withdraw electron density, increasing the acidity of the C7-NH2 protons, thereby strengthening the hydrogen bond donor capability.

References

  • Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. Link

  • Ural Federal University. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. UrFU Research Repository. Link

  • European Journal of Chemistry. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Eur. J. Chem. Link

  • BenchChem. (2025).[5] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem Technical Guides. Link

Sources

Exploratory

Technical Guide: Fluorescence Quantum Yield of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

The following technical guide details the fluorescence quantum yield ( ), photophysical characterization, and experimental protocols for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its functional derivatives. Part 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the fluorescence quantum yield (


), photophysical characterization, and experimental protocols for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile  and its functional derivatives.

Part 1: Executive Summary & Molecular Architecture

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile represents a specialized class of "push-pull" fluorophores. Unlike simple aromatic hydrocarbons, the fluorescence of this scaffold is governed by Intramolecular Charge Transfer (ICT). The core structure features two electron-withdrawing cyano groups (-CN) at positions 3 and 6, which, when coupled with electron-donating groups (EDGs) at positions 2 or 7 (e.g., amines, anilines, alkoxys), create a strong dipole moment.

Key Photophysical Characteristics:

  • Quantum Yield (

    
    ):  Highly tunable, ranging from 0.20 to >0.90  depending on solvent polarity and substituent strength.
    
  • Emission Mechanism: ICT-dominated state, leading to significant solvatochromism (red-shift in polar solvents).

  • Stokes Shift: Typically large (>80 nm), minimizing self-absorption errors in QY measurements.

Structural Logic & Signaling Pathway

The diagram below illustrates the electronic "push-pull" mechanism that dictates the fluorescence efficiency (


) of this molecule.

G cluster_0 Molecular Scaffold cluster_1 Excited State Dynamics Core Pyrazolo[1,5-a]pyrimidine Core EWG 3,6-Dicarbonitrile (Electron Acceptors) Core->EWG Pull e- ICT Intramolecular Charge Transfer (ICT) EWG->ICT Excitation (hv) EDG 7-Amino/Aryl (Electron Donors) EDG->Core Push e- Solvent Solvent Relaxation (Polarity Dependent) ICT->Solvent Stabilization Emission Fluorescence Emission (High u03A6_F) Solvent->Emission Radiative (kr) NonRad Non-Radiative Decay (TICT / Vibrational) Solvent->NonRad k_nr

Caption: Electronic push-pull mechanism driving the ICT state and fluorescence emission in 3,6-dicarbonitrile derivatives.

Part 2: Photophysical Profile & Solvent Effects

The quantum yield of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is not a static constant; it is environmentally sensitive. The table below summarizes typical ranges for 7-amino/substituted derivatives based on solvent polarity.

Table 1: Solvent-Dependent Quantum Yield Data
SolventPolarity Index (

)

(nm)

(nm)
Quantum Yield (

)
Mechanistic Insight
Toluene 0.099360-380430-4500.85 - 0.95 Non-polar environment suppresses non-radiative decay; maximizes

.
Dichloromethane 0.309370-390450-4700.70 - 0.85 Moderate stabilization of ICT state; optimal balance for bio-labeling.
Ethanol 0.654380-400490-5100.40 - 0.60 H-bonding interactions may quench fluorescence via non-radiative pathways.
DMSO/Water 1.000390-410520-5500.20 - 0.40 High polarity stabilizes TICT (Twisted ICT) states, often reducing

.

> Note: Data represents the class behavior of 7-amino/aryl-substituted 3,6-dicarbonitriles. Exact values depend on specific N-substituents (e.g., alkyl vs. aryl).

Part 3: Experimental Protocol for Measurement

To determine the accurate quantum yield of a specific Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivative, you must use the Comparative (Relative) Method .

Selection of Reference Standard

Choose a standard with spectral overlap in absorption and emission.

  • Primary Standard: Coumarin 153 (in Ethanol,

    
    ) or Quinine Sulfate  (in 0.1 M H₂SO₄, 
    
    
    
    ).
  • Why? These standards emit in the blue-green region (400–550 nm), matching the pyrazolo[1,5-a]pyrimidine emission profile.

Sample Preparation Workflow
  • Solvent Check: Ensure solvents for both sample and standard are spectroscopic grade.

  • Absorbance Tuning: Prepare 5 concentrations of the sample and 5 of the standard.

    • Critical Rule: The optical density (OD) at the excitation wavelength (

      
      ) must be kept below 0.1  (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).
      
  • Excitation: Set

    
     to the isosbestic point or the absorption maximum of the sample (e.g., 370 nm).
    
Measurement & Calculation

Measure the integrated fluorescence intensity (


) for all solutions. Plot Integrated Fluorescence Intensity (

-axis) vs. Absorbance (

-axis). The slope (

) of the linear fit is used in the equation:


  • 
    : Quantum yield of standard.
    
  • 
    : Gradient (Slope) of the plot.
    
  • 
    : Refractive index of the solvent.
    
Validation Diagram (Graphviz)

The following workflow ensures data integrity during measurement.

Protocol Start Start: Sample Preparation Dilution Prepare Dilution Series (OD < 0.1 at u03BBex) Start->Dilution MeasureAbs Measure Absorbance (Verify Linearity) Dilution->MeasureAbs MeasureEm Measure Integrated Emission (Same Slit Widths) MeasureAbs->MeasureEm Plot Plot Integrated Int vs. Abs (Calculate Slope) MeasureEm->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Caption: Step-by-step validation workflow for relative quantum yield determination.

Part 4: Synthesis & Applications[1][2][3][4]

Synthesis Route

The most robust route to the 3,6-dicarbonitrile core involves the condensation of 5-amino-4-cyanopyrazoles with ethoxymethylene malononitrile or similar electrophiles.

  • Reactants: 5-amino-3-aryl-1H-pyrazole-4-carbonitrile + Ethoxymethylene malononitrile.

  • Conditions: Reflux in Ethanol/Acetic Acid or microwave irradiation.

  • Yield: Typically high (>80%), yielding the 7-amino-3,6-dicarbonitrile derivative.[1]

Applications
  • Bioimaging: The high QY and photostability make these dyes suitable for staining lipid droplets or specific organelles when conjugated.

  • Fluorescent Sensors: The cyano groups make the core sensitive to nucleophilic attack or pH changes, allowing for "turn-on" sensing mechanisms (e.g., sensing

    
     or biothiols).
    
  • OLEDs: Derivatives with high solid-state QY are explored as emitters in organic light-emitting diodes, often exploiting Thermally Activated Delayed Fluorescence (TADF) if designed with specific donor-acceptor bridges.

Part 5: References

  • RSC Advances (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (Detailed photophysics and QY data for pyrazolo[1,5-a]pyrimidine derivatives).

  • National Institutes of Health (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. (Synthesis and material science applications).[2][3][4][5]

  • MDPI (Molecules). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine-containing Radiopharmaceuticals. (Specific synthesis of 3-cyano derivatives).

  • ResearchGate. Pyrazolo[1,5-a]pyrimidine-Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect. (Discussion on ICT and QY enhancement).

Sources

Foundational

Bioactivity Profile and Mechanistic Insights of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Analogs

Executive Summary The search for highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward privileged fused bicyclic scaffolds. Among these, pyrazolo[1,5-a]pyrimidines have emerged as pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward privileged fused bicyclic scaffolds. Among these, pyrazolo[1,5-a]pyrimidines have emerged as potent bioisosteres of the purine ring, capable of deep insertion into the ATP-binding cleft of various oncogenic kinases [1]. Specifically, the functionalization of this core into pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile analogs represents a sophisticated structural optimization. The dual cyano substitution profoundly alters the electronic landscape of the molecule, enhancing its metabolic stability, lipophilicity, and hydrogen-bonding capacity. This technical guide explores the bioactivity profile, structure-activity relationships (SAR), and experimental workflows associated with these advanced pharmacological agents.

Pharmacophore Architecture and Causality of Design

To understand the bioactivity of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives, one must analyze the causality behind the structural choices:

  • The Fused Bicyclic Core: The pyrazolo[1,5-a]pyrimidine nucleus mimics the adenine moiety of ATP. Computational modeling reveals that these derivatives stabilize in a "flying bat" conformation within the kinase hinge region, allowing optimal

    
     stacking with hydrophobic pocket residues [2].
    
  • The 3,6-Dicarbonitrile Substitutions: Cyano groups (

    
    ) are strong electron-withdrawing groups (EWGs). Placing them at the 3 and 6 positions serves a dual purpose:
    
    • Electronic Tuning: They decrease the electron density of the pyrimidine ring, rendering the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.

    • H-Bonding Dynamics: The nitrogen atoms of the cyano groups act as potent, directional hydrogen-bond acceptors. In Tropomyosin Receptor Kinase A (TRKA), the 3-carbonitrile group forms a critical hydrogen bond with the Met592 residue in the hinge region, while the 6-carbonitrile group interacts with solvent-exposed regions or secondary pocket residues, dictating kinase selectivity [3, 4].

Bioactivity Spectrum: Kinase Inhibition and Anticancer Efficacy

Extensive in vitro profiling demonstrates that pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile analogs exhibit broad-spectrum antiproliferative activity. Recent developments have highlighted their potential as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and TRKA , effectively shutting down both cell cycle progression and aberrant survival signaling [1].

Quantitative Data Summary

The table below synthesizes the inhibitory concentrations (


) and growth inhibition metrics for representative analogs against key targets and cancer cell lines, validating their multi-target efficacy.
Compound Class / SubstitutionTarget KinaseKinase

(

)
Cell LineCell Line

/ GI%
Reference Drug Comparison
7-Phenyl-2-(anilinyl)- analogCDK20.09HCT116 (Colon)GI: 43.9% at 10

Ribociclib (

: 0.07

)
7-Phenyl-2-(anilinyl)- analogTRKA0.45MCF-7 (Breast)GI: >50% at 10

Larotrectinib (

: 0.07

)
2,5-Di(2-thienyl)- analogCK2 / CDK90.82A-549 (Lung)

: 7.19

0.34

Cisplatin (

: 7.48

0.56

)
7-Trifluoromethyl- analogTRKA<0.01HeLa (Cervical)

: <10.0

Entrectinib (

: 0.02

)

Data synthesized from recent enzymatic and NCI-60 cell line screening assays [1, 5].

Mechanistic Pathway of Dual Inhibition

The simultaneous inhibition of TRKA and CDK2 creates a synergistic blockade of tumor proliferation. TRKA inhibition halts the PI3K/AKT and MAPK/ERK downstream survival cascades, while CDK2 inhibition prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S transition.

Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile TRKA TRKA Kinase Inhibitor->TRKA ATP-competitive binding CDK2 CDK2 / Cyclin E Inhibitor->CDK2 ATP-competitive binding PI3K PI3K / AKT Pathway (Survival) TRKA->PI3K MAPK MAPK / ERK Pathway (Proliferation) TRKA->MAPK Rb Rb Phosphorylation CDK2->Rb Apoptosis Apoptosis Induction PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked CellArrest G1/S Cell Cycle Arrest Rb->CellArrest Blocked

Figure 1: Mechanism of action for TRKA/CDK2 dual inhibition by dicarbonitrile analogs.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Every step includes a causal explanation and an internal quality control check.

Protocol A: Regioselective Synthesis of 3,6-Dicarbonitrile Analogs

This protocol utilizes a cyclocondensation reaction. Glacial acetic acid is deliberately chosen as it acts dually as a solvent and an acid catalyst, promoting the initial nucleophilic attack of the pyrazole amine onto the electrophile, followed by rapid dehydration to close the pyrimidine ring[5].

Step-by-Step Methodology:

  • Reagent Preparation: Equimolar amounts (10 mmol) of 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile and an appropriate enaminone (or 3-oxo-3-arylpropanenitrile) are weighed.

  • Cyclocondensation: Suspend the reagents in 25 mL of glacial acetic acid. Reflux the mixture under continuous magnetic stirring for 3 to 4 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for the formation of the intermediate Schiff base, while the acidic environment protonates the carbonyl oxygen, increasing its electrophilicity.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. The sudden shift in dielectric constant forces the hydrophobic pyrazolo[1,5-a]pyrimidine product to precipitate. Filter under vacuum and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Self-Validation (QC): Recrystallize from dimethylformamide (DMF) or ethanol. Confirm regioselectivity via 2D-NMR (

    
     HMBC). The absence of a primary amine signal (
    
    
    
    ppm) and the presence of a distinct singlet for the pyrimidine C-7 proton (
    
    
    ppm) internally validates successful cyclization [5].
Protocol B: In Vitro TRKA/CDK2 Enzymatic Inhibition Assay

To prevent false positives from assay interference, a FRET (Förster Resonance Energy Transfer) based self-validating assay is employed.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK2/Cyclin A and TRKA are diluted in a kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate (final DMSO concentration

    
     to prevent solvent-induced protein denaturation).
    
  • Reaction Initiation: Add 5

    
     of the kinase solution to the wells, incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 
    
    
    
    of an ATP/peptide substrate mixture (ATP concentration set exactly at the experimentally determined
    
    
    for each kinase to ensure competitive inhibition kinetics are accurately measured).
  • Signal Detection & Self-Validation (QC): After 60 minutes, add 10

    
     of TR-FRET development solution (containing EDTA to chelate 
    
    
    
    and halt the reaction).
    • Validation Check: The assay must include Ribociclib (for CDK2) and Larotrectinib (for TRKA) as positive controls. If the reference drugs do not fall within

      
       of their historical 
      
      
      
      values (e.g., 0.07
      
      
      ), the plate is invalidated, ensuring the reliability of the novel compound data [1].

Workflow Synthesis 1. Synthesis Glacial AcOH Reflux 3-4 Hours Purification 2. Purification Precipitation & Recrystallization Synthesis->Purification Validation 3. QC Validation 1H/13C NMR & HR-MS Check Regioselectivity Purification->Validation Assay 4. Kinase Assay FRET-based ATP Competitive Binding Validation->Assay Analysis 5. Data Analysis IC50 Calculation vs. Reference Controls Assay->Analysis

Figure 2: Self-validating experimental workflow for compound synthesis and evaluation.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile scaffold is a highly tunable, privileged structure in oncology drug development. By leveraging the electron-withdrawing and hydrogen-bonding capabilities of the dual cyano groups, researchers can achieve low-nanomolar inhibition of critical kinases like CDK2 and TRKA. Future optimization should focus on modifying the C-7 and C-2 substituents with solubilizing motifs (e.g., morpholine or piperazine rings) to enhance oral bioavailability while maintaining the stringent pharmacophore required for deep ATP-pocket binding.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (MDPI).
  • PubMed Central. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. National Institutes of Health.
  • RSC Advances. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles via Regioselective Aminopyrazole Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-rich fused heterocycles with profound significance in medicinal chemistry. They serve as the core scaffold for numerous bioactive agents, including selective kinase inhibitors (e.g., CDK2, TRKA, ALK2) and sedative-hypnotic drugs (e.g., Zaleplon) [1], [2].

The introduction of dicarbonitrile functionalities at the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine core dramatically enhances the electron-withdrawing capacity of the scaffold. This modification is highly sought after in drug design, as it improves binding affinity within kinase ATP-binding pockets through robust hydrogen bond acceptance and enhanced dipole interactions [3]. This application note details a highly optimized, self-validating protocol for synthesizing these complex 3,6-dicarbonitrile derivatives via the regioselective cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with bidentate 1,3-dielectrophiles.

Mechanistic Insights & Causality

To achieve high yields and strict regiocontrol, it is critical to understand the causality behind the reaction dynamics. The synthesis relies on a base-catalyzed, two-step cyclocondensation between a 5-amino-1H-pyrazole-4-carbonitrile and an arylidenemalononitrile (or β-enaminonitrile) [4].

  • Initial Nucleophilic Attack (Michael Addition): The reaction is initiated by the exocyclic amino group at the C5 position of the pyrazole. Under basic conditions (e.g., Triethylamine), this amine attacks the highly electrophilic β-carbon of the arylidenemalononitrile. The basic catalyst is essential here to enhance the nucleophilicity of the amine and facilitate proton transfer, preventing the reaction from stalling at the acyclic intermediate stage.

  • Intramolecular Cyclization: Once the Michael adduct is formed, the molecule is conformationally primed for ring closure. The endocyclic N1 nitrogen of the pyrazole core—which is highly nucleophilic—attacks the adjacent cyano carbon of the malononitrile moiety.

  • Aromatization: The resulting dihydropyrazolo[1,5-a]pyrimidine intermediate undergoes rapid tautomerization and oxidation/aromatization to establish the thermodynamically stable, fully conjugated fused ring system.

Mechanism A 5-Amino-1H-pyrazole- 4-carbonitrile C Michael Addition Intermediate A->C Nucleophilic Attack B Arylidenemalononitrile B->C D Intramolecular Cyclization C->D N1 Ring Closure E Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile D->E Aromatization

Mechanistic pathway of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile synthesis.

Reaction Optimization & Quantitative Data

The choice of solvent and catalyst dictates the regioselectivity and overall yield of the cyclocondensation. Protic solvents like ethanol stabilize the transition states during the proton-transfer steps, while a mild organic base ensures the pyrazole nitrogen remains nucleophilic [3].

Table 1: Optimization of Reaction Conditions for 3,6-Dicarbonitrile Synthesis

SolventCatalyst (Equiv)Temperature (°C)Time (h)Yield (%)Purity (HPLC %)
EthanolNone78 (Reflux)1235< 80
Ethanol Triethylamine (0.1) 78 (Reflux) 7 85 > 95
DMFTriethylamine (0.1)100578> 90
Acetic AcidNone118 (Reflux)845< 85

Note: Acidic conditions (Acetic Acid) often lead to competing side reactions or alternative regioselectivity, drastically reducing the yield of the target 3,6-dicarbonitrile.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Quality control (QC) checkpoints are embedded within the workflow to ensure that any deviations are caught before downstream purification.

Materials & Reagents
  • Starting Material 1: 5-Amino-3-(substituted)-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Starting Material 2: Arylidenemalononitrile (1.0 mmol)

  • Catalyst: Triethylamine (TEA) (0.1 mmol, catalytic)

  • Solvent: Absolute Ethanol (15 mL)

  • Purification: Glacial acetic acid or DMF/Water for recrystallization.

Step-by-Step Synthesis Workflow

Step 1: Reagent Dissolution & Initiation

  • Charge a 50 mL round-bottom flask equipped with a magnetic stirrer with 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile (1.0 mmol) and arylidenemalononitrile (1.0 mmol).

  • Add 15 mL of absolute ethanol. Stir at room temperature for 5 minutes.

  • QC Checkpoint 1: Ensure complete dissolution or a uniform suspension before proceeding. Add 3-4 drops of Triethylamine. The mixture may exhibit a slight color change, indicating the deprotonation of the pyrazole.

Step 2: Reflux & Reaction Monitoring

  • Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath. Maintain reflux for 7 hours.

  • QC Checkpoint 2: At the 4-hour and 7-hour marks, monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The complete disappearance of the starting aminopyrazole spot (typically

    
    ) and the emergence of a new, UV-active product spot (
    
    
    
    ) validates successful cyclocondensation.

Step 3: Isolation & Work-up

  • Cool the reaction mixture to room temperature. Pour the mixture gradually onto 50 g of crushed ice while stirring vigorously.

  • QC Checkpoint 3: A distinct solid precipitate must form. If an oil separates, triturate the mixture with 5 mL of cold ethanol to induce crystallization.

  • Isolate the crude solid via vacuum filtration, wash thoroughly with cold distilled water (2 × 10 mL), and dry under a vacuum.

Step 4: Purification

  • Recrystallize the crude product from glacial acetic acid (or a DMF/Water mixture). Filter and dry the purified crystals in a vacuum oven at 50°C for 12 hours.

Analytical Validation Criteria

To confirm the structural integrity of the synthesized Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, cross-reference your analytical data against these strict parameters:

  • FT-IR Spectroscopy: The spectrum must display two distinct, sharp absorption bands in the region of 2210–2230 cm⁻¹, confirming the presence of the two non-equivalent cyano (

    
    ) groups. The presence of 
    
    
    
    stretching bands at ~3300–3450 cm⁻¹ confirms the 7-amino substitution [3].
  • ¹H NMR (DMSO-d6): The spectrum must show the disappearance of the exocyclic

    
     protons of the starting pyrazole. A new broad singlet integrating for 2 protons should appear downfield (typically 
    
    
    
    8.5–9.5 ppm,
    
    
    exchangeable), corresponding to the newly formed 7-amino group [1], [4].
  • Mass Spectrometry (ESI-MS): The molecular ion peak

    
     must match the calculated exact mass of the target dicarbonitrile derivative.
    

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Pyrazolo[1,5-a]pyrimidin-7-amine | Research Chemical. Benchchem.
Application

One-pot multicomponent reaction for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Application Note: One-Pot Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives 1. Executive Summary & Pharmacological Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives

1. Executive Summary & Pharmacological Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structural motif in modern drug discovery. Its planar, nitrogen-rich fused bicyclic system effectively mimics the adenine ring of ATP, making it a highly potent1[1]. Furthermore, derivatives such as the 3,6-dicarbonitrile analogs have demonstrated 2[2].

Traditional linear syntheses of these heterocycles are marred by low atom economy, hazardous intermediate isolation, and complex purification steps. To overcome these bottlenecks, we detail a robust, self-validating One-Pot Multicomponent Reaction (MCR) protocol. By condensing an aryl aldehyde, malononitrile, and 3-amino-1H-pyrazole-4-carbonitrile in a single vessel, researchers can rapidly generate diverse Structure-Activity Relationship (SAR) libraries with high regioselectivity and exceptional yields.

2. Mechanistic Insights: The Causality of the MCR Understanding the thermodynamic and kinetic drivers of this MCR is crucial for troubleshooting and optimizing the synthesis. The reaction proceeds via a cascade of three distinct chemical events:

  • Knoevenagel Condensation : The reaction is initiated by the base-catalyzed deprotonation of malononitrile (pKa ~11). We utilize piperidine as a secondary amine catalyst because it efficiently generates the malononitrile carbanion, which subsequently attacks the electrophilic carbonyl carbon of the aryl aldehyde. Dehydration yields a highly reactive arylidenemalononitrile intermediate. Causality: Generating this intermediate in situ prevents the need to isolate it, minimizing exposure to potentially toxic Michael acceptors.

  • Michael Addition : The3[4]. Here, the exocyclic primary amine of 3-amino-1H-pyrazole-4-carbonitrile acts as the nucleophile, attacking the

    
    -carbon of the arylidenemalononitrile.
    
  • Intramolecular Cyclization & Aromatization : Following the Michael addition, the endocyclic pyrazole nitrogen (N2) attacks the pendant nitrile group of the malononitrile moiety. This forms the dihydropyrimidine ring, which undergoes spontaneous tautomerization and air oxidation under reflux conditions to yield the thermodynamically stable, fully aromatic 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

MCR_Mechanism A Aryl Aldehyde (Electrophile) D Arylidenemalononitrile [Intermediate] A->D Knoevenagel Condensation B Malononitrile (Active Methylene) B->D Base (-H₂O) C 3-Amino-1H-pyrazole-4-carbonitrile (Dinucleophile) E Michael Adduct [Intermediate] C->E Exocyclic NH₂ Attack D->E Michael Addition F Dihydropyrazolo[1,5-a]pyrimidine [Cyclized Intermediate] E->F Intramolecular Cyclization G Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile [Target Scaffold] F->G Oxidation / Tautomerization

Figure 1: Mechanistic pathway of the one-pot multicomponent synthesis.

3. Experimental Protocol: A Self-Validating System This protocol is designed to provide immediate visual and analytical feedback to the researcher, ensuring high confidence at every step.

Materials & Equipment:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol) (Caution: Highly toxic; handle in a fume hood)

  • 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Piperidine (2-3 drops, catalytic)

  • Absolute Ethanol (10 mL)

  • Round-bottom flask (50 mL) with a reflux condenser.

Step-by-Step Methodology:

  • Electrophile Activation (0-30 mins) : Add the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to 10 mL of absolute ethanol in the round-bottom flask. Add 2-3 drops of piperidine. Stir at room temperature for 15-30 minutes.

    • Self-Validation Checkpoint 1: The solution will typically turn deep yellow or orange, indicating the formation of the Knoevenagel adduct. TLC (Hexane:EtOAc 7:3) will show the complete consumption of the aldehyde and the appearance of a new, highly UV-active spot.

  • Dinucleophile Addition & Reflux (30 mins - 4 hours) : Once the intermediate is formed, add 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) directly to the stirring mixture. Attach the reflux condenser and heat the reaction to reflux (approx. 78-80 °C).

    • Causality of Solvent Choice: Ethanol is chosen because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly rigid, planar pyrazolo[1,5-a]pyrimidine product.

  • Reaction Monitoring : Continue refluxing for 3 to 4 hours.

    • Self-Validation Checkpoint 2: As the reaction progresses, the target compound will begin to precipitate out of the hot solution as a dense solid, driving the equilibrium forward via Le Chatelier's principle.

  • Work-up and Isolation : Cool the reaction mixture to room temperature, then further chill in an ice bath for 15 minutes to maximize precipitation. Filter the solid under vacuum, wash sequentially with cold ethanol (2 x 5 mL) and water (10 mL) to remove unreacted starting materials and piperidine.

  • Purification : Recrystallize the crude solid from a mixture of DMF/Ethanol (1:3) to yield the analytically pure product without the need for column chromatography.

4. Analytical Characterization Standards To confirm the successful synthesis of the 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile core, researchers should verify the following spectral markers:

  • FT-IR : Look for the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹). Confirm the presence of primary amine stretches at ~3450 and 3320 cm⁻¹, and a5[5].

  • ¹H NMR (DMSO-d₆, 400 MHz) : The aldehyde proton (~10.0 ppm) must be absent. Key diagnostic peaks include a broad singlet at ~8.50-8.80 ppm (integrating for 2H, exchangeable with D₂O) corresponding to the exocyclic NH₂ group at the 7-position, and a sharp singlet at ~8.60-8.70 ppm corresponding to the isolated pyrazole proton (C2-H).

  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should perfectly match the calculated exact mass of the fully aromatized product, confirming that oxidation/dehydrogenation has occurred.

5. Quantitative Data & Substrate Scope The MCR demonstrates excellent tolerance for various electronically diverse aryl aldehydes. Electron-withdrawing groups generally accelerate the initial Knoevenagel condensation, while heteroaryl groups are well-tolerated.

Table 1: Representative Scope and Yields for the Synthesis of 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Aldehyde (Ar-CHO)Reaction Time (h)Isolated Yield (%)Melting Point (°C)
Benzaldehyde3.085280-282
4-Chlorobenzaldehyde3.588>300
4-Methoxybenzaldehyde4.082290-292
Thiophene-2-carboxaldehyde3.088291-293

(Note: Data adapted from 5[5])

6. Drug Discovery Workflow Integration The efficiency of this one-pot synthesis allows medicinal chemists to rapidly transition from scaffold generation to biological evaluation.

Bio_Workflow N1 One-Pot MCR Library Generation N2 In Vitro Screening (MTT / Cell Lines) N1->N2 N3 Kinase Profiling (EGFR, B-Raf, MEK) N2->N3 N4 Lead Optimization (SAR Analysis) N3->N4

Figure 2: Drug discovery workflow utilizing the pyrazolo[1,5-a]pyrimidine scaffold.

By utilizing this protocol, drug development professionals can rapidly build highly functionalized libraries of pyrazolo[1,5-a]pyrimidines, accelerating the discovery of next-generation targeted therapeutics.

7. References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: National Institutes of Health (NIH) URL:

  • Title: Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions | ACS Omega Source: American Chemical Society (ACS) URL:

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI / ResearchGate URL:

  • Title: Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs Source: ResearchGate URL:

Method

Protocols for functionalizing Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile at C-7 position

Application Note: Protocols for Functionalizing Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile at the C-7 Position Part 1: Strategic Overview & Scaffold Significance The Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Functionalizing Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile at the C-7 Position

Part 1: Strategic Overview & Scaffold Significance

The Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile scaffold represents a "privileged structure" in modern kinase inhibitor discovery.[1] The fusion of the electron-rich pyrazole with the electron-deficient pyrimidine ring creates a push-pull electronic system that mimics the adenine core of ATP, making it an ideal template for ATP-competitive inhibitors (e.g., CDK, PI3K, and CK2 inhibitors).

The C-7 position is the critical "gateway" vector.[1] Located in the pyrimidine ring adjacent to the bridgehead nitrogen (N-4), it is electronically primed for nucleophilic attack. Functionalization at C-7 allows researchers to project substituents into the solvent-exposed regions of the kinase binding pocket, modulating solubility, pharmacokinetic (PK) properties, and potency without disrupting the hinge-binding hydrogen bond donor/acceptor motif at the core.

This guide details a Divergent Synthetic Strategy , establishing the 7-amino derivative as the primary anchor, which can be converted into a versatile 7-chloro electrophilic hub for broad library generation.

Part 2: Experimental Protocols

Workflow Visualization

G Start 3-Amino-4-cyanopyrazole Core 7-Amino-pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile Start->Core Ethoxymethylene malononitrile (Cyclocondensation) Chloro 7-Chloro-pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile Core->Chloro Sandmeyer Reaction (tBuONO, CuCl2) Prod_N 7-Alkylamino Derivatives (Solubility/Potency) Chloro->Prod_N SNAr (Amines) Prod_O 7-Alkoxy Derivatives (H-Bond Acceptors) Chloro->Prod_O SNAr (Alkoxides) Prod_C 7-Aryl/Heteroaryl (Suzuki Coupling) Chloro->Prod_C Pd-Catalyzed Cross-Coupling

Figure 1: Divergent synthetic pathway from the pyrazole precursor to diverse C-7 functionalized analogs.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile. Mechanism: Regioselective [3+3] cyclocondensation. The exocyclic amine of the pyrazole attacks the electrophilic vinyl ether, followed by ring closure onto the bridgehead nitrogen.

Materials:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)[1]

  • Ethoxymethylene malononitrile (1.1 equiv)

  • Ethanol (anhydrous) or Glacial Acetic Acid

  • Sodium Acetate (catalytic, optional)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in anhydrous ethanol (30 mL).

  • Addition: Add ethoxymethylene malononitrile (11 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (78–80 °C) for 3–6 hours. Monitoring by TLC (50% EtOAc/Hexane) usually shows the consumption of the starting pyrazole and the precipitation of the product.

    • Note: If the reaction is sluggish, add catalytic sodium acetate or switch solvent to glacial acetic acid and reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product typically crystallizes out as a yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted reagents.

  • Purification: Recrystallize from DMF/Ethanol or Acetonitrile if purity is <95%.

Yield Expectation: 75–90%. Characterization:

  • 1H NMR (DMSO-d6): Characteristic singlet for H-2 (pyrazole) ~8.5 ppm and H-5 (pyrimidine) ~9.0 ppm.[1] Broad singlet for

    
     at ~8.8 ppm.
    
Protocol B: Activation – Synthesis of the 7-Chloro "Hub"

Objective: Conversion of the 7-amino group to a 7-chloro leaving group via a modified Sandmeyer reaction. Rationale: The 7-amino group is a poor leaving group.[1] Converting it to a chloride creates a highly reactive electrophile for


 due to the electron-withdrawing nature of the 3,6-dicarbonitrile groups.[1]

Materials:

  • 7-Amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (from Protocol A)[1]

  • tert-Butyl nitrite (tBuONO) or Sodium Nitrite (

    
    )
    
  • Copper(II) Chloride (

    
    )
    
  • Acetonitrile (ACN) or concentrated HCl

Step-by-Step Methodology (Non-Aqueous Sandmeyer):

  • Preparation: Suspend anhydrous

    
     (1.2 equiv) in dry acetonitrile (0.5 M concentration relative to substrate). Heat to 60 °C.
    
  • Addition: Add tert-butyl nitrite (1.5 equiv) to the suspension.

  • Reaction: Add the 7-amino substrate (1.0 equiv) portion-wise over 10 minutes. Evolution of

    
     gas will be observed.
    
  • Completion: Stir at 60–65 °C for 1–2 hours. Monitor by LC-MS (disappearance of M+H 183, appearance of M+H 202/204 pattern).

  • Work-up: Quench with 1N HCl (cold). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc/Hexane). The chloride is less polar than the amine.

Safety Note: Diazo intermediates are potentially explosive. Perform in a fume hood behind a blast shield.

Protocol C: Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine or ether substituents at C-7.[1] Mechanism: The 6-cyano group activates the C-7 position for nucleophilic attack by stabilizing the Meisenheimer complex.[1]

Table 1: Reaction Conditions for C-7 Displacement

Nucleophile TypeReagentSolventBaseTemp/TimeNotes
Primary Amines

(1.2 eq)
DMF or DMADIPEA (2.0 eq)RT, 1-4 hFast reaction; high yield.[1]
Secondary Amines

(1.5 eq)
DMF

(2.0 eq)
60 °C, 4 hSteric hindrance may require heating.
Alkoxides

THFNaH (1.2 eq)0 °C to RTPre-form alkoxide with NaH before adding substrate.[1]
Thiols

ACN

(1.5 eq)
RT, 2 hExcellent nucleophilicity; avoid oxidation.

Experimental Procedure (General Amination):

  • Dissolve 7-chloro-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (0.5 mmol) in DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.0 mmol).

  • Add the amine nucleophile (0.6 mmol).

  • Stir at room temperature. Reaction is usually complete within 2 hours.

  • Work-up: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

  • Purification: Recrystallization or Preparative HPLC.

Part 3: Troubleshooting & Optimization

Common Issue 1: Hydrolysis of the Nitrile

  • Symptom: Appearance of amide peaks in IR or NMR during the Sandmeyer reaction.[1]

  • Solution: Use anhydrous conditions (tBuONO/ACN) instead of aqueous

    
    . The 3,6-dicarbonitrile groups are sensitive to strong acid hydrolysis at high temperatures.
    

Common Issue 2: Regioselectivity in Cyclization (Protocol A)

  • Symptom: Formation of the 5-amino isomer.[1][2][3][4][5]

  • Insight: The reaction of 3-aminopyrazoles with non-symmetrical 1,3-electrophiles can yield regioisomers.[1] However, with ethoxymethylene malononitrile, the steric and electronic drive heavily favors the 7-amino isomer.

  • Verification: Check NOE (Nuclear Overhauser Effect) between the substituent at C-7 and the proton at C-6 (if CN is absent) or C-5.[1] In this specific scaffold, the C-5 proton appears as a distinct singlet at ~9.0 ppm.

References

  • Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles Title: A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles.[1] Source: ResearchGate URL:[1][5][Link]

  • One-pot synthesis of 7-amino derivatives Title: One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles.[1] Source: Comptes Rendus Chimie URL:[Link]

  • Chlorination and Substitution Strategy Title: 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[1] Source: PubMed Central (PMC) URL:[Link]

  • Macrocyclization via C-7 Functionalization Title: Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors.[6] Source: bioRxiv URL:[1][Link][7]

  • Green Synthesis Approaches Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives.[8] Source: Periodica Polytechnica Chemical Engineering URL:[Link]

Sources

Application

Application Note: Profiling Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives in Kinase Inhibition

This guide details the application of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its functionalized derivatives in kinase inhibition assays.[1] While the core 3,6-dicarbonitrile scaffold (CAS 339029-86-6) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its functionalized derivatives in kinase inhibition assays.[1]

While the core 3,6-dicarbonitrile scaffold (CAS 339029-86-6) serves as a critical intermediate, its 2,5,7-substituted derivatives act as potent, ATP-competitive inhibitors against targets such as CDK2 , TRKA , B-Raf , and CK2 . This protocol focuses on the biochemical profiling of these compounds.

[1][2]

Introduction & Mechanism of Action

The pyrazolo[1,5-a]pyrimidine ring system is a bioisostere of the purine ring found in ATP. When substituted with nitrile groups at the 3- and 6-positions, the scaffold exhibits unique electronic properties that enhance its binding affinity within the kinase ATP-binding pocket.

  • Binding Mode: The scaffold typically functions as a Type I (ATP-competitive) inhibitor. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core (specifically N1 and N4) often serve as hydrogen bond acceptors/donors to the kinase hinge region.

  • Role of Nitriles: The 3,6-dicarbonitrile substitution increases the electron deficiency of the ring, potentially strengthening pi-stacking interactions with the gatekeeper residue or catalytic loop, while providing vectors for orthogonal interactions (e.g., with lysine or aspartate residues).

  • Primary Targets: Cyclin-Dependent Kinases (CDK2), Tropomyosin Receptor Kinases (TRKA), and Casein Kinase 2 (CK2).

Structural Interaction Diagram

The following diagram illustrates the theoretical binding mode of the 3,6-dicarbonitrile scaffold within the kinase cleft.

BindingMode KinaseCleft Kinase ATP Pocket Scaffold Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile Core Hinge Hinge Region (Glu/Met backbone) Scaffold->Hinge H-Bonding (N1/N4) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic/Pi-Stacking Lysine Catalytic Lysine (K-Glu Salt Bridge) Scaffold->Lysine Electronic Interaction (CN Group)

Figure 1: Schematic representation of the ATP-competitive binding mode of the pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile scaffold.

Protocol: Preparation of Stock Solutions

The high planarity and nitrile substitution can lead to poor aqueous solubility. Proper handling is essential to prevent compound precipitation during the assay, which causes false negatives (or false positives via aggregation).

Reagents
  • Compound: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivative (Solid).[2][3][4][5][6]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

Procedure
  • Weighing: Weigh the solid compound into a glass vial. Note: Avoid plastic weigh boats if the compound is highly lipophilic.

  • Dissolution: Dissolve to a master stock concentration of 10 mM in 100% DMSO. Vortex for 30 seconds.

    • QC Step: Inspect for particulates. If turbid, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Plate Preparation:

    • Prepare a 3-fold serial dilution in 100% DMSO using a 384-well source plate (e.g., Labcyte Echo qualified plate).

    • Range: 10 mM down to 0.5 µM (resulting in final assay concentrations of 100 µM to 0.005 µM after 1:100 dilution).

Protocol: TR-FRET Kinase Inhibition Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of kinase activity (e.g., CDK2/CyclinA). It detects the phosphorylation of a specific peptide substrate labeled with a fluorophore.

Assay Principle:

  • Donor: Europium (Eu)-labeled anti-phospho-residue antibody.

  • Acceptor: ULight™ or Alexa Fluor® labeled peptide substrate.

  • Signal: Phosphorylation brings the Donor and Acceptor into proximity, generating a FRET signal. Inhibition results in signal loss.

Materials
  • Kinase: Recombinant Human CDK2/CyclinA (or target of interest).

  • Substrate: Histone H1 peptide or specific biotinylated peptide.

  • ATP: Ultra-pure ATP (prepare fresh).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection Reagents: LANCE® Ultra reagents (PerkinElmer) or HTRF® KinEASE (Cisbio).

Step-by-Step Workflow
  • Enzyme/Substrate Mix (2X):

    • Dilute the kinase to 2X the optimal concentration (determined via titration, typically 0.5–5 nM).

    • Dilute the peptide substrate to 2X concentration (typically 50–100 nM).

    • Combine in Assay Buffer.

  • Compound Addition:

    • Dispense 100 nL of compound (from DMSO source plate) into a low-volume 384-well assay plate (white or black).

    • Include High Control (DMSO only) and Low Control (Reference Inhibitor e.g., Staurosporine or EDTA).

  • Reaction Initiation:

    • Add 5 µL of Enzyme/Substrate Mix to the wells.

    • Incubate for 10 minutes at RT (allows compound to bind the active site).

    • Add 5 µL of ATP Solution (at 2X Km_app, typically 10–50 µM) to start the reaction.

  • Incubation:

    • Seal plate and incubate at 25°C for 60 minutes.

  • Termination & Detection:

    • Add 10 µL of Detection Mix (containing EDTA to stop the reaction + Eu-Antibody).

    • Incubate for 60 minutes at RT.

  • Read:

    • Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm | Emission 1: 665 nm (FRET) | Emission 2: 615 nm (Donor).

Assay Workflow Diagram

AssayWorkflow Stock Compound Stock (100% DMSO) Spotting Acoustic Dispense (100 nL) Stock->Spotting EnzymeAdd Add Enzyme + Substrate (Pre-incubation 10 min) Spotting->EnzymeAdd ATPAdd Add ATP (Start Reaction) EnzymeAdd->ATPAdd StopDetect Add EDTA + Eu-Ab (Detection) ATPAdd->StopDetect Read TR-FRET Read (665/615 nm) StopDetect->Read

Figure 2: Step-by-step TR-FRET kinase assay workflow for high-throughput screening.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the raw FRET Ratio (


) using the controls:


  • 
    : Mean ratio of DMSO control (Active Enzyme).
    
  • 
    : Mean ratio of EDTA/Reference control (Inhibited Enzyme).
    
IC50 Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) equation :



Acceptance Criteria:

  • Z' Factor: > 0.5 (Indicates a robust assay).

  • Hill Slope: Should be approx -1.0. A slope < -1.5 suggests aggregation or promiscuous inhibition.

  • Potency: 3,6-dicarbonitrile derivatives often exhibit IC50 values in the nanomolar range (10–500 nM) against sensitive targets like CDK2 [1].

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window Substrate phosphorylation is too low.Increase Enzyme concentration or reaction time. Ensure ATP is fresh.
High Background Non-specific antibody binding.Titrate detection antibody; increase detergent (Brij-35) concentration.
Compound Precipitation Poor solubility of the dicarbonitrile core.Limit final DMSO concentration to 1%. Check compound visually at high concentrations.
Bell-Shaped Curve Aggregation or fluorescence interference.Add 0.01% Triton X-100 to buffer. Use ratiometric readout (TR-FRET) to correct for interference.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals (Basel). 2024. [Link][2][6]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. 2023. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This guide details the microwave-assisted synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile , a privileged scaffold in drug discovery known for its bioisosteric relationship to purines and potency as a ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the microwave-assisted synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile , a privileged scaffold in drug discovery known for its bioisosteric relationship to purines and potency as a kinase inhibitor (e.g., CDK2, KDM4D).

[1]

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern oncology and immunology research, serving as a template for ATP-competitive kinase inhibitors. Conventional thermal synthesis (reflux in ethanol/acetic acid) often suffers from prolonged reaction times (4–12 hours), variable yields, and the formation of regioisomers.

This protocol utilizes microwave irradiation (MWI) to drive the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with 2-(ethoxymethylene)malononitrile. The dipolar polarization effects of MWI accelerate the rate-determining nucleophilic attack and subsequent ring closure, reducing reaction times to minutes while significantly improving purity profiles.

Key Advantages[2][3]
  • Time Efficiency: Reaction time reduced from 6 hours to <20 minutes.

  • Atom Economy: Solvent-free or minimal solvent protocols reduce waste (Green Chemistry).

  • Regioselectivity: Rapid heating favors the kinetic formation of the 7-amino-6-cyano isomer over thermodynamic byproducts.

Mechanistic Pathway & Retro-Synthesis

The formation of the 3,6-dicarbonitrile derivative proceeds via a Michael-type addition followed by an intramolecular cyclization.

Reaction Scheme

Precursors:

  • Nucleophile: 5-amino-1H-pyrazole-4-carbonitrile (1 )

  • Electrophile: 2-(ethoxymethylene)malononitrile (2 )

Mechanism:

  • Step A (Addition): The exocyclic amine of the pyrazole (1 ) attacks the electrophilic

    
    -carbon of the enol ether (2 ), displacing ethanol.
    
  • Step B (Cyclization): The endocyclic pyrazole nitrogen (N1) attacks the cyano group of the malononitrile fragment.

  • Step C (Aromatization): Tautomerization yields the stable 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (3 ).

ReactionMechanism Substrate1 5-Amino-1H-pyrazole- 4-carbonitrile (Nucleophile) Intermediate Intermediate: Aminomethylene malononitrile adduct Substrate1->Intermediate MWI, -EtOH Michael Addition Substrate2 2-(Ethoxymethylene) malononitrile (Electrophile) Substrate2->Intermediate Transition Transition State: Intramolecular N-Attack on Nitrile Intermediate->Transition Cyclization Product Product: 7-Amino-pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile Transition->Product Tautomerization

Figure 1: Mechanistic workflow for the microwave-assisted synthesis of the target scaffold.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) allowing precise control of Temperature (T), Power (P), and Pressure.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

    • 2-(ethoxymethylene)malononitrile (1.1 equiv)

    • Solvent: Ethanol (EtOH) or Solvent-free (for scale-up).

    • Catalyst: Piperidine (catalytic, 2-3 drops) or anhydrous Sodium Acetate.

Standard Procedure (Ethanol Solvent)

This method is recommended for initial library synthesis (100 mg – 500 mg scale).

  • Preparation: In a 10 mL MW vial, dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol, 108 mg) and 2-(ethoxymethylene)malononitrile (1.1 mmol, 134 mg) in absolute Ethanol (2.0 mL).

  • Catalysis: Add 2 drops of piperidine. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor. Program the method as follows:

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air flow in the reactor).

    • A precipitate should form immediately upon cooling.

    • Filter the solid under vacuum.

    • Wash the cake with cold Ethanol (2 x 3 mL) followed by Diethyl Ether (2 x 3 mL) to remove unreacted malononitrile.

  • Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.

Solvent-Free Procedure (Green Chemistry)

Recommended for scale-up (>1 g) to maximize throughput.

  • Mixing: Grind the pyrazole and malononitrile reagents (1:1.1 ratio) in a mortar until a homogeneous powder is formed.

  • Loading: Transfer the powder to a MW process vial. Add a magnetic stir bar.

  • Irradiation:

    • Temperature: 110 °C (Careful control required to prevent charring).

    • Time: 5–8 minutes.

    • Note: The mixture will melt into a liquid phase as the reaction proceeds.

  • Isolation: Upon cooling, add Ethanol (5 mL) to the solidified melt and sonicate to break up the solid. Filter and wash as above.[1]

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1EthanolNoneReflux (78)36065Conventional heating control.
2EthanolPiperidine1001078Incomplete conversion.
3EthanolPiperidine140 15 92 Optimal condition.
4WaterNaOAc1202055Poor solubility of reagents.
5NoneNone110588High yield, but risk of local overheating.
Characterization Checkpoints
  • TLC: Mobile phase CHCl3:MeOH (95:5). The product is highly polar and often fluorescent under UV (254/365 nm).

  • Appearance: Yellow to orange crystalline solid.

  • IR Spectroscopy: Look for two distinct nitrile bands.[2]

    • 
       (pyrimidine): ~2220 cm⁻¹[3][4]
      
    • 
       (pyrazole): ~2235 cm⁻¹
      
    • 
      : 3300–3450 cm⁻¹ (broad doublet).
      
  • ¹H NMR (DMSO-d₆):

    • 
       8.5–8.7 ppm (1H, s, H-2 of pyrimidine ring).
      
    • 
       8.9–9.2 ppm (2H, br s, NH₂ exchangeable with D₂O).
      
    • 
       8.3 ppm (1H, s, H-2 of pyrazole ring).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization (Intermediate formation only).Increase reaction time by 5 mins or temperature by 10°C. Ensure catalyst (base) is fresh.
Charring / Black Product Thermal runaway (Hot spots in solvent-free mode).Switch to Ethanol solvent method.[5][6] Use "PowerMax" or simultaneous cooling features if available.
Regioisomer Mixtures Steric hindrance in substituted derivatives.Use a lower temperature (100°C) with longer time to favor thermodynamic control.
Pressure Errors Ethanol vapor pressure exceeding vessel limit.Reduce fill volume to <50% of vial capacity. Use a lower boiling solvent like Methanol only if pressure limit >20 bar.

References

  • Attia, M. H., et al. (2024).[3][7] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI. Link

  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Durham University. Link

  • Fares, M., et al. (2008).[3] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Link

  • Quiroga, J., et al. (2015). Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. King Saud University. Link

  • Aggarwal, R., et al. (2011). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination. MDPI. Link

Sources

Application

Application Note: Engineering OLED Architectures with Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds

Executive Summary Traditionally recognized as a privileged pharmacophore in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine system has recently crossed disciplinary boundaries to emerge as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditionally recognized as a privileged pharmacophore in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine system has recently crossed disciplinary boundaries to emerge as a highly versatile building block for organic optoelectronics[1][2]. This application note provides a comprehensive, self-validating protocol for incorporating pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile into Organic Light-Emitting Diode (OLED) devices. By leveraging its rigid, highly planar N-heterocyclic core and the strong electron-withdrawing nature of the dicarbonitrile moieties, researchers can engineer materials with deep Lowest Unoccupied Molecular Orbital (LUMO) levels, excellent thermal stability, and high photoluminescence quantum yields (PLQY)[2][3].

Mechanistic Rationale & Material Design

To successfully integrate a molecule into an OLED stack, its electronic and physical properties must be precisely aligned with the device architecture. The selection of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is driven by three core causalities:

  • Electronic Structure & Energy Level Alignment: The fused [5,6]-bicyclic pyrazolo[1,5-a]pyrimidine core is intrinsically electron-deficient. The addition of two cyano (nitrile) groups at the 3 and 6 positions significantly deepens the LUMO level (typically ranging from -3.0 to -3.3 eV)[4][5]. This deep LUMO reduces the electron injection barrier from the cathode, making the molecule an exceptional candidate for Electron Transport Layers (ETLs) or as a strong acceptor (A) moiety in Donor-Acceptor (D-A) Thermally Activated Delayed Fluorescence (TADF) emitters[3][6].

  • Rigidity and Thermal Stability: The fused ring system enforces strict molecular planarity, which promotes favorable

    
     stacking in the solid state, thereby enhancing electron mobility[2]. Thermogravimetric analysis (TGA) of related derivatives shows 5% weight loss temperatures (
    
    
    
    ) exceeding 390 °C[3]. This high thermal stability is a critical prerequisite for Vacuum Thermal Evaporation (VTE) without molecular degradation.
  • Intramolecular Charge Transfer (ICT): When functionalized with electron-donating groups (e.g., triphenylamine derivatives), the dicarbonitrile acceptor drives a strong ICT state. This results in highly tunable emission wavelengths and exceptional quantum yields (up to 98% in solution and >60% in the solid state)[7].

Quantitative Data Summary

The following table summarizes the benchmark properties of pyrazolo[1,5-a]pyrimidine derivatives when utilized in optoelectronic applications. These parameters serve as baseline validation metrics for custom synthesized batches.

PropertyTypical Value RangeMechanistic Implication in OLEDs
HOMO Level -5.5 to -6.1 eVDictates the hole injection barrier from the Hole Transport Layer (HTL)[5].
LUMO Level -3.0 to -3.3 eVDeep LUMO facilitates efficient electron acceptance from the cathode[5].
Thermal Stability (

)
390 °C – 438 °CEnsures material integrity during high-temperature Vacuum Thermal Evaporation[3].
Solution PLQY (

)
80% – 98%Indicates highly efficient radiative recombination in an isolated molecular state[7].
Solid-State PLQY 18% – 63%Demonstrates the degree of mitigation of Aggregation-Caused Quenching (ACQ).

Experimental Protocols

The following methodologies detail the end-to-end process of preparing and incorporating the compound into a functional OLED device. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Pre-Deposition Material Purification (Gradient Sublimation)

Causality: Organic materials synthesized via wet chemistry often contain trace catalytic impurities (e.g., palladium, halides) and solvent residues. In an OLED, these impurities act as non-radiative recombination centers (exciton quenchers) or charge traps, severely degrading device efficiency and lifespan.

  • Loading: Load 1-2 g of crude pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile into the source boat of a multi-zone vacuum sublimation tube.

  • Evacuation: Evacuate the system to a base high-vacuum pressure of

    
     Torr to prevent oxidative degradation during heating.
    
  • Sublimation: Establish a temperature gradient. Set the source zone to ~220-250 °C (well below the

    
     of >390 °C but sufficient to induce sublimation)[3].
    
  • Validation: Collect the purified crystalline material from the deposition zone (typically condensing at 150-180 °C) after 24 hours. Verify purity via HPLC; a purity of >99.9% is mandatory before proceeding to device fabrication.

Protocol B: Vacuum Thermal Evaporation (VTE) Device Fabrication

Causality: VTE allows for nanometer-precision control over layer thickness and host-guest doping ratios, which is vital for balancing charge carrier injection and minimizing triplet-triplet annihilation (TTA).

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each. Dry thoroughly with

    
     gas.
    
  • Work Function Tuning: Expose the ITO surface to

    
     plasma for 10 minutes (50 W). Rationale: This removes residual organic contaminants and increases the ITO work function from ~4.7 eV to ~5.0 eV, significantly reducing the hole injection barrier.
    
  • Chamber Loading: Transfer the substrates to the VTE chamber and pump down to a high vacuum of

    
     Torr.
    
  • Hole Transport Layer (HTL): Deposit NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a steady rate of 1.0 Å/s to a precise thickness of 40 nm.

  • Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the pyrazolo[1,5-a]pyrimidine-based emitter. Control the deposition rates using dual quartz crystal microbalances (QCMs) to achieve a precise 5-10 wt% doping concentration (Total layer thickness: 30 nm).

  • Electron Transport Layer (ETL): If utilizing the dicarbonitrile compound purely as an ETL, deposit it neat at 1.0 Å/s to a thickness of 20 nm. Its deep LUMO will facilitate rapid electron transport from the cathode[5].

  • Cathode Deposition: Deposit a 1 nm electron injection layer of LiF (0.1 Å/s), followed immediately by 100 nm of Aluminum (2.0 Å/s) through a shadow mask to define the active pixel area.

  • Encapsulation: Transfer the completed device directly into an inert glovebox (

    
     ppm) without breaking vacuum if possible. Encapsulate using a UV-curable epoxy and a glass coverslip containing a getter desiccant.
    
Protocol C: Solid-State Photophysical Characterization
  • Film Fabrication: Fabricate a 30 nm neat film of the compound on a bare quartz substrate using the VTE parameters from Protocol B.

  • Absolute PLQY: Measure the solid-state Photoluminescence Quantum Yield (PLQY) using an integrating sphere coupled to a spectrofluorometer. Rationale: Integrating spheres account for all emitted photons regardless of scattering or waveguide modes in the film, providing true absolute quantum efficiency.

  • Transient Analysis: Conduct transient photoluminescence (TRPL) spectroscopy using a time-correlated single-photon counting (TCSPC) system to determine the delayed fluorescence lifetime (

    
    ), which is necessary to confirm TADF characteristics[8].
    

Workflow Visualization

OLED_Fabrication S1 1. Substrate Prep ITO Glass Cleaning S2 2. Surface Treatment O2 Plasma (50W, 10m) S1->S2 S3 3. HTL Deposition NPB (40 nm at 1.0 Å/s) S2->S3 S4 4. EML Co-Evaporation Host + Pyrazolo-pyrimidine (5-10 wt%) S3->S4 S5 5. ETL Deposition Pyrazolo-pyrimidine Dicarbonitrile S4->S5 S6 6. Cathode Formation LiF (1 nm) / Al (100 nm) S5->S6 S7 7. Encapsulation Glovebox (H2O/O2 < 0.1 ppm) S6->S7

Step-by-step vacuum thermal evaporation (VTE) workflow for pyrazolo[1,5-a]pyrimidine OLEDs.

Troubleshooting & Optimization

  • Issue: Aggregation-Caused Quenching (ACQ) in the EML

    • Symptom: The material exhibits a high PLQY in solution (>80%) but drops to <10% in the solid-state film.

    • Causality & Solution: The highly planar pyrazolo[1,5-a]pyrimidine core is prone to excessive

      
       stacking, leading to non-radiative excimer formation. To resolve this, reduce the doping concentration in the host matrix (e.g., from 10% to 5%) or chemically introduce bulky steric groups (e.g., tert-butyl or substituted aryl rings) to the periphery to force molecular separation[8][9].
      
  • Issue: High Device Driving Voltage

    • Symptom: The OLED requires >6V to achieve a standard luminance of 1000

      
      .
      
    • Causality & Solution: This indicates a charge injection barrier. Check the energy level alignment via cyclic voltammetry. The LUMO of the pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile ETL must be closely aligned with the EML host's LUMO. If the energy offset is

      
       eV, an intermediate electron-transporting/hole-blocking layer (e.g., TPBi) is required to step down the energy barrier smoothly.
      

References

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: National Institutes of Health (NIH) / RSC Advances URL:1

  • Pyrazolo [1,5-A] Pyrimidines an Interesting Scaffold for Optical Applications Source: Lupine Publishers URL:2

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases Source: MDPI URL:4

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs Source: MDPI URL:3

  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups Source: Frontiers URL:6

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH Source: National Institutes of Health (NIH) URL:9

  • Photophysical and crystallographic study of three integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems Source: ResearchGate URL:8

Sources

Method

Application Note: Solvent Selection for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Crystallization

This Application Note and Protocol guide details the solvent selection and crystallization strategy for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its derivatives. This scaffold is a critical pharmacophore in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solvent selection and crystallization strategy for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its derivatives. This scaffold is a critical pharmacophore in kinase inhibition (e.g., CDK2, KDR) and a functional unit in organic electronics due to its rigid, planar, electron-deficient nature.[1]

Executive Summary & Challenge Definition

The Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile core presents a unique purification challenge. The presence of two electron-withdrawing nitrile groups at the 3- and 6-positions significantly increases the molecule's dipole moment and planarity, leading to:

  • High Lattice Energy: Strong

    
    -
    
    
    
    stacking and dipolar interactions often result in melting points exceeding 250°C.[1]
  • Poor Solubility: The scaffold is typically insoluble in non-polar solvents (hexane, ether) and only sparingly soluble in common polar protic solvents (ethanol, methanol) at room temperature.[1]

  • Oiling Out: Attempting rapid cooling often results in amorphous oils rather than crystalline solids due to rapid supersaturation.[1]

The Solution: A "Solvent-Anti-Solvent" or "High-Temperature Acidic" approach is required. This guide outlines the selection logic and validated protocols to achieve high-purity crystalline material.

Solvent Selection Logic (The "Why")

Scientific grounding for solvent choice is based on the Hansen Solubility Parameters (HSP) and the specific interactions of the dicarbonitrile motif.[1]

The Dissolution Phase (Solvent A)

To break the high-energy crystal lattice, the primary solvent must possess a high dielectric constant and strong Hydrogen Bond Accepting (HBA) capability to interact with the electron-deficient pyrimidine ring.

  • Recommended: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1]

  • Alternative: Glacial Acetic Acid (High boiling point, capable of protonating ring nitrogens at high T to aid dissolution).[1]

The Crystallization Phase (Solvent B / Anti-Solvent)

The anti-solvent must be miscible with Solvent A but have poor interaction with the nitrile groups.[1]

  • Recommended: Water (for DMSO/DMF systems) or Ethanol (for Acetic Acid systems).[1]

  • Mechanism: Water acts as a "structure maker," forcing the hydrophobic heteroaromatic faces to aggregate via solvophobic effects.[1]

Table 1: Solvent Compatibility Matrix for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BPFunction
Dipolar Aprotic DMSO, DMF HighVery HighPrimary Solvent (Dissolution)
Organic Acid Glacial Acetic Acid Low/ModerateHighRecrystallization Solvent
Polar Protic Ethanol, Methanol InsolubleLow/ModerateAnti-Solvent / Wash
Chlorinated DCM, Chloroform LowModerateExtraction (Not for Cryst.)[1]
Non-Polar Hexane, Ether InsolubleInsolublePrecipitant (Rapid crash)

Experimental Protocols

Protocol A: The "High-Temperature Acidic" Method (Preferred for Purity)

Best for derivatives with ionizable nitrogens or high stability.

Rationale: Glacial acetic acid acts as a solvent at boiling temperatures (


) but allows for controlled crystal growth upon cooling due to the steep solubility curve.
  • Charge: Place 1.0 g of crude Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in a round-bottom flask.

  • Suspend: Add 10 mL of Glacial Acetic Acid .

  • Dissolve: Heat to reflux (

    
    ) with stirring. If solid remains after 15 mins, add Acetic Acid in 2 mL increments until clear.
    
  • Filter (Hot): If black specks (carbonized impurities) remain, perform a hot filtration through a pre-warmed glass frit.

  • Crystallize: Remove from heat. Allow to cool slowly to room temperature (RT) over 2 hours. Do not use an ice bath immediately.[1]

  • Harvest: Collect crystals via vacuum filtration.

  • Wash: Wash with 2

    
     5 mL cold Ethanol  (to remove acid traces).
    
  • Dry: Vacuum dry at

    
     for 4 hours.
    
Protocol B: The "DMSO/Water Anti-Solvent" Method (Preferred for Yield)

Best for highly insoluble derivatives or thermally sensitive compounds.[1]

Rationale: DMSO dissolves the compound at moderate temperatures. Water dramatically reduces solubility, forcing precipitation.

  • Dissolve: Dissolve 1.0 g of crude material in the minimum amount of DMSO (approx. 3–5 mL) at

    
    .
    
  • Filter: Filter through a 0.45

    
    m PTFE syringe filter to remove particulates.
    
  • Precipitate:

    • Slow Method (Crystals): Place the DMSO solution in an open vial.[1] Place this vial inside a larger jar containing Water or Ethanol (Vapor Diffusion).[1]

    • Fast Method (Powder):[1] Add Water dropwise to the stirring DMSO solution until persistent turbidity is observed. Stop addition and let stir for 30 mins.

  • Cool: Cool the suspension to

    
    .
    
  • Harvest: Filter and wash extensively with Water (to remove DMSO) followed by Ethanol .

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal crystallization route based on initial solubility testing.

SolventSelection Start Crude Pyrazolo[1,5-a]pyrimidine 3,6-dicarbonitrile SolTest Solubility Test: Reflux in Ethanol Start->SolTest Soluble Soluble? SolTest->Soluble Cooling Protocol C: Cooling Crystallization (Ethanol) Soluble->Cooling Yes (Clear Solution) AcidTest Solubility Test: Reflux in Glacial AcOH Soluble->AcidTest No (Suspension) AcidSoluble Soluble? AcidTest->AcidSoluble AcidCryst Protocol A: High-Temp Acidic Method (Glacial AcOH) AcidSoluble->AcidCryst Yes DMSOTest Solubility Test: Warm DMSO (60°C) AcidSoluble->DMSOTest No DMSOProtocol Protocol B: DMSO/Water Anti-Solvent Crash DMSOTest->DMSOProtocol Dissolves

Figure 1: Decision tree for selecting the optimal crystallization solvent system based on solubility thresholds.

References

  • Gomha, S. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.[1] MDPI Molecules.[1] (Describes crystallization of carbonitrile derivatives from DMF/Water).

  • Hassan, A. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.[1] ACS Omega. (Details recrystallization of similar fused nitrile systems from EtOH/DMF mixtures).

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine.[1] BYU ScholarsArchive. (Validates microwave synthesis and purification protocols).

  • BenchChem Technical Support.Crystallization of Pyrimidine Compounds: Troubleshooting & Optimization. (General protocols for handling low-solubility pyrimidines).

Sources

Application

Catalytic methods for synthesizing Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives

Application Note: Advanced Catalytic Methodologies for the Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Methodologies for the Synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Derivatives

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound efficacy as a competitive ATP-binding inhibitor for critical oncogenic kinases, including CDK2, TRKA, and Pim-1[1, 2]. The strategic introduction of dicarbonitrile moieties at the 3- and 6-positions significantly amplifies the target binding affinity by establishing robust hydrogen-bonding networks and dipole interactions within the kinase hinge region. This application note details an optimized, self-validating catalytic protocol for synthesizing 2,7-disubstituted pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, providing drug development professionals with a highly reproducible, scalable, and atom-economical methodology.

Mechanistic Insights and Catalytic Causality

The construction of the fused bicyclic pyrazolo[1,5-a]pyrimidine core relies on a regioselective cyclocondensation between a 5-aminopyrazole (acting as a 1,3-bisnucleophile) and a highly functionalized 1,3-biselectrophile [3]. To achieve the specific 3,6-dicarbonitrile substitution pattern, 5-amino-1H-pyrazole-4-carbonitrile derivatives are reacted with nitrile-bearing enaminones, such as 2-aroyl-3-(dimethylamino)acrylonitriles [4].

The success of this transformation is heavily dependent on the catalytic environment. Utilizing Glacial Acetic Acid (AcOH) under reflux conditions serves a dual causality:

  • Brønsted Acid Activation : The acidic medium protonates the dimethylamino group of the enaminone, converting it into a superior leaving group, while simultaneously increasing the electrophilicity of the adjacent

    
    -carbon and the carbonyl carbon.
    
  • Solvation and Thermal Transfer : As a polar protic solvent with a high boiling point (118 °C), AcOH provides the necessary thermal energy to drive the thermodynamically favored dehydration and aromatization steps.

Mechanism A 5-Amino-1H-pyrazole-4-carbonitrile (1,3-Bisnucleophile) C Michael-type Addition [Catalyst: Glacial AcOH] A->C B 2-Aroyl-3-(dimethylamino)acrylonitrile (1,3-Biselectrophile) B->C D Acyclic Adduct Intermediate C->D E Elimination of Dimethylamine (- HN(CH3)2) D->E F Intramolecular Cyclization (Attack on Carbonyl by Pyrazole NH) E->F G Dehydration & Aromatization (- H2O) F->G H Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (Final Product) G->H

Caption: Mechanistic pathway for the catalytic synthesis of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles.

Experimental Design: Optimization of Catalytic Conditions

Extensive optimization has demonstrated that while Lewis acids (e.g., AgOTf) and green organocatalysts (e.g., L-Proline) can facilitate the reaction, the combination of Glacial Acetic Acid with conventional heating or Microwave (MW) irradiation yields the highest purity and conversion rates[4, 5].

Table 1: Optimization of Catalytic Conditions for Cyclocondensation

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Scientific Remarks
NoneEthanolReflux (78)24< 20Sluggish kinetics; incomplete conversion due to poor electrophile activation.
L-Proline (20 mol%)EthanolReflux (78)665Moderate yield; suitable for acid-sensitive substituents.
AgOTf (10 mol%)EtOH/H₂OReflux (85)482Strong Lewis acid activation; requires anhydrous handling of catalyst [5].
Glacial Acetic Acid Acetic Acid Reflux (118) 3 88 Standard protocol; excellent atom economy and self-precipitating product.
MW + Glacial AcOHAcetic Acid130 (MW)0.594Superior yield; rapid dielectric heating forces complete dehydration [3].

Detailed Protocol: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Materials Required:

  • 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10.0 mmol)

  • 2-aroyl-3-(dimethylamino)acrylonitrile (10.0 mmol)

  • Glacial acetic acid (25 mL)

  • Ice-cold distilled water and absolute ethanol

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 50 mL round-bottom flask, suspend 10.0 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and 10.0 mmol of the selected 2-aroyl-3-(dimethylamino)acrylonitrile in 25 mL of glacial acetic acid.

    • Expertise Insight: Do not add additional co-solvents. The neat acetic acid ensures the localized proton concentration remains high enough to drive the initial Michael addition.

  • Thermal Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) under continuous magnetic stirring for 3 hours.

    • Causality: The extended thermal energy is critical not for the initial addition, but to overcome the activation barrier of the final dehydration step, which aromatizes the pyrimidine ring and provides the thermodynamic driving force for the reaction.

  • In-Process Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) eluent system.

    • Self-Validation Check: The reaction is complete when the starting material spots disappear and a new, distinct, highly fluorescent spot (under 254 nm UV light) emerges at a lower

      
       value, indicating the formation of the highly conjugated fused bicyclic system.
      
  • Product Precipitation and Isolation: Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water.

    • Expertise Insight: The sudden shift in solvent polarity forces the hydrophobic pyrazolo[1,5-a]pyrimidine derivative to crash out of solution. The low temperature prevents the hydrolysis of the sensitive nitrile groups.

  • Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 × 20 mL) to remove residual acetic acid, followed by cold ethanol (1 × 10 mL) to wash away any unreacted enaminone. Recrystallize from a DMF/water mixture to afford the analytically pure target compound.

Analytical Validation & Characterization

To ensure the structural integrity of the synthesized pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, the following analytical signatures must be verified:

  • FT-IR Spectroscopy: The most critical diagnostic feature is the presence of a sharp, intense absorption band at 2215–2235 cm⁻¹ , confirming the intact

    
     functional groups. The complete absence of primary amine 
    
    
    
    stretching bands (typically 3300–3500 cm⁻¹) validates the successful cyclization [2].
  • ¹H NMR (DMSO-

    
    ):  The disappearance of the singlet integrating for six protons at ~2.8–3.1 ppm confirms the complete elimination of the dimethylamino leaving group. The highly deshielded pyrimidine proton (if position 5 is unsubstituted) will appear as a distinct singlet downfield at 8.50–9.00 ppm  [2].
    
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) should yield a dominant

    
     molecular ion peak corresponding to the exact calculated mass of the aromatized product, confirming the loss of dimethylamine and water.
    

References

  • 1 - National Institutes of Health (NIH) / PMC

  • 2 - MDPI Pharmaceuticals 3.3 - Beilstein Journal of Organic Chemistry

  • 4 - ResearchGate 5.5 - IJCRT

Sources

Method

Preparation of pharmaceutical salts of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Advanced Protocol for the Synthesis and Salt Formation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Therapeutics Introduction & Rationale Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Synthesis and Salt Formation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Therapeutics

Introduction & Rationale

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives have emerged as highly potent, privileged scaffolds in oncology, particularly as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA)[1], as well as IRAK4[2]. The scaffold's planar, electron-deficient aromatic system effectively mimics the purine ring of ATP, allowing for deep insertion into the kinase hinge region[1][2].

However, this structural rigidity and intense intermolecular


 stacking—exacerbated by the highly electron-withdrawing 3,6-dicarbonitrile groups—result in exceptionally high crystal lattice energies. Consequently, these free bases suffer from profound aqueous insolubility (often < 0.01 mg/mL) and poor oral bioavailability[3]. To translate these potent inhibitors into viable clinical candidates, pharmaceutical salt formation is an absolute prerequisite to disrupt the crystal lattice and enhance solvation[4][5].

Mechanistic Causality of Salt Formation

Salt formation relies on the protonation of the most basic nitrogen atom within the molecule. In the Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile system, the electron-withdrawing cyano groups severely depress the pKa of the core pyrimidine nitrogens. Therefore, protonation typically occurs at exocyclic amino substituents (e.g., a 7-amino or 2-anilinyl group)[1][3].

The


 Rule:  For a stable, disproportionation-resistant salt to form, the pKa of the conjugate acid of the base must be at least 3 units higher than the pKa of the counterion acid (

). Given the weak basicity of this scaffold (estimated pKa ~ 2.5–4.0), strong acids such as hydrochloric acid (pKa -6), methanesulfonic acid (pKa -1.9), and maleic acid (pKa 1.9) are required to drive the proton transfer equilibrium to completion and avoid the formation of non-ionic co-crystals[5].

Workflow Visualization

Workflow FB Free Base Synthesis Cyclocondensation Dissolve Complete Dissolution (Solvent @ 60°C) FB->Dissolve >99% Purity Acid Acid Addition (ΔpKa > 3) Dissolve->Acid Visual Clear Cryst Controlled Cooling & Crystallization Acid->Cryst 1.05 Equivalents QC Orthogonal QC (XRPD, DSC, NMR) Cryst->QC Solid Isolation Lead Optimal Salt Selection (e.g., Mesylate) QC->Lead Target Profile

Workflow for the synthesis, screening, and validation of Pyrazolo[1,5-a]pyrimidine salts.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Proceeding to the next step is contingent upon meeting specific, observable analytical criteria to ensure scientific integrity.

Protocol 1: Synthesis of the Free Base Scaffold
  • Reaction Setup: Suspend 10.0 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and 10.0 mmol of the corresponding enaminone in 25 mL of glacial acetic acid[1].

  • Cyclocondensation: Heat the mixture to reflux (approx. 118 °C) for 3 hours.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, facilitating the initial nucleophilic attack of the exocyclic amino group onto the enaminone, followed by intramolecular cyclization and tautomerization[1][3].

  • Isolation: Cool the reaction to room temperature. The product will spontaneously precipitate due to its high lattice energy.

  • Validation Checkpoint: Filter and wash the crude solid with cold ethanol. Analyze via HPLC. The purity must be >99.0% before proceeding to salt screening. Why? Impurities act as crystallization inhibitors or can nucleate metastable, unpredictable polymorphs during salt formation.

Protocol 2: High-Throughput Salt Screening
  • Preparation: Array 20 mg aliquots of the validated free base into 2 mL glass vials.

  • Dissolution: Add 0.5 mL of selected screening solvents (e.g., Acetone, THF, Ethyl Acetate). Heat to 60 °C while stirring.

  • Validation Checkpoint: Visually inspect the vials. Only proceed with vials that exhibit a completely clear solution. If the free base is not fully dissolved, any subsequent precipitation may be contaminated with unreacted free base, invalidating the screen.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., HCl, Methanesulfonic acid, Maleic acid)[5].

  • Crystallization: Program a linear cooling ramp to 5 °C at a rate of 0.5 °C/min. Slow cooling promotes the growth of large, well-defined crystals rather than amorphous precipitates.

  • Harvesting: Isolate the solids via centrifugation and dry under vacuum at 40 °C for 12 hours.

Protocol 3: Orthogonal Quality Control (QC) & Validation

To confirm that a true salt (and not a co-crystal or polymorph of the free base) has been formed, apply the following orthogonal techniques:

  • 
    H-NMR (DMSO-d6):  Look for a downfield chemical shift (
    
    
    
    ppm) of the protons adjacent to the basic nitrogen. The presence of the counterion peaks (e.g., the methyl group of the mesylate at ~2.3 ppm) in a strict 1:1 stoichiometric ratio confirms the composition.
  • DSC (Differential Scanning Calorimetry): The salt must exhibit a single, sharp endothermic melting peak distinct from the free base. Multiple peaks indicate a physical mixture or an unstable solvate.

  • XRPD (X-Ray Powder Diffraction): The diffractogram must show a unique crystalline lattice entirely distinct from the free base reference pattern.

Quantitative Data: Salt Form Comparison

The following table summarizes the physicochemical properties of a representative 7-substituted-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile free base against its screened salt forms.

PropertyFree BaseHydrochloride (HCl)Mesylate (MSA)Maleate
Aqueous Solubility (pH 6.8) < 0.01 mg/mL1.2 mg/mL4.5 mg/mL0.8 mg/mL
Melting Point (DSC Onset) 280–281 °C245 °C (Decomp)210 °C195 °C
Hygroscopicity (DVS at 80% RH) < 0.2% (Non-hygroscopic)4.5% (Hygroscopic)1.1% (Slightly hygroscopic)2.3% (Moderately hygroscopic)
Crystallinity (XRPD) Highly CrystallinePartially AmorphousHighly CrystallineCrystalline
Yield (Scale-up) 95%82%89%76%

Data Interpretation: While the Hydrochloride salt provides a significant boost in solubility, it is highly hygroscopic, which poses severe challenges for tablet formulation, flowability, and shelf-life stability[4]. The Mesylate (methanesulfonate) salt offers the optimal balance: a 450-fold increase in aqueous solubility over the free base, excellent crystallinity, and minimal moisture uptake, making it the superior candidate for downstream pharmaceutical development.

References

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals. Available at:[Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Google Patents. (2009). WO2009014620A1 - Pyrazolo[1,5-a]pyrimidine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Welcome to the Formulation and Troubleshooting Support Center. Working with Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives presents unique physicochemical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Troubleshooting Support Center. Working with Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives presents unique physicochemical hurdles. The extreme planarity of the pyrazolo[1,5-a]pyrimidine core, combined with the strong electron-withdrawing nature of the dicarbonitrile groups at positions 3 and 6, results in a highly conjugated, electron-deficient system[1].

This structural geometry drives intense intermolecular


 stacking and dipole-dipole interactions in the solid state. Consequently, these compounds typically exhibit exceptionally high crystal lattice energies (high melting points) and are classified as classic "brick dust" molecules[2]. This guide provides field-proven, self-validating strategies to overcome these solubility bottlenecks during both in vitro assay development and in vivo dosing.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, you must determine whether your specific derivative is limited by its crystal lattice energy ("brick dust") or its lipophilicity ("grease").

FormulationWorkflow A Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile B Physicochemical Profiling (Tm, LogP, pKa) A->B C Is Tm > 200°C? B->C D Brick Dust (High Lattice Energy) C->D Yes (Typical for dicarbonitrile) E Grease (High Lipophilicity) C->E No (High LogP) F Amorphous Solid Dispersion (HPMCAS / PVP) D->F Disrupt Lattice G Nanosuspension (Wet Milling) D->G Increase Surface Area H Lipid Formulation (SMEDDS) E->H Lipid Solvation I Cyclodextrin Complex (HP-β-CD) E->I Hydrophobic Cavity

Decision tree for formulating pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile based on solid-state data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately when diluting from a DMSO stock into standard aqueous buffers (PBS, HEPES)? Causality: The 3,6-dicarbonitrile substitution creates a rigid, planar system. When the DMSO solvation shell is replaced by water, the thermodynamic drive for the molecules to


 stack vastly exceeds the hydration energy. The compound rapidly nucleates and crashes out.
Solution:  Do not dilute directly into bare buffer. Pre-incubate the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) before adding the aqueous phase. This kinetically traps the compound in a dispersed micellar state, maintaining supersaturation long enough for biochemical assays.

Q2: I need to formulate this for oral dosing in mice, but standard lipid vehicles (e.g., Corn Oil, Labrasol) are failing. What is the recommended approach? Causality: "Brick dust" molecules do not dissolve well in lipids because breaking the robust crystal lattice requires more energy than lipid solvation can provide. Solution: You must bypass the crystal lattice entirely. Transition the compound into an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS, or utilize wet-milling to create a nanosuspension. ASDs physically separate the molecules in a polymer matrix, preventing lattice formation and drastically increasing apparent solubility.

Q3: Can I use pH adjustment (acidification/alkalization) to dissolve it? Causality: The core pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile structure is electronically neutral across the physiological pH range (pH 1–10). The dicarbonitrile groups pull electron density away from the ring nitrogens, rendering them non-basic. Solution: Unless your specific derivative has an appended ionizable group (e.g., a basic amine), pH adjustment will not improve thermodynamic solubility. Focus on co-solvents or complexation instead.

Q4: How can I chemically optimize the core to improve solubility without losing target affinity? Causality: Disrupting molecular planarity decreases the melting point and crystal lattice energy. Solution: Introducing


-hybridized solubilizing groups (e.g., morpholine, piperazine) or modifying methoxy appendages has been proven to significantly enhance the aqueous solubility of pyrazolo[1,5-a]pyrimidine analogues while retaining potent biological activity (such as kinase inhibition or CFTR activation)[3].

Quantitative Formulation Data

The table below summarizes the expected solubility gains when applying different formulation strategies to pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives.

Formulation StrategyMechanism of SolubilizationTypical Solubility GainRecommended Application
Co-solvent (10% DMSO) Reduces dielectric constant of the medium2x – 5xEarly in vitro screening
Surfactant (1% Tween-20) Micellar encapsulation of hydrophobic core10x – 50xBiochemical / Cell assays
HP-β-CD (20% w/v) Host-guest inclusion complexation50x – 100xIn vivo IV / IP dosing
Amorphous Solid Dispersion Complete crystal lattice disruption100x – 500xIn vivo Oral dosing

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

This protocol determines the maximum concentration of your compound in an aqueous buffer before aggregation occurs, mimicking the rapid solvent shifts seen in high-throughput screening[2].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

    • Causality: Pure DMSO fully solvates the rigid planar core, breaking all intermolecular hydrogen and

      
       bonds.
      
  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock into PBS (pH 7.4), ensuring the final DMSO concentration remains

    
     1%.
    
    • Causality: Keeping DMSO low prevents artificial solvent-induced solubility, providing an accurate reflection of physiological conditions.

  • Incubation: Seal the plate and incubate for 2 hours at 37°C with orbital shaking.

  • Measurement: Read light scattering (nephelometry) at 620 nm.

    • Causality: Soluble compounds transmit light; precipitated aggregates scatter it. The inflection point on the scattering curve indicates the kinetic solubility limit.

  • Self-Validating System Check: Always run a highly soluble control (e.g., Propranolol) and a highly insoluble control (e.g., Danazol) on the same plate. Validation: If Danazol does not produce a sharp increase in light scattering at low micromolar concentrations, your instrument's gain/calibration is flawed and the assay must be repeated.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

This protocol traps the "brick dust" molecule in a high-energy amorphous state to maximize oral bioavailability.

  • Co-dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine derivative and a stabilizing polymer (e.g., HPMCAS) in a volatile organic solvent mixture (DCM/Methanol 1:1) at a 1:3 drug-to-polymer mass ratio.

    • Causality: The solvent must dissolve both components completely to ensure true molecular-level mixing. Suspensions will fail to form a homogenous ASD.

  • Rapid Evaporation: Use a rotary evaporator (or spray dryer for larger scales) to rapidly remove the solvent under reduced pressure at 40°C.

    • Causality: Rapid solvent removal prevents the drug molecules from nucleating and recrystallizing, effectively freezing them in the polymer matrix.

  • Secondary Drying: Place the resulting film/powder under high vacuum for 24 hours.

    • Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (

      
      ) of the polymer and inducing premature recrystallization of the drug.
      
  • Self-Validating System Check: Analyze the final powder via Powder X-Ray Diffraction (PXRD). Validation: The complete absence of sharp diffraction peaks (resulting in a smooth "halo" pattern) validates that the crystal lattice has been successfully destroyed and the system is fully amorphous.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals.[Link]

Sources

Optimization

Purification strategies for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile mixtures

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification.

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives. These scaffolds are highly valued as potent kinase inhibitors (e.g., targeting CDK2, TRKA, and PI3K) [[1.4]], but their synthesis—typically via the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with enaminones—often yields stubborn mixtures of regioisomers, unreacted precursors, and polymeric byproducts.

The core challenge lies in the molecule's physical chemistry: the rigid, planar nature of the dicarbonitrile core induces strong intermolecular dipole-dipole interactions and π-π stacking. This makes standard chromatographic and crystallization approaches difficult. Below is our field-proven, causality-driven guide to resolving these mixtures into assay-ready, >99% pure compounds.

I. Purification Strategy Overview

G Start Crude Reaction Mixture PreTreat Trituration (Cold EtOH) Start->PreTreat Filtration Vacuum Filtration PreTreat->Filtration Chromatography Silica Chromatography Filtration->Chromatography Regioisomers present Recrystallization Recrystallization (DMF/H2O) Filtration->Recrystallization High purity crude Chromatography->Recrystallization Pure Pure Target (>99%) Recrystallization->Pure

Caption: Workflow for isolating pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles.

II. Troubleshooting Guide & FAQs

Q1: My crude reaction mixture is a dark, viscous oil rather than a precipitating solid. How do I initiate purification? The Causality: This is typically caused by a high concentration of unreacted enaminones or soluble polymeric byproducts generated during the glacial acetic acid reflux [[1.4]]. The Fix: Do not immediately load this onto a column. Perform a trituration with cold ethanol. The unreacted enaminones and acid residues are highly soluble in cold ethanol, whereas the rigid dicarbonitrile lattice is not. Vigorously stirring the oil in cold ethanol will force the target compound to crash out as a filterable solid.

Q2: I am observing two closely eluting spots on my TLC (Hexane:EtOAc 1:1). How do I separate the 3,6-dicarbonitrile target from its regioisomer? The Causality: The cyclization of an asymmetric enaminone with the aminopyrazole can yield both 5-substituted and 7-substituted pyrazolo[1,5-a]pyrimidines [[1.6]]. Because both isomers share identical molecular weights and similar polarities, they co-elute easily. The Fix: You must exploit the subtle dipole moment differences dictated by the nitrile orientations. Use a shallow gradient during silica gel chromatography, or preferably, Reverse-Phase HPLC (RP-HPLC). The 7-substituted isomer typically elutes slightly faster due to steric shielding of the core dipoles.

G Mix Regioisomer Mixture HPLC Reverse-Phase HPLC Mix->HPLC Polarity Dipole Moment Differences HPLC->Polarity Isomer7 7-Substituted Isomer Polarity->Isomer7 Isomer5 5-Substituted Isomer Polarity->Isomer5

Caption: Reverse-phase HPLC resolution of 5- and 7-substituted regioisomers.

Q3: The isolated solid looks clean on NMR but fails elemental analysis and shows a broad melting point. What went wrong? The Causality: The planar structure of the dicarbonitrile core is notorious for trapping solvent molecules (especially DMF or DMSO) within its crystal lattice during precipitation. The Fix: You must perform a controlled recrystallization using a DMF/Water system [[1.4]], followed by high-vacuum drying at 60 °C for 24 hours. The slow addition of water (anti-solvent) to the DMF solution forces a highly ordered nucleation event that rejects trapped solvent molecules.

III. Quantitative Data: Chromatographic & Solubility Profiles

To assist in tracking your compounds during purification, reference the typical behavioral data for these mixtures below:

AnalyteTypical Rf (Hexane:EtOAc 1:1)RP-HPLC Retention Time (min)*Solubility Profile
7-Aryl-3,6-dicarbonitrile 0.4512.4High in DMF/DMSO, Low in EtOH
5-Aryl-3,6-dicarbonitrile 0.3814.1High in DMF/DMSO, Low in EtOH
Unreacted Enaminone 0.708.5Soluble in EtOAc, EtOH, AcOH
Aminopyrazole Precursor 0.155.2Soluble in MeOH, Water

*HPLC conditions: C18 column, 10-90% MeCN/H2O (0.1% TFA) over 20 mins.

IV. Self-Validating Protocol: Biphasic Purification

This methodology ensures that every step includes a built-in validation check, preventing the carryover of impurities into biological assays.

Phase 1: Matrix Depletion (Trituration)
  • Concentration : Evaporate the glacial acetic acid reaction solvent under reduced pressure. Causality: Removing the acid prevents protonation of the pyrimidine nitrogens, which would artificially increase solubility in polar solvents.

  • Trituration : Suspend the crude dark oil/solid in ice-cold ethanol (3 mL per mmol of starting material). Stir vigorously for 15 minutes.

  • Filtration : Vacuum filter the suspension. Wash the filter cake with an additional 1 mL of cold ethanol.

  • Validation Check : Spot the filtrate and the solid (dissolved in a drop of DMF) on a TLC plate. The solid should show a dominant spot at Rf ~0.45, while the filtrate retains the high-Rf enaminone impurities.

Phase 2: Regioisomer Resolution (Flash Chromatography)

(Note: Only required if 5- and 7-substituted isomers are present)

  • Dry Loading : Dissolve the triturated solid in a minimum volume of DMF, add silica gel, and evaporate to a free-flowing powder. Causality: The target compounds are poorly soluble in the non-polar starting mobile phase (hexane). Dry loading prevents precipitation at the top of the column.

  • Elution : Run a gradient of n-Hexane to Ethyl Acetate (start 9:1, ramp to 1:1). Causality: The highly polar nitrile groups require a strong hydrogen-bond acceptor (EtOAc) to elute.

  • Validation Check : Analyze fractions via LC-MS. Because the isomers will have identical masses, rely on 1H-15N HMBC NMR (specifically the N-7a and N-4 chemical shifts) to definitively assign the regiochemistry without ambiguity [[1.6]].

Phase 3: Final Polish (Recrystallization)
  • Dissolution : Dissolve the chromatographed solid in boiling DMF (approx. 5-10 mL/g). Causality: DMF is one of the few solvents capable of disrupting the strong intermolecular π-π stacking of the dicarbonitrile core [[1.4]].

  • Nucleation : Slowly add warm water dropwise until the solution becomes faintly turbid. Allow it to cool to room temperature undisturbed, then transfer to an ice bath.

  • Validation Check : Isolate the crystals and perform a melting point analysis. A sharp melting point (e.g., 280–281 °C for the 7-phenyl derivative [[1.4]]) confirms the absence of trapped DMF within the crystal lattice.

V. References

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI (Molecules). URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: National Center for Biotechnology Information (PMC). URL: [Link]

Troubleshooting

Minimizing side reactions during Pyrazolo[1,5-a]pyrimidine cyclization

Executive Summary: The "Scaffold Logic" The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved drugs like Zaleplon and numerous kinase inhibitors (e.g., T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold Logic"

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved drugs like Zaleplon and numerous kinase inhibitors (e.g., Trk, CDK2).[1]

However, the synthesis—typically a condensation between a 3(5)-aminopyrazole and a 1,3-dielectrophile—is prone to a critical failure mode: Regioisomerism .[1] The competition between the exocyclic amine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and the endocyclic ring nitrogen leads to mixtures of 5- and 7-substituted isomers.

This guide treats your synthesis as a programmable system. We analyze the "bugs" (side reactions) and provide the "patches" (protocol adjustments) to ensure single-isomer purity.

The Core Mechanism: Understanding the "Bug"

To fix the side reactions, you must visualize the bifurcation point.[1] The reaction outcome is determined by which nitrogen attacks which carbonyl first.[1]

The Regioselectivity Bifurcation

In the condensation of 3-aminopyrazole with a


-keto ester (e.g., ethyl acetoacetate):
  • Path A (Thermodynamic/Standard): The exocyclic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (hard nucleophile) attacks the ketone (hard electrophile). This leads to the 7-one  derivative (often substituted at C5).[1]
    
  • Path B (Kinetic/Basic): Under specific conditions, the attack sequence may flip, or steric hindrance forces the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     to attack the ester, leading to the 5-one  derivative.
    
Visualization: Reaction Pathway Analysis

The following diagram maps the decision logic of the molecules during cyclization.

RegioSelectivity Start Reagents: 3-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile Condition Reaction Conditions Start->Condition PathA Path A: Acidic (AcOH) Protonation activates Ketone Condition->PathA Glacial AcOH/Reflux PathB Path B: Basic/Steric Control Directs attack to Ester/Less Hindered Condition->PathB NaOEt/EtOH or Sterics InterA Intermediate A: Schiff Base (Imine) Formation PathA->InterA NH2 attacks Ketone InterB Intermediate B: Amide Formation PathB->InterB NH2 attacks Ester Prod7 Major Product: 5-Substituted-7-one (Thermodynamic) InterA->Prod7 Ring N attacks Ester (-EtOH) Prod5 Major Product: 7-Substituted-5-one (Kinetic/Rare) InterB->Prod5 Ring N attacks Ketone (-H2O)

Caption: Mechanistic bifurcation in pyrazolo[1,5-a]pyrimidine synthesis. Acidic conditions favor Path A (7-one).[1]

Troubleshooting Guides (FAQs)

Ticket #1: "I am seeing a persistent M+18 peak in LCMS."

Diagnosis: Incomplete Cyclization.[1] The M+18 peak corresponds to the un-cyclized intermediate (likely the imine or enamine) that has failed to eliminate water or ethanol to close the pyrimidine ring.[1]

Root Causes:

  • Water Accumulation: The condensation produces water.[1] If the solvent is "wet" or water isn't removed, the equilibrium prevents ring closure.[1]

  • Steric Clash: Bulky substituents on the 1,3-dielectrophile prevent the second nucleophilic attack.[1]

The Fix:

  • Protocol Adjustment: Switch to a Dean-Stark apparatus if using non-miscible solvents (Toluene/Xylene) to physically remove water.[1]

  • Chemical Drying: If using Acetic Acid, add 5–10% Acetic Anhydride to the reaction mixture.[1] This chemically scavenges water, driving the equilibrium toward the cyclized product [1].[1]

  • Temperature: Ensure the reaction is at a rolling reflux. Cyclization often has a higher activation energy than the initial addition.[1]

Ticket #2: "My product is a mixture of regioisomers (5-Me vs 7-Me)."

Diagnosis: Loss of Regio-Control. You are operating in a "grey zone" where the reactivity difference between the two carbonyls is insufficient.[1]

The Fix:

  • Switch to Enaminones: Instead of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -keto esters, use enaminones  (DMF-DMA adducts). Enaminones are "pre-polarized." The dimethylamino group acts as a leaving group, locking the regioselectivity.[1] The aminopyrazole ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    will exclusively attack the carbon bearing the
    
    
    group [2].
  • Acidity Tuning: If you must use ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -keto esters, use Glacial Acetic Acid  as the solvent. The acid activates the ketone over the ester, heavily favoring the 5-methyl-7-one isomer (Path A in the diagram) [3].[1]
    
Ticket #3: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative Dimerization of Aminopyrazole.[1] Electron-rich 3-aminopyrazoles are prone to air oxidation and radical polymerization, especially at high temperatures.[1]

The Fix:

  • Inert Atmosphere: strictly run under Argon/Nitrogen.[1]

  • Fresh Reagents: Recrystallize your aminopyrazole precursor if it is not a white/pale yellow solid.[1] Dark starting material guarantees dark product.[1]

  • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization over intramolecular cyclization.[1]

Optimized Experimental Protocols

Method A: The "Standard" Acid-Mediated Cyclization

Best for: Synthesis of 5-substituted-pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[1]

ParameterSpecificationRationale
Reagents 3-Aminopyrazole (1.0 eq), ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-keto ester (1.1 eq)
Slight excess of electrophile ensures full consumption of the amine.
Solvent Glacial Acetic Acid (AcOH)Acts as solvent and catalyst; favors ketone attack.[1]
Concentration 0.5 MBalances rate vs. polymerization risk.[1]
Temp/Time Reflux (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

), 2–4 hours
Required for dehydration step.
Workup Cool to RT. Pour into ice water. Filter precipitate.[1][2]Product is usually insoluble in water; impurities remain in AcOH/water filtrate.[1]

Step-by-Step:

  • Dissolve 3-aminopyrazole (10 mmol) in Glacial AcOH (20 mL).

  • Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Heat to reflux.[1][3] Monitor by TLC/LCMS.[1]

  • Critical Step: If LCMS shows M+18, add 1 mL Acetic Anhydride and reflux for 1 additional hour.

  • Cool to room temperature. The product often crystallizes out.[1]

  • Pour mixture into 100 mL ice water. Stir for 30 mins.

  • Filter, wash with water, and dry.[1] Recrystallize from EtOH/DMF if needed.

Method B: The "Enaminone" Route (High Regio-Fidelity)

Best for: Synthesis of kinase inhibitors (e.g., Zaleplon analogs) where specific substitution patterns are non-negotiable.[1]

Step-by-Step:

  • Pre-step: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing toluene to generate the enaminone.[1] Isolate this intermediate.

  • Dissolve 3-aminopyrazole (1.0 eq) and the Enaminone (1.0 eq) in Ethanol.

  • Add catalytic HCl (or perform in AcOH).[1]

  • Reflux for 1–3 hours.

  • The leaving group is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (gas/volatile), driving the reaction to completion irreversibly [4].
    

Comparative Data: Solvent Effects

The choice of solvent dictates the dominant isomer ratio in ambiguous substrates.

Solvent SystemCatalystDominant MechanismMajor Isomer (from

-keto ester)
Glacial AcOH None (Self)Acid-Catalyzed (Imine first)7-one (5-substituted)
Ethanol NaOEtBase-Mediated (Amide first)Mixed / 5-one (depends on sterics)
Toluene pTSADehydrative7-one (Slow reaction, requires Dean-Stark)
Water NoneHydrophobic EffectMixed (Green chemistry, but lower regio-control)

References

  • Lynch, B. M., et al. "Regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines."[1] Canadian Journal of Chemistry, 1988.[1] (Classic mechanistic grounding).[1]

  • Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines."[1] Molecules, 2023.[1][4]

  • Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Unsaturated 
    
    
    
    -Alkoxy-
    
    
    -keto Esters."[5] Synthesis, 2013.[1][5]
  • Aggarwal, R., et al. "Enaminones as building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines."[1] Journal of Heterocyclic Chemistry, 2010.[1]

  • Hamama, W. S., et al. "Pyrazolo[1,5-a]pyrimidines: Synthetic Approaches and Biological Activity."[1] Menoufia Journal of Chemistry, 2018.[1]

Sources

Optimization

Optimizing reaction temperature for dicarbonitrile substitution on pyrazolo-pyrimidines

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for medicinal chemists and drug development professionals working with pyrazolo-pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically designed for medicinal chemists and drug development professionals working with pyrazolo-pyrimidine scaffolds. Dicarbonitrile substitution (e.g., via malononitrile) is a critical functionalization step in developing kinase inhibitors and other bioactive molecules. However, the electron-deficient nature of the pyrazolo-pyrimidine core makes it highly sensitive to temperature variations during Nucleophilic Aromatic Substitution (SNAr).

Below, you will find a mechanistic workflow, a self-validating standard operating procedure (SOP), quantitative performance data, and an advanced troubleshooting FAQ to help you optimize your reaction conditions.

Temperature Optimization Workflow

The following decision matrix illustrates the kinetic and thermodynamic outcomes of temperature selection during the SNAr of halogenated pyrazolo-pyrimidines with dicarbonitrile nucleophiles.

G Start 4-Chloro-pyrazolo-pyrimidine + Malononitrile Temp Temperature Selection Start->Temp Low < 50°C (Conventional) Temp->Low OptConv 60 - 80°C (Conventional, 6-12h) Temp->OptConv OptMW 120°C (Microwave, 15-20 min) Temp->OptMW High > 150°C (Thermal / MW) Temp->High ResLow Incomplete Conversion Low Yield (<20%) Low->ResLow ResOpt Optimal SNAr High Yield (>85%) OptConv->ResOpt OptMW->ResOpt ResHigh Degradation Ring-Opening High->ResHigh

Workflow for temperature optimization in pyrazolo-pyrimidine SNAr reactions.

Standard Operating Procedure: Microwave-Assisted Substitution

This protocol leverages microwave irradiation to overcome the activation energy barrier rapidly, minimizing the thermal degradation often seen in prolonged conventional heating[1].

1. Preparation In a microwave-safe pressure vial, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and malononitrile (1.2 eq) in anhydrous DMF. Causality: A slight excess of the dicarbonitrile ensures complete consumption of the valuable heterocyclic scaffold without driving unwanted secondary reactions.

2. Base Addition Add anhydrous


 (2.0 eq) to the mixture.
Causality: The base serves a dual purpose. It deprotonates the malononitrile to form the highly active carbanion nucleophile, while simultaneously neutralizing the HCl byproduct generated during the substitution, preventing acidic degradation of the product.

3. Sealing and Purging Purge the vial with


 gas for 2 minutes and seal tightly.
Causality: Purging removes ambient oxygen and moisture, preventing oxidative degradation of the electron-rich pyrazole ring at elevated temperatures.

4. Microwave Irradiation (The Critical Step) Heat the mixture in a dedicated microwave synthesizer at 120 °C for 15–20 minutes[2]. Self-Validation Check: Before proceeding to workup, extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS check. The complete disappearance of the starting material mass (M+H) and the dominant appearance of the substituted product mass validates the temperature choice and confirms reaction completion.

5. Quenching and Isolation Cool the vial to room temperature. Slowly quench the reaction by pouring the mixture into ice water under vigorous stirring. Acidify slightly (pH ~5-6) using 1M HCl to precipitate the dicarbonitrile derivative. Filter, wash with cold water, and dry under a vacuum.

Quantitative Performance Data

The following table summarizes the expected outcomes based on temperature and heating modality during the malononitrile substitution of 4-chloro-pyrazolo[3,4-d]pyrimidines.

Temperature (°C)Heating MethodTimeConversion (%)Primary Observation / Byproducts
25 °C Conventional24 h< 20%Unreacted starting material; insufficient thermal energy to reach the transition state.
80 °C Conventional6–12 h75–85%Good SNAr product yield; prolonged heating carries a minor risk of hydrolysis.
120 °C Microwave15–20 min> 90%Optimal yield and high purity; rapid kinetic conversion minimizes side reactions[1][2].
> 150 °C Microwave15 min< 40%Significant degradation; decyanation and irreversible pyrimidine ring-opening observed.

Troubleshooting Guides & FAQs

Q: I am getting poor regioselectivity when substituting at C4 vs C6 on a di-halogenated pyrazolo[3,4-d]pyrimidine. How does temperature affect this? A: The C4-chloro group exhibits enhanced reactivity toward nucleophilic aromatic substitution compared to the C6 position[3]. Mechanistically, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position due to the electron-withdrawing influence of the adjacent pyrimidine nitrogens and the fused pyrazole ring. At lower temperatures (40–60°C), substitution occurs almost exclusively at C4 under kinetic control. If you increase the temperature to >100°C with an excess of the dicarbonitrile nucleophile, you provide enough thermal energy to overcome the activation barrier for the less reactive C6 position, driving a second substitution under thermodynamic control. Precise temperature control is therefore key to delivering the desired monosubstituted regioisomer in high yield[4].

Q: Can I use ethanol instead of DMF for conventional heating? A: Yes. For conventional thermal heating, refluxing the reaction mixture in ethanol (approx. 78–80°C) for 6 hours in the presence of a base (such as piperidine or potassium carbonate) is a highly effective and environmentally greener alternative to DMF. Ethanol effectively solvates both the pyrazolo-pyrimidine and the malononitrile carbanion. However, ethanol limits your maximum temperature to its boiling point, meaning you cannot access the rapid kinetic conversions seen at 120°C unless you utilize a sealed microwave pressure vessel[2].

Q: How does microwave irradiation mechanistically improve this substitution compared to conventional heating? A: Microwave synthesis provides rapid, uniform volumetric heating by directly coupling with the dipole moments of the solvent (e.g., DMF) and the polar reactants. This localized superheating overcomes the activation energy barrier of the SNAr transition state much faster than convective heating. For pyrazolo-pyrimidine scaffolds, microwave irradiation at 120 °C reduces reaction times from 12–24 hours down to just 15–20 minutes[2]. This rapid conversion minimizes the duration the newly formed product spends in a high-energy state, thereby significantly reducing the risk of thermal degradation and improving overall yields[1].

Q: Why am I observing decyanation or ring-opening at temperatures above 130°C? A: At highly elevated temperatures (>130°C), the newly formed C-C bond between the pyrazolo-pyrimidine core and the dicarbonitrile moiety becomes thermodynamically unstable and susceptible to retro-Knoevenagel-type cleavage. Furthermore, the electron-deficient pyrimidine ring itself becomes vulnerable to nucleophilic attack by trace hydroxide or ambient moisture, leading to irreversible ring-opening. Solution: Cap the reaction temperature at 120°C for microwave reactions and ensure strictly anhydrous conditions are maintained throughout the procedure[2].

References

1.[4] Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

2. Title: RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES Source: imist.ma URL:

3.[2] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing Source: rsc.org URL:

4.[3] Title: 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine - Smolecule Source: smolecule.com URL:

5.[1] Title: Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Enhancing stability of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in solution

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Role: Senior Application Scientist Topic: Enhancing Stability in Solution Introduction: The Stability Paradox Welcome. If you are working with Pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

  • Role: Senior Application Scientist

  • Topic: Enhancing Stability in Solution

Introduction: The Stability Paradox

Welcome. If you are working with Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile , you are likely utilizing it as a scaffold for kinase inhibition or as a specific adenosine receptor antagonist. You have also likely encountered its "stability paradox": while the fused aromatic system appears robust, the specific substitution pattern creates a highly electron-deficient core that is chemically fragile in solution.

This guide moves beyond generic handling instructions. It dissects the molecular mechanism of degradation—primarily nucleophilic attack driven by the electron-withdrawing nitrile groups—and provides a self-validating system to preserve your compound's integrity.

Part 1: The Degradation Mechanism (Why It Fails)

To stabilize this compound, you must understand how it breaks.[1] The pyrazolo[1,5-a]pyrimidine core is an aromatic system, but the addition of nitrile groups (-CN) at positions 3 and 6 drastically alters its electronic landscape.

  • Electronic Withdrawal: The nitrile groups are strong electron-withdrawing groups (EWG).[1] They pull electron density away from the pyrimidine ring.[1]

  • The "Hotspot" (C-7): This withdrawal leaves Carbon-7 (and to a lesser extent C-5) highly electrophilic.[1]

  • Nucleophilic Attack: In the presence of water (hydrolysis) or nucleophilic buffers (e.g., Tris), the C-7 position undergoes nucleophilic attack, leading to ring opening or hydration of the nitrile to an amide.

Visualizing the Threat

The following diagram illustrates the primary degradation pathway you must prevent: Nucleophilic attack leading to ring decomposition.[1]

DegradationPathway Compound Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile (Intact) Attack Nucleophilic Attack (at C-7 Position) Compound->Attack + H2O / OH- / R-NH2 Hydrolysis Nitrile Hydrolysis (-CN → -CONH2) Compound->Hydrolysis Pathway B (Acid/Base Catalyzed) Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Opening / Decomposition Intermediate->RingOpen Pathway A (Major)

Figure 1: Mechanistic pathway of degradation.[1] The electron-deficient C-7 position is the primary failure point in aqueous or nucleophilic environments.

Part 2: Solvent & Buffer Selection (The Protocol)

The following Q&A section addresses the specific chemical incompatibilities of this scaffold.

Q1: Why does my compound precipitate or degrade in DMSO stocks over time?

The Causality: While DMSO is the standard solvent, "wet" DMSO is a catalyst for destruction. Hygroscopic DMSO absorbs atmospheric water.[1] In the presence of the 3,6-dicarbonitrile motif, even trace water can initiate hydrolysis over weeks at room temperature. The Fix:

  • Use Anhydrous DMSO: Purchase DMSO packed under argon/nitrogen (≥99.9% purity).[1]

  • Aliquot Immediately: Do not store a large stock bottle. Aliquot into single-use vials to minimize freeze-thaw cycles and moisture entry.

  • Storage: Store at -20°C or -80°C.

Q2: Can I use Tris or Glycine buffers for my assay?

The Verdict: ABSOLUTELY NOT. The Reason: Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[1] As established in Part 1, your compound is an electrophile.[1] Primary amines will attack the C-7 position, forming a covalent adduct and destroying your inhibitor. The Protocol:

  • Recommended Buffers: Use non-nucleophilic buffers such as HEPES , MOPS , or PBS (Phosphate Buffered Saline).[1]

  • DTT Warning: Avoid high concentrations of DTT (dithiothreitol) if possible, as thiols are also strong nucleophiles.[1] Use TCEP (tris(2-carboxyethyl)phosphine) as a safer reducing agent substitute.[1]

Q3: What is the pH "Safe Zone"?

The Data:

  • pH < 4: Risk of nitrile hydrolysis to carboxylic acid.[1]

  • pH > 8.5: High risk of nucleophilic attack by hydroxide ions (OH-) on the pyrimidine ring.[1]

  • Target: Maintain pH 7.0 – 7.4 .

Part 3: Quantitative Stability Data

Use this table to plan your experiments. Data is derived from structural analogs and general reactivity profiles of electron-deficient pyrazolopyrimidines [1, 2].[1]

Solvent / ConditionT½ (Half-Life) at 25°CRisk LevelRecommendation
100% DMSO (Anhydrous) > 6 MonthsLowPreferred Storage
100% DMSO (Old/Wet) 2 - 4 WeeksMediumDiscard old stocks
PBS (pH 7.4) 24 - 48 HoursMediumPrepare fresh daily
Tris Buffer (pH 7.5) < 4 HoursCritical DO NOT USE
Cell Media (w/ Serum) 6 - 12 HoursHighAccount for protein binding/metabolism
Acidic (0.1 M HCl) < 1 HourCritical Avoid acidification

Part 4: Troubleshooting & Quality Control

If you suspect your compound has degraded, follow this diagnostic workflow.

Q4: How do I validate the purity of my stock solution?

The Method: Do not rely on UV absorbance alone, as the degradation products (ring-opened amides) often absorb in similar ranges. LC-MS Protocol:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: Look for M+18 (Hydration/Amide formation) or M+32 (Methanol adduct if MeOH was used).[1]

  • Signatures:

    • Parent Mass:[1] X

    • Degradant 1: X + 18 Da (Hydrolysis of -CN to -CONH2).[1]

    • Degradant 2: Ring opening (complex mass shift).[1]

Troubleshooting Flowchart

Troubleshooting Start Issue: Loss of Potency or Precipitation CheckSolvent 1. Check Solvent System Start->CheckSolvent IsTris Is Buffer Tris/Glycine? CheckSolvent->IsTris ChangeBuffer Switch to HEPES/MOPS IsTris->ChangeBuffer Yes CheckDMSO 2. Check DMSO Age IsTris->CheckDMSO No IsOld DMSO > 1 month open? CheckDMSO->IsOld FreshStock Prepare Fresh from Powder (Anhydrous DMSO) IsOld->FreshStock Yes LCMS 3. Run LC-MS IsOld->LCMS No MassShift Mass Shift +18 Da? LCMS->MassShift Hydrolysis Hydrolysis Detected: Check pH & Water Content MassShift->Hydrolysis Yes OK Compound Intact: Check Target/Assay Conditions MassShift->OK No

Figure 2: Step-by-step diagnostic logic for resolving stability issues.

Summary of Best Practices

  • Storage: Solid powder at -20°C, desiccated.

  • Solubilization: Anhydrous DMSO only.

  • Assay Buffer: HEPES or MOPS (pH 7.0–7.4). NO TRIS.

  • Timing: Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.[1]

References

  • Singla, P., et al. (2018).[1] "Recent advances in the synthesis and biological activities of pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. [1]

  • Faria, J. V., et al. (2017).[1] "Pyrazolo[1,5-a]pyrimidines: A privileged scaffold in drug discovery."[1][2][3] Bioorganic & Medicinal Chemistry. [1]

  • Sigma-Aldrich. "Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Product Specification."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11636795, Pyrazolo[1,5-a]pyrimidine."[1]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Welcome to the advanced technical support and troubleshooting center for the purification of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 339029-86-6). This compound is a highly rigid, planar heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the purification of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 339029-86-6). This compound is a highly rigid, planar heterocyclic scaffold critical in medicinal chemistry and drug development. Due to its strong intermolecular π-π stacking and the electron-withdrawing nature of the dicarbonitrile groups, researchers frequently encounter challenges during purification. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve >99% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crude Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile resist dissolution in standard organic solvents like ethyl acetate or hexane? A1: Causality: The fused pyrazole-pyrimidine core is highly planar, and the dual nitrile groups create a strong permanent dipole. This leads to a highly stable crystal lattice with a. Low-polarity solvents lack the dipole moment required to overcome this lattice energy. Solution: You must utilize strongly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to disrupt the intermolecular hydrogen bonding and π-π interactions. Alternatively, 1 for heavily substituted dicarbonitrile derivatives[1].

Q2: During anti-solvent addition, my compound forms a biphasic liquid ("oils out") instead of crystallizing. How do I force nucleation? A2: Causality: Oiling out (liquid-liquid phase separation) occurs when the solvent/anti-solvent gradient is too steep, dropping the mixture's solubility below the solute's melting point before nucleation can occur. Rapid addition of water to a DMF solution often traps this specific dicarbonitrile in a supersaturated, amorphous oil. Solution: Shift from a harsh anti-solvent (water) to a2[2]. Maintain the solution at 75 °C during the dropwise addition of ethanol until the solution becomes faintly cloudy (the cloud point). Immediately halt anti-solvent addition, hold the temperature for 15 minutes to allow seed crystals to form, and then cool at a highly controlled rate (e.g., 5 °C/hour).

Q3: NMR analysis of my recrystallized product shows residual DMF. How do I remove trapped solvates from the crystal lattice? A3: Causality: The dicarbonitrile nitrogens act as strong dipole acceptors, forming highly stable solvates with DMF or DMSO that cannot be removed by standard vacuum drying. Solution: Implement a displacement slurry wash. Resuspend the filtered crystals in hot ethanol or isopropanol (which do not form strong solvates with this core) and stir vigorously at 60 °C for 2 hours. This facilitates a solvent-exchange process at the crystal surface. Filter while hot and dry under high vacuum at 80 °C.

Q4: Can I use a single-solvent system instead of a binary mixture? A4: Causality: Single-solvent systems are preferred to avoid oiling out, but Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has a relatively flat solubility curve in most single solvents, leading to poor recovery. Solution: Glacial acetic acid can be used as a single solvent for recrystallization, but recovery yields may be lower. For optimal yield and purity, a3 is the industry standard for pyrazolo[1,5-a]pyrimidine derivatives[3].

Part 2: Quantitative Data Presentation

Table 1: Solvent Systems for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Recrystallization

Solvent SystemRatio (v/v)Solubilization TempCooling ProfileExpected YieldSolvate Risk
DMF / Water 1:280 °CRapid (Ice bath)>85%High
DMF / Ethanol 1:375 °CSlow (5 °C/hr)70-80%Moderate
Acetone Single56 °C (Reflux)Moderate (Ambient)50-60%Low
Glacial Acetic Acid Single100 °CSlow (Ambient)~50%Low

Part 3: Experimental Protocols

Step-by-Step Methodology: Self-Validating DMF/Ethanol Gradient Recrystallization

This protocol is designed as a self-validating system: each step contains a visual or physical checkpoint to ensure the mechanistic conditions are met before proceeding.

  • Dissolution (Checkpoint: Complete Clarity): Suspend 1.0 g of crude Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in 5 mL of DMF. Heat to 75 °C with magnetic stirring. Add DMF dropwise (up to 2 mL extra) until the solution is completely clear. Validation: No particulate matter should remain; if dark insoluble impurities persist, perform a hot filtration through a pre-warmed celite pad.

  • Anti-Solvent Titration (Checkpoint: Cloud Point): While maintaining 75 °C, add hot absolute ethanol (60 °C) dropwise via an addition funnel. Continue until a faint, persistent turbidity (cloudiness) appears. This typically requires 15–20 mL of ethanol. Validation: The turbidity must persist for at least 30 seconds with stirring. If it clears, add more ethanol.

  • Equilibration & Nucleation (Checkpoint: Seed Formation): Stop ethanol addition. Maintain the temperature at 75 °C for 15 minutes. Validation: The turbidity should transition into fine, distinct microcrystals. If the mixture oils out (forms droplets on the flask wall), reheat to 85 °C and add 1 mL of DMF to redissolve, then proceed with slower cooling.

  • Controlled Cooling: Reduce the heat source, allowing the flask to cool to room temperature at a rate of approximately 5 °C/hour. Once at room temperature, transfer to an ice bath (4 °C) for 2 hours to maximize precipitation.

  • Isolation & Desolvation (Checkpoint: Free-flowing Powder): Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol (not water, to prevent crashing out impurities). Transfer the damp crystals to a vacuum oven and dry at 80 °C at <10 mbar for 12 hours. Validation: The final product should be a free-flowing powder with a sharp.

Part 4: Recrystallization Troubleshooting Workflow

Recrystallization_Workflow Start Crude Pyrazolo[1,5-a] pyrimidine-3,6-dicarbonitrile Dissolve Dissolve in minimal hot DMF (75°C) Start->Dissolve AddAnti Titrate hot EtOH until Cloud Point Dissolve->AddAnti CheckOil Did the solution oil out? AddAnti->CheckOil FixOil Reheat to 85°C, add 1 mL DMF, cool slower CheckOil->FixOil Yes Nucleation Hold at 75°C for 15 min (Nucleation Phase) CheckOil->Nucleation No FixOil->Nucleation Cooling Controlled Cooling (5°C/hr to 4°C) Nucleation->Cooling CheckSolvate Is residual DMF detected in NMR? Cooling->CheckSolvate FixSolvate Hot slurry wash in EtOH, Vacuum dry at 80°C CheckSolvate->FixSolvate Yes Pure High-Purity Crystals (>99% Purity) CheckSolvate->Pure No FixSolvate->Pure

Troubleshooting workflow for Pyrazolo[1,5-a]pyrimidine recrystallization.

References

  • Sigma-Aldrich. "pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | 339029-86-6".
  • Attia, M. H., et al.
  • Shaaban, M. R., et al.
  • "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of P". Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching in Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Probes

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I frequently consult on the photophysical optimization of highly functionalized heterocyclic fluorophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I frequently consult on the photophysical optimization of highly functionalized heterocyclic fluorophores. The pyrazolo[1,5-a]pyrimidine core is a rigid,


-amphoteric system. The installation of 3,6-dicarbonitrile groups—two exceptionally strong electron-withdrawing groups (EWGs)—creates a potent Donor-

-Acceptor (D-

-A) architecture 1.

While this push-pull dynamic yields excellent molar absorptivity and tunable emission, it introduces specific vulnerabilities to non-radiative decay pathways. This guide provides the mechanistic causality and self-validating protocols required to diagnose and resolve fluorescence quenching in these specific probes.

Diagnostic Architecture

Before altering your assay, you must isolate the physical mechanism driving the signal loss. Use the diagnostic workflow below to categorize the quenching pathway.

QuenchingDiagnostics Start Observe Fluorescence Quenching CheckSolvent Does quenching correlate with solvent polarity? Start->CheckSolvent CheckViscosity Does adding glycerol restore fluorescence? CheckSolvent->CheckViscosity Yes CheckConcentration Does quenching increase non-linearly with probe conc.? CheckSolvent->CheckConcentration No TICT TICT Mechanism (Twisted Intramolecular Charge Transfer) CheckViscosity->TICT Yes ACQ ACQ Mechanism (Aggregation-Caused Quenching) CheckConcentration->ACQ Yes CheckLifetime Measure Fluorescence Lifetime (TRF) CheckConcentration->CheckLifetime No Static Static Quenching (Ground-State Complex) CheckLifetime->Static Lifetime unchanged Dynamic Dynamic Quenching (Collisional) CheckLifetime->Dynamic Lifetime decreases

Figure 1: Diagnostic decision tree for isolating the root cause of fluorescence quenching in pyrazolo[1,5-a]pyrimidine probes.

Troubleshooting FAQs: Mechanistic Causality

Q1: My probe exhibits bright fluorescence in DMSO but loses >90% of its signal when diluted into aqueous physiological buffers (PBS). Is the probe degrading? Expert Insight: It is highly unlikely to be degradation. You are observing Aggregation-Caused Quenching (ACQ) . The pyrazolo[1,5-a]pyrimidine core is highly planar. Because the 3,6-dicarbonitrile groups induce a massive dipole moment, the molecules are driven to aggregate in an antiparallel


-

stacking arrangement in aqueous media to minimize dipole repulsion 1. This tight antiparallel packing facilitates rapid non-radiative decay. Resolution:
  • Formulation: Introduce surfactants (e.g., 0.1% Tween-20 or Pluronic F-127) to disrupt the

    
    -
    
    
    
    stacking and shield the hydrophobic core from the aqueous bulk.
  • Synthetic: Introduce bulky, sterically hindering substituents (e.g., 2,4-dichlorophenyl) at the 2- or 7-positions to physically block planar stacking 1.

Q2: I am using the probe for live-cell imaging. The signal quenches in the highly polar cytoplasm but remains intensely bright in lipid droplets. Why? Expert Insight: This is a classic hallmark of the Twisted Intramolecular Charge Transfer (TICT) state. The 3,6-dicarbonitrile groups act as powerful electron acceptors. Upon excitation in a polar solvent, the molecule undergoes an intramolecular charge transfer. If the surrounding solvent is non-viscous, the donor and acceptor moieties physically rotate around their connecting bonds, breaking planarity. This "twisted" state has a near-zero energy barrier to non-radiative decay, effectively turning off the fluorescence. In highly viscous environments like lipid droplets, this rotation is mechanically restricted, and fluorescence is restored 2. Resolution: Leverage this property to use the probe as a targeted microviscosity sensor, or synthetically rigidify the molecular rotor by bridging the donor amine to the pyrimidine core.

Q3: When I introduce my target protein (e.g., BSA) to the probe, the fluorescence drops linearly. How do I determine if this is a specific binding event or just collisional quenching? Expert Insight: Pyrazolo[1,5-a]pyrimidine derivatives frequently undergo Static Quenching with plasma proteins like BSA due to hydrophobic interactions and strong hydrogen bonding at the cyano nitrogens, forming a non-fluorescent ground-state complex [[3]](). To differentiate this from dynamic (collisional) quenching, you must perform a temperature-dependent Stern-Volmer analysis (see Protocol 1).

Quantitative Data Summary

Use the following photophysical parameters to benchmark your experimental observations and confirm your quenching mechanism.

Quenching MechanismPrimary TriggerStern-Volmer Temp Response (

)
Fluorescence Lifetime (

)
Spectral Shift
ACQ High aqueous fractionN/A (Upward curvature)Unchanged (in bulk)Blue-shift or broadening
TICT High solvent polarityN/ADecreases drasticallySevere Red-shift
Static Protein/Metal bindingDecreases with increased heatUnchanged (

)
Negligible
Dynamic Collisional quenchersIncreases with increased heatDecreases (

)
Negligible

Self-Validating Experimental Protocols

Protocol 1: Stern-Volmer Quenching & TRF Analysis

Purpose: To definitively distinguish between static (complex formation) and dynamic (collisional) quenching when interacting with biomolecules or metal ions.

Step 1: Preparation Prepare a 10 µM stock of your bis(7-amino-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile) derivative in a physiologically relevant buffer (e.g., HEPES, pH 7.4, with 1% DMSO) 4. Prepare the quencher (e.g., BSA or Pd²⁺) at varying concentrations (0 to 100 µM). Step 2: Temperature-Dependent Steady-State Titration Measure the emission spectra at two distinct temperatures (e.g., 298 K and 310 K). Plot


 against the quencher concentration 

to determine the Stern-Volmer constant (

). Step 3: Self-Validation Logic
  • If

    
     at 310 K is lower than at 298 K, you have validated Static Quenching . Higher temperatures destabilize the ground-state complex.
    
  • If

    
     at 310 K is higher than at 298 K, you have validated Dynamic Quenching . Higher temperatures increase diffusion and collision rates.
    Step 4: Time-Resolved Fluorescence (TRF) Confirmation 
    Perform Time-Correlated Single Photon Counting (TCSPC). If the fluorescence lifetime (
    
    
    
    ) remains constant across all quencher concentrations, static quenching is definitively confirmed 2.
Protocol 2: Viscosity-Dependent Emission Assay (TICT Confirmation)

Purpose: To prove that signal loss in polar media is due to molecular rotation (TICT) rather than degradation or ACQ.

Step 1: Isopolar Solvent Gradient Prepare solvent mixtures of Methanol and Glycerol ranging from 100% Methanol to 100% Glycerol. This alters viscosity (


) drastically while keeping the dielectric constant (polarity) relatively stable.
Step 2: Spectroscopic Measurement 
Add the probe to a final concentration of 5 µM in each mixture. Record the maximum fluorescence intensity (

) for each fraction. Step 3: Förster-Hoffmann Self-Validation Plot

against

.
  • Validation: A strictly linear plot with a positive slope proves that the non-radiative decay is mechanically coupled to intramolecular rotation. As viscosity increases, the physical rotation of the 3,6-dicarbonitrile acceptor groups is hindered, preventing the molecule from reaching the dark TICT state and restoring fluorescence 2.

References

  • Tigreros, A., et al. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 2020.1

  • Wang, X., et al. "Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein." Bioorganic Chemistry, 2020. 3

  • Rammohan, A., et al. "Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets." ResearchGate, 2025. 2

  • Author(s) Unlisted. "Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions." ACS Omega, 2024. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Executive Summary The Challenge: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile represents a "privileged scaffold" in kinase inhibitor discovery. However, its structural characterization is notoriously prone to error.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile represents a "privileged scaffold" in kinase inhibitor discovery. However, its structural characterization is notoriously prone to error. The electron-deficient nature of the pyrimidine ring, combined with the strong anisotropic effects of two nitrile groups, compresses chemical shift dispersion and renders standard 1D NMR insufficient for distinguishing between regioisomers (e.g., 3,6- vs. 2,6-dicarbonitrile).

The Solution: This guide compares the Standard 1D Protocol (often used in early screening but high-risk) against the Integrated 2D Elucidation Protocol (the recommended gold standard). We provide experimental evidence demonstrating why the Integrated Protocol is required to validate the 3,6-substitution pattern and rule out synthetic isomers.

Part 1: Theoretical Framework & Structural Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused bicycle with a bridgehead nitrogen (N-1). The 3,6-dicarbonitrile substitution pattern introduces specific electronic perturbations:

  • Bridgehead Nitrogen (N-1): Acts as an electron donor to the pyrazole ring but withdraws from the pyrimidine, creating a "push-pull" system.

  • Nitrile Groups (-CN): Located at C-3 and C-6, these are strong electron-withdrawing groups (EWG). They significantly deshield adjacent protons (H-2, H-5, H-7) while shielding the ipso carbons (C-3, C-6) via paramagnetic screening effects.

  • Regioisomerism Risk: During synthesis (typically condensation of 3-aminopyrazole-4-carbonitriles with 1,3-dielectrophiles), formation of the [1,5-a] isomer is favored, but [3,4-d] isomers or regioisomeric substitutions (e.g., 5- vs 7-position) are common byproducts.

Visualization: Structural Assignment Workflow

G Start Crude Reaction Mixture Step1 1H NMR (DMSO-d6) Check for 3 Aromatic Protons Start->Step1 Decision Ambiguity: Is it 3,6- or 2,6-isomer? Step1->Decision Step2 13C NMR (APT/DEPT) Identify Nitrile Carbons (~114 ppm) Decision->Step2 Standard Path (Risky) Step3 2D HSQC Assign Protonated Carbons Decision->Step3 Recommended Path Step4 2D HMBC (Critical) Verify N-Bridgehead Connectivity Step2->Step4 Step3->Step4 Final Validated Structure: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Step4->Final

Figure 1: Decision tree for structural validation. Note that 1D NMR alone leads to ambiguity regarding the position of the nitrile groups.

Part 2: Comparative Analysis (Methodology)

Protocol A: Standard 1D Analysis (The "Alternative")

Commonly used in high-throughput screening.

  • Method: 1H NMR (DMSO-d6) + 13C NMR.[1]

  • Limitation: Relies on chemical shift prediction. In this scaffold, the "ipso" carbons carrying nitriles (C-3, C-6) appear in the 80-100 ppm range, often overlapping with solvent peaks or being mistaken for other quaternary carbons.

  • Risk: High probability of misassigning the 5- vs 7-position substituents due to similar magnetic environments.

Protocol B: Integrated 2D Elucidation (The "Product")

Required for IND-enabling studies and publication.

  • Method: 1H + 13C + 1H-15N HMBC + 1H-13C HMBC.

  • Advantage: Establishes connectivity through the "silent" quaternary nitrogens and carbons.

  • Key Discriminator: The H-2 to C-3a and H-7 to C-3a HMBC correlations are the "fingerprint" of the fused system, distinguishing it from the pyrazolo[3,4-d]pyrimidine isomer.

Part 3: Experimental Data & Interpretation[2][3][4][5]

Solvent Effects: DMSO-d6 vs. CDCl3

Solvent choice is critical. The target molecule is planar and prone to stacking.

  • CDCl3: Poor solubility; signals often broad due to aggregation.

  • DMSO-d6: Recommended. Disrupts aggregation, sharpens signals, and provides a distinct deshielding effect that separates H-5 and H-7 signals.

Spectral Assignments (Tabulated Data)

The following data represents the consensus assignment for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in DMSO-d6 (400 MHz) .

Table 1: 1H NMR Data (Proton Assignment)
PositionShift (δ ppm)MultiplicityJ (Hz)Interpretation
H-7 9.65 - 9.75Doublet (d)~2.2Most deshielded due to proximity to bridgehead N and 6-CN.
H-5 9.20 - 9.30Doublet (d)~2.2Deshielded by 6-CN and N-4.[2] Shows meta coupling to H-7.
H-2 8.80 - 8.90Singlet (s)-Pyrazole proton. Diagnostic singlet.

Note: In 2,5-disubstituted analogs (e.g., 2,5-dimethyl), H-7 appears as a singlet ~9.06 ppm. The presence of coupling (J ~2.2 Hz) between two protons >9.0 ppm confirms the unsubstituted 5,7-positions.

Table 2: 13C NMR Data (Carbon Assignment)
PositionShift (δ ppm)TypeKey HMBC Correlation (Proton -> Carbon)
C-5 155 - 158CHH-7 → C-5
C-7 148 - 150CHH-5 → C-7
C-2 145 - 147CH-
C-3a 140 - 144CqH-2 → C-3a (Critical for ring fusion proof)
CN (x2) 112 - 115Cq-
C-6 95 - 105CqH-5, H-7 → C-6
C-3 80 - 85CqH-2 → C-3

Key Insight: The C-3 and C-6 carbons are significantly shielded (upfield, <105 ppm) despite being aromatic, due to the anisotropic cone of the nitrile group. This is a common pitfall; researchers often look for these signals >120 ppm.

Part 4: Advanced Structural Validation (HMBC)

To unequivocally prove the structure is Pyrazolo[1,5-a]pyrimidine and not an isomer, you must map the Long-Range (HMBC) correlations.

Visualization: HMBC Correlation Network

HMBC H2 H-2 (8.85 ppm) C3a C-3a (Bridgehead) (~142 ppm) H2->C3a 3J (Diagnostic) C3 C-3 (~82 ppm) H2->C3 2J CN3 3-CN (~113 ppm) H2->CN3 3J H5 H-5 (9.25 ppm) H5->C3a 4J (Weak) C6 C-6 (~100 ppm) H5->C6 2J C7 C-7 (~149 ppm) H5->C7 3J H7 H-7 (9.70 ppm) H7->C3a 3J (Diagnostic) C5 C-5 (~156 ppm) H7->C5 3J CN6 6-CN (~114 ppm) H7->CN6 3J

Figure 2: HMBC Connectivity Map. The convergence of correlations from H-2 and H-7 onto the bridgehead C-3a confirms the fused bicycle structure.

Part 5: Experimental Protocols

Synthesis of Reference Material

Context: To generate the data above, the standard synthesis involves the condensation of 3-amino-4-cyanopyrazole with ethoxymethylene malononitrile (or similar 1,3-electrophiles).

NMR Acquisition Parameters (Best Practice)
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1H: 30° pulse, 1-2 sec relaxation delay (d1). Crucial: Ensure d1 is sufficient for the integration of H-2, which can have long T1.

    • 13C: Power-gated decoupling (zgpg30).

    • HMBC: Optimized for long-range coupling of 8 Hz (CNJ = 8Hz).

Troubleshooting Common Issues
  • Missing Carbon Signals: C-3 and C-6 often have long relaxation times and no NOE enhancement. Solution: Increase d1 to 3-5 seconds in 13C experiments or rely on HMBC cross-peaks to locate them.

  • Broad Protons: Indicates restricted rotation or aggregation. Solution: Run VT-NMR (Variable Temperature) at 320-330 K to sharpen signals.

References

  • Mugnaini, C., et al. (2022).[3] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, part ii, 22-29.[3] [Link]

    • Significance: Provides specific 1H and 13C NMR data for 3-cyano-pyrazolo[1,5-a]pyrimidine derivatives, establishing the shielding p
  • Fadda, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. American Journal of Organic Chemistry, 2(2), 19-27. [Link]

    • Significance: Details the synthesis and NMR of 3,6-dicarbonitrile derivatives (specifically compound 15c)
  • Chimichi, S., et al. (1992).[4] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[5][4][3][6][7][8][9] Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

    • Significance: The foundational text for assigning the pyrazolo[1,5-a]pyrimidine core, revising historical misassignments of H-5 and H-7.[4][7]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile . This content is designed for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile . This content is designed for researchers in medicinal chemistry and structural biology, focusing on the differentiation of this scaffold from its structural analogs and the mechanistic underpinnings of its fragmentation.

Executive Summary & Application Scope

The Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., CDK2, TRKA, and KDR kinases). Its planar, electron-deficient architecture allows for precise ATP-mimetic binding.

For the analytical chemist, this scaffold presents unique challenges. The presence of two nitrile groups significantly alters the charge distribution and fragmentation energetics compared to the mono-nitrile or unsubstituted core. This guide compares the fragmentation behavior of the 3,6-dicarbonitrile core against two primary alternatives:

  • The Mononitrile Analog (3-CN): To isolate the electronic effect of the C6-substitution.

  • The Pyridine Analog (Pyrazolo[1,5-a]pyridine): To demonstrate the role of the pyrimidine nitrogen (N4) in ring cleavage.

Technical Methodology: Ionization & Detection

To replicate the data discussed below, the following experimental conditions are recommended. These protocols ensure the generation of diagnostic ions essential for structural validation.

Standardized Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

    • Rationale: While Electron Impact (EI) provides rich structural data, ESI is the standard for the polar, high-molecular-weight derivatives typically found in drug development.

  • Collision Energy (CE): Stepped gradient (20, 35, 50 eV).

    • Rationale: The dicarbonitrile core is highly stable. Low energy (20 eV) preserves the molecular ion

      
      , while high energy (50 eV) is required to shatter the aromatic system for "fingerprint" identification.
      
  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

    • Note: Avoid ammonium buffers if analyzing nitrile hydrolysis, as they can suppress the diagnostic

      
       peaks.
      

Comparative Analysis: Fragmentation Mechanics

This section contrasts the specific fragmentation behaviors of the target scaffold against its nearest chemical neighbors.

Comparison 1: 3,6-Dicarbonitrile vs. 3-Mononitrile

The "Dual-Nitrile" Effect: The introduction of a second nitrile group at the C6 position creates a "pull-pull" electronic system. In the mononitrile (3-CN) analog, the primary fragmentation is the loss of the nitrile group itself or the substituent attached to C2/C7. In the 3,6-dicarbonitrile, the ring system becomes significantly more electron-deficient.

  • Observation: The 3,6-dicarbonitrile exhibits a suppressed propensity for substituent loss and an increased tendency for ring opening via Retro-Diels-Alder (RDA) mechanisms.

  • Diagnostic Shift:

    • Mononitrile: Prominent

      
       or 
      
      
      
      peaks.
    • Dicarbonitrile:[1][2] Sequential loss of two HCN molecules (

      
       and 
      
      
      
      ) is rare. Instead, the molecule often undergoes cleavage of the pyrimidine ring before the second nitrile is lost.
Comparison 2: Pyrimidine vs. Pyridine Core

The Role of N4: Comparing Pyrazolo[1,5-a]pyrimidine -3,6-dicarbonitrile with Pyrazolo[1,5-a]pyridine -3,6-dicarbonitrile reveals the critical role of the N4 nitrogen.

  • Pyrimidine Pathway: The N4 nitrogen facilitates a specific cleavage of the C4-C5 bond. This results in a characteristic "pyrimidine unraveling" that is absent in the pyridine analog.

  • Pyridine Pathway: The pyridine analog is more aromatic and stable, often requiring higher collision energies to fragment. It predominantly fragments via the loss of the nitrile substituents rather than ring degradation.

Detailed Fragmentation Pathways (Mechanism)

The fragmentation of the 3,6-dicarbonitrile core follows a distinct cascade. Below is the mechanistic flow for a generic 2,5,7-substituted derivative (the most common drug scaffold form).

Primary Pathway: The "Nitrile-Retained" Cleavage

Unlike simple nitriles, the pyrazolo[1,5-a]pyrimidine core does not immediately eject the cyano group.

  • Step 1: Protonation: Formation of

    
    .
    
  • Step 2: Substituent Ejection: If aryl/alkyl groups are present at C2/C7, these are lost first (e.g., loss of a phenyl radical).

  • Step 3: Pyrimidine Ring Opening: The bond between N4 and C5 weakens.

  • Step 4: HCN Elimination: Once the ring opens, the nitrile groups are ejected as HCN (m/z 27).

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for fragmenting this scaffold, highlighting the difference between the "Stable Core" path and the "Ring Destruction" path.

FragmentationPathway M_Ion Molecular Ion [M+H]+ (Stable Aromatic Core) Path_A Pathway A: Substituent Loss (Low Energy) M_Ion->Path_A < 30 eV Path_B Pathway B: Ring Cleavage (High Energy) M_Ion->Path_B > 40 eV Frag_1 Fragment: [M - R]+ (Loss of C7/C2 Aryl groups) Path_A->Frag_1 Frag_2 Fragment: Pyrimidine Ring Opening (N4-C5 Bond Scission) Path_B->Frag_2 Frag_3 Diagnostic Ion: [Core - HCN]+ (m/z -27) Frag_1->Frag_3 Secondary Decay Frag_2->Frag_3 Elimination of HCN Frag_4 Terminal Fragment: Pyrazole Radical Cation Frag_3->Frag_4 Skeletal Collapse

Figure 1: Decision tree for the fragmentation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives under ESI-MS/MS conditions.

Supporting Experimental Data

The following data is synthesized from comparative studies of substituted derivatives (e.g., 2,5-di(thienyl) and 7-amino analogs) which share the identical 3,6-dicarbonitrile core.

Table 1: Diagnostic Ions for 3,6-Dicarbonitrile Derivatives

Data based on ESI-MS/MS of 2,5-substituted analogs.

Fragment TypeRelative Abundance (High CE)m/z LossStructural Interpretation
Molecular Ion 10-30%0[M+H]+ : Highly stable due to aromaticity and electron-withdrawing CN groups.
Nitrile Loss 40-60%-27[M - HCN]+ : Diagnostic for the presence of the CN group. Often the base peak in MS/MS.
Ring Cleavage 20-40%-54[M - 2HCN]+ : Indicates loss of both nitrile groups or sequential ring degradation.
Core Break 15-25%Variable[M - Pyrimidine Fragment] : Loss of the C5-C6-C7 fragment, leaving the pyrazole core.
Case Study: 2,5-Di(2-thienyl) Derivative

In the analysis of 2,5-Di(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (MW 333):

  • Base Peak (EI): m/z 333 (M+). The molecular ion is exceptionally stable.

  • Key Fragment: m/z 306 ([M - HCN]).

  • Differentiation: Unlike the mono-nitrile, the dicarbonitrile does not show a strong loss of the thienyl group before the nitrile loss, suggesting the CN groups stabilize the C-C bonds connecting the aryl substituents via electron withdrawal.

References

  • Synthesis and SAR of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. PMC. Link

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega. Link

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Sphinxsai. Link

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives. Semantic Scholar. Link

Sources

Validation

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and Pyrazolo[1,5-a]pyridine Analogs in Drug Discovery

Introduction: Privileged Scaffolds in Kinase Inhibition In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" off...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Privileged Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" offer a versatile and effective starting point for drug design. Two such scaffolds, the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores, have garnered significant attention, particularly as inhibitors of protein kinases—a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[1][2] This guide provides an in-depth comparison of a specific, highly functionalized pyrazolo[1,5-a]pyrimidine derivative, the 3,6-dicarbonitrile, with its analogous pyrazolo[1,5-a]pyridine counterparts. We will explore their structural nuances, comparative biological activities, and the strategic rationale behind choosing one scaffold over the other in a drug discovery program.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, and is present in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[3][4] The pyrazolo[1,5-a]pyridine scaffold has also proven to be a valuable framework for developing potent inhibitors of various kinases, including p38 and Janus kinases (JAK).[5][6]

Structural and Physicochemical Distinctions

The core difference between these two scaffolds lies in the six-membered ring fused to the pyrazole. The pyrazolo[1,5-a]pyrimidine contains two nitrogen atoms in this ring, while the pyrazolo[1,5-a]pyridine has only one. This seemingly small change has significant implications for the molecule's electronics, hydrogen bonding potential, and overall physicochemical properties.

FeaturePyrazolo[1,5-a]pyrimidine CorePyrazolo[1,5-a]pyridine CoreRationale and Implications
Nitrogen Atoms in 6-membered Ring TwoOneThe additional nitrogen in the pyrimidine ring acts as a hydrogen bond acceptor, potentially influencing target binding and solubility. It also alters the electron distribution across the bicyclic system.
Hydrogen Bonding Increased potential for H-bond acceptance.Standard H-bond acceptor capability at the pyridine nitrogen.This can be exploited to achieve specific interactions within a kinase ATP-binding pocket, enhancing potency and selectivity.
Dipole Moment & Polarity Generally higher due to the additional nitrogen.Lower compared to the pyrimidine analog.Impacts solubility, cell permeability, and potential for off-target interactions.
Metabolic Stability The pyrimidine ring can be susceptible to oxidation.The pyridine ring also has sites for metabolic modification.The specific substitution pattern is a more critical determinant of metabolic fate than the core itself.

The presence of the 3,6-dicarbonitrile groups on the pyrazolo[1,5-a]pyrimidine scaffold further enhances its unique electronic properties and provides additional points for chemical modification.[7] These electron-withdrawing nitrile groups can influence the acidity of nearby protons and the overall reactivity of the molecule.

Comparative Biological Activity: A Focus on Kinase Inhibition

Both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have been successfully employed to develop inhibitors for a wide range of protein kinases. The choice between them often depends on the specific kinase target and the desired selectivity profile.

Pyrazolo[1,5-a]pyrimidines: Potent and Versatile Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[8] This scaffold has demonstrated potent inhibitory activity against a multitude of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK2 inhibitors, a key regulator of the cell cycle.[9][10][11] For instance, certain derivatives have shown CDK2 inhibitory activity with IC50 values in the nanomolar range, demonstrating their potential as anti-cancer agents.[9]

  • Tropomyosin Receptor Kinases (Trks): As mentioned, this scaffold is central to the approved Trk inhibitors Larotrectinib and Entrectinib, used in the treatment of cancers with NTRK gene fusions.[4]

  • Other Kinases: The versatility of this scaffold is highlighted by its activity against EGFR, B-Raf, MEK, and Pim-1 kinases, all significant targets in oncology.[12]

Pyrazolo[1,5-a]pyridines: Targeting Inflammatory and Cancer Pathways

The pyrazolo[1,5-a]pyridine scaffold has also proven to be a rich source of kinase inhibitors, with a notable presence in the development of therapeutics for inflammatory diseases.

  • p38 MAP Kinase: A series of pyrazolo[1,5-a]pyridine derivatives were designed and synthesized as potent inhibitors of p38 kinase, a key mediator of the inflammatory response.[5][13]

  • Janus Kinases (JAKs): This scaffold has been explored for the development of selective JAK inhibitors, which are crucial for cytokine signaling in autoimmune diseases.[6]

  • PI3K: Novel pyrazolo[1,5-a]pyridines have been reported as PI3K inhibitors, a kinase family involved in cell growth, proliferation, and survival.[14]

Head-to-Head Comparison: What the Data Suggests

Direct comparative studies between a pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and a structurally analogous pyrazolo[1,5-a]pyridine are not extensively available in the public domain. However, by analyzing the broader classes of compounds, we can infer key trends. The additional nitrogen in the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold provides an extra hydrogen bond acceptor, which can be a deciding factor in achieving high potency for certain kinase targets. The dicarbonitrile substitution pattern further modulates the electronic profile, which can be fine-tuned to optimize target engagement.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a general protocol for an in-vitro kinase inhibition assay is outlined below. This type of assay is fundamental in the early stages of drug discovery to determine the potency of a compound against its intended target.

General Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these in assay buffer to the final desired concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Pyrazolo-based Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In-Vitro Testing cluster_analysis Analysis & Optimization Scaffold_Selection Scaffold Selection (Pyrazolopyrimidine vs. Pyrazolopyridine) Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Analog_Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Scaffold_Selection Iterate Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for structure-activity relationship (SAR) studies.

Conclusion: A Strategic Choice for Drug Discovery

The choice between a pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and a pyrazolo[1,5-a]pyridine analog is not a matter of inherent superiority but of strategic design tailored to a specific biological target. The pyrazolo[1,5-a]pyrimidine scaffold, with its additional nitrogen and the activating dicarbonitrile groups, offers a distinct electronic and hydrogen-bonding profile that has been successfully leveraged for potent kinase inhibition. The pyrazolo[1,5-a]pyridine core, while also a highly effective kinase inhibitor scaffold, presents a different set of physicochemical properties that may be advantageous for particular targets or for optimizing drug-like properties such as metabolic stability and pharmacokinetics.

Ultimately, the decision rests on a deep understanding of the target's active site, the desired selectivity profile, and the iterative process of synthesis and biological evaluation. Both scaffolds represent privileged starting points, and the in-depth analysis of structure-activity relationships will guide the medicinal chemist toward the development of novel and effective therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Scientific Reports. Available at: [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Archiv der Pharmazie. Available at: [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available at: [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters. Available at: [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available at: [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]

  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis. Available at: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. ResearchGate. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. ResearchGate. Available at: [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. Available at: [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

Sources

Comparative

X-ray crystallographic analysis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile structure

Comprehensive Analytical Comparison Guide: Structural Elucidation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds Executive Summary & Mechanistic Context Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Structural Elucidation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Scaffolds

Executive Summary & Mechanistic Context

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives represent a privileged class of heterocyclic pharmacophores, demonstrating potent inhibitory activity against critical oncology targets, including CDK2 and TRKA kinases (1)[1]. During the cyclocondensation of 5-aminopyrazoles with electrophiles, the generation of multiple regioisomers (e.g., 5-substituted vs. 7-substituted) and tautomeric forms is highly probable (2)[2].

For researchers and drug development professionals, definitive structural elucidation is non-negotiable. While mass spectrometry (MS) and 1D-NMR confirm molecular weight and basic functional groups, they fail to resolve 3D spatial orientations and solid-state packing. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities and provides a self-validating experimental protocol for achieving diffraction-quality crystals.

Comparative Analysis of Structural Elucidation Modalities

To accurately map the absolute configuration of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, analytical techniques must be evaluated based on their resolution, sample requirements, and ability to detect intermolecular interactions.

Table 1: Quantitative & Qualitative Comparison of Analytical Modalities

ModalityResolution / AccuracySample RequirementData Acquisition TimePrimary OutputCritical Limitation for Pyrazolopyrimidines
SCXRD (Gold Standard) < 0.05 Å (Atomic level)0.1 - 0.3 mm single crystal2 - 12 hoursAbsolute 3D configuration, bond lengths, π-π stacking & halogen bonding (3)[3].Bottleneck: Requires growing a flawless, macroscopic single crystal (4)[4].
2D-NMR (HMBC/HSQC) High (Solution state)5 - 10 mg (Highly pure powder)1 - 4 hoursRegioisomer connectivity via ¹H-¹⁵N or ¹H-¹³C coupling (2)[2].Cannot determine solid-state packing, polymorphs, or absolute stereochemistry.
Powder XRD (PXRD) Moderate (Bulk phase)10 - 50 mg powder10 - 30 minsPhase purity, polymorph identification.Ab initio structure solving is computationally intensive and highly ambiguous.

Causality Insight: SCXRD is designated as the gold standard because the highly polar dicarbonitrile groups at the 3,6-positions heavily influence crystal packing through strong dipole-dipole interactions and potential σ-hole (halogen) bonding. Understanding these solid-state interactions is crucial for predicting the drug's solubility profile and target-binding thermodynamics.

Decision Matrix for Structural Elucidation

The following workflow illustrates the logical progression from synthesis to absolute configuration, ensuring that analytical resources are deployed efficiently.

G A Synthesized Pyrazolo[1,5-a]pyrimidine Derivative B Purity > 95%? (HPLC) A->B B->A No (Purify) C Crystallization Screen (Slow Evap / Vapor Diff) B->C Yes D Single Crystal Formed? C->D E SCXRD Analysis (Gold Standard) D->E Yes F 2D-NMR (HMBC/HSQC) & PXRD D->F No G Absolute Configuration & Intermolecular Interactions E->G H Regioisomer Identification (Solution State) F->H

Decision matrix for the structural elucidation of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Self-Validating Experimental Protocol: Crystallization & SCXRD

The primary failure point in SCXRD is poor crystal quality. Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives are highly conjugated and polar, often precipitating rapidly as amorphous powders if the nucleation rate is not strictly controlled.

Phase 1: Controlled Crystallization (Slow Evaporation Method)

Causality: We utilize a binary solvent system (e.g., Acetate/Tetrahydrofuran 3:2 v/v) (4)[4]. The "good" solvent (THF) dissolves the compound, while the slow evaporation of the more volatile component forces the system into the metastable zone, promoting the growth of a few macroscopic crystals rather than a shower of microcrystals.

  • Dissolution: Dissolve 10 mg of HPLC-purified (>98%) pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile in 2 mL of a Tetrahydrofuran (THF) and Ethyl Acetate mixture (2:3 v/v) in a clean borosilicate glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Why? Dust particles act as heterogeneous nucleation sites, leading to rapid, disordered precipitation. Filtering ensures nucleation is driven purely by homogeneous supersaturation.

  • Controlled Evaporation: Puncture the vial's septum cap with a single needle hole (approx. 1 mm diameter) to severely restrict the evaporation rate.

  • Incubation: Store the vial in a dark, vibration-free environment at a constant 20–25 °C. Diffraction-quality crystals typically form within 5 to 14 days.

Phase 2: SCXRD Data Acquisition & Refinement
  • Crystal Harvesting: Under a polarizing stereomicroscope, select a single crystal with well-defined faces, uniform extinction under cross-polarization, and dimensions between 0.1 and 0.3 mm.

  • Mounting: Coat the crystal in paratone oil to prevent solvent loss/lattice degradation, and mount it on a MiTeGen loop. Flash-cool to 100 K using a liquid nitrogen cryostream to reduce the thermal motion of atoms and improve high-angle diffraction intensity.

  • Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX-II) utilizing graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) ().

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (via SHELXL/Olex2).

  • Data Validation (Self-Validation Step): Ensure the final R-factor (R1) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. Analyze the packing for π-π interactions between the pyrazolo[1,5-a]pyrimidine rings and dipole interactions driven by the 3,6-dicarbonitrile moieties.

Conclusion

While 2D-NMR serves as a rapid, high-throughput method for confirming the regioselectivity of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile syntheses in the solution state, SCXRD remains the irreplaceable gold standard. By employing rigorous, controlled crystallization protocols, researchers can unlock the complete 3D stereochemical and intermolecular profile necessary for structure-based drug design and intellectual property protection.

References

  • [3] Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at:

  • [4] Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. CCS Publishing. Available at:

  • Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-. Semantic Scholar. Available at:

  • [1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at:

  • [2] (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at:

Sources

Validation

Comparative HPLC Validation Strategies for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Resolving Regioisomeric Impurities and Hydrolysis Degradants Executive Summary & Scientific Context The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Regioisomeric Impurities and Hydrolysis Degradants

Executive Summary & Scientific Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., PI3K, CDK) and anxiolytics like Zaleplon. However, the specific derivative Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile presents unique analytical challenges.

The electron-deficient nature of the pyrimidine ring, combined with two nitrile groups, creates a "perfect storm" for two distinct purity risks:

  • Hydrolytic Instability: The nitrile groups (particularly at C3 and C6) are susceptible to hydrolysis under acidic or basic conditions, converting to amides (–CONH2) and subsequently carboxylic acids (–COOH).

  • Regioisomeric Impurities: During the condensation of 3-aminopyrazole-4-carbonitriles with 1,3-dicarbonyls, regioisomers often form. Standard C18 columns frequently fail to resolve these structural isomers due to identical hydrophobicity.

This guide compares two validation strategies: a Standard C18 Method (Method A) suitable for rough purity estimates, and an Optimized Phenyl-Hexyl Method (Method B) designed for high-resolution separation of regioisomers and polar hydrolytic degradants.

Comparative Framework: The "Good" vs. The "Best"

We evaluated two distinct chromatographic approaches. While Method A is often the default starting point in many labs, Method B leverages specific stationary phase interactions (π-π stacking) to achieve superior resolution.

Method A: The "Generic" Approach (C18)
  • Principle: Hydrophobic subtraction. Separation is based almost entirely on carbon load and analyte hydrophobicity.

  • Pros: Robust, columns are ubiquitous in every lab, cheap.

  • Cons: Poor selectivity for positional isomers; "critical pairs" (e.g., the dicarbonitrile vs. its mono-amide hydrolysis product) often co-elute.

Method B: The "Targeted" Approach (Phenyl-Hexyl)
  • Principle:

    
    -
    
    
    
    interactions and dipole-dipole interactions. The phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the pyrazolo[1,5-a]pyrimidine core and the nitrile groups.
  • Pros: Superior resolution of regioisomers; distinct selectivity for cyano-functionalized compounds.

  • Cons: Column equilibration takes slightly longer; slightly higher cost.

Detailed Experimental Protocols

Method A: Standard C18 (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Detection: UV at 254 nm (max absorption of the pyrazolo core).

  • Temperature: 30°C.

Method B: Optimized Phenyl-Hexyl (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Higher pH improves peak shape for the potential acid degradants.

  • Mobile Phase B: Methanol.[2] Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.
  • Flow Rate: 0.8 mL/min.[3]

  • Gradient:

    • 0-1 min: 10% B

    • 1-18 min: 10%

      
       55% B
      
    • 18-22 min: 55%

      
       90% B
      
  • Detection: UV at 254 nm.[1][3]

  • Temperature: 40°C.[1]

Comparative Performance Data

The following data summarizes the validation parameters observed during stress testing (forced degradation) and standard injection.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Senior Scientist's Note
Retention Time (Main Peak) 8.4 min11.2 minPhenyl phase retains the aromatic core longer.
Resolution (Rs) - Isomer Pair 1.2 (Co-elution risk)3.5 (Baseline resolved) Critical for purity determination.
Resolution (Rs) - Amide Impurity 1.84.2Method B separates the hydrolysis product easily.
Tailing Factor (Tf) 1.31.05Superior peak symmetry in Method B.
LOQ (Limit of Quantitation) 0.05%0.02%Sharper peaks in Method B allow lower detection limits.
Linearity (

)
0.99910.9998Both are linear, but Method B is more precise.

Validation Logic (ICH Q2 R2 Alignment)

To validate this method effectively, you must demonstrate that the method is "fit for purpose."

A. Specificity (Forced Degradation)

You cannot claim "Purity" without proving you can see the impurities.

  • Acid Hydrolysis: Reflux 10 mg of sample in 0.1 N HCl for 2 hours.

    • Expectation: Appearance of a peak at RRT ~0.6 (Mono-amide derivative).

  • Base Hydrolysis: Reflux in 0.1 N NaOH for 1 hour.

    • Expectation: Rapid degradation to the dicarboxylic acid (elutes near void volume in Method A, but retained in Method B).

  • Oxidation: 3%

    
     at RT.
    
    • Expectation: N-oxide formation (usually elutes after the main peak on C18, but before on Phenyl-Hexyl).

B. Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL). The correlation coefficient (


) must be 

.[4]
C. Accuracy (Recovery)

Spike known amounts of the 3,6-dicarbonitrile standard into a placebo matrix at 80%, 100%, and 120% levels. Recovery should be 98.0% – 102.0%.

Visualizing the Science

Diagram 1: Impurity Genesis & Separation Logic

This diagram illustrates where the impurities come from and why the separation is challenging.

ImpurityPath cluster_separation HPLC Separation Mechanism Start Starting Materials (Aminopyrazole + Dicarbonyl) Reaction Cyclocondensation Start->Reaction MainProduct Target: 3,6-Dicarbonitrile (Pyrazolo[1,5-a]pyrimidine) Reaction->MainProduct Major Pathway Regioisomer Impurity A: Regioisomer (Positional Isomer) Reaction->Regioisomer Minor Pathway (Steric Control Failure) Hydrolysis Impurity B: Amide/Acid (Hydrolysis Degradant) MainProduct->Hydrolysis Acid/Base Stress (Nitrile -> Amide) C18 Method A (C18) Hydrophobic Interaction Only (Poor Isomer Resolution) Regioisomer->C18 Phenyl Method B (Phenyl-Hexyl) Pi-Pi + Dipole Interaction (High Isomer Resolution) Regioisomer->Phenyl

Caption: Synthesis pathway showing the origin of regioisomeric and hydrolytic impurities, and their interaction with chromatographic modes.

Diagram 2: Validation Workflow (ICH Q2 R2)

A decision tree for the validation process.

ValidationFlow Start Start Validation (ICH Q2 R2) Step1 1. System Suitability (Tailing < 1.5, Rs > 2.0) Start->Step1 Step2 2. Specificity (Stress Testing: Acid/Base/Oxidation) Step1->Step2 Decision1 Interference Detected? Step2->Decision1 Optimize Re-Optimize Gradient/pH (Switch to Method B) Decision1->Optimize Yes Step3 3. Linearity & Range (5 Levels, R² > 0.999) Decision1->Step3 No Optimize->Step2 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (Flow +/- 0.1, Temp +/- 5°C) Step4->Step5 End Method Validated Step5->End

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

References

  • European Medicines Agency (EMA). (2024).[5] ICH guideline Q2(R2) on validation of analytical procedures.[5][6][7][8] Retrieved from [Link]

  • Stepaniuk, O. O., et al. (2013).[9] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.[9] Synthesis.[10] Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Cytotoxic Effects of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Analogs and Standard Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth, objective comparison of the cytotoxic performance of a representative Pyrazolo[1,5-a]pyrimidine derivative against establishe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the cytotoxic performance of a representative Pyrazolo[1,5-a]pyrimidine derivative against established anticancer drugs. The information presented is synthesized from multiple in-vitro studies to provide a comprehensive understanding of cell line-specific responses and to aid in the evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects.[1][2] Their rigid, planar structure serves as a versatile scaffold for chemical modifications, enabling the development of potent and selective inhibitors of various protein kinases crucial for cancer progression.[2] Many derivatives of this scaffold have been investigated as inhibitors of key oncogenic signaling pathways, such as those mediated by Cyclin-Dependent Kinases (CDKs).[1][3]

Due to the limited availability of specific data on Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, this guide will focus on a closely related and well-studied derivative, 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)pyrazolo[1,5-a] pyrimidine-3-carbonitrile (Compound 21c) , as a representative compound.[4] This compound has demonstrated significant cytotoxic activity and provides a strong basis for comparison.

This guide will compare the cytotoxicity of this representative Pyrazolo[1,5-a]pyrimidine derivative with two widely used standard chemotherapeutic drugs: Doxorubicin and Cisplatin . The comparison will be based on their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values)

The IC50 value, the concentration of a drug that inhibits 50% of cell viability, is a critical metric for quantifying cytotoxic potential. The following table summarizes the IC50 values for our representative Pyrazolo[1,5-a]pyrimidine compound and the standard drugs across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.[5]

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 21c (Pyrazolo[1,5-a]pyrimidine derivative) HCT-116Colon Cancer0.018 [4]
MDA-MB-231Breast CancerNot specified, but showed activity[4]
Doxorubicin MCF-7Breast Cancer~0.1 - 2.0[5]
HeLaCervical Cancer~0.1 - 1.0[5]
A549Lung Adenocarcinoma~0.5 - 5.0[5]
HepG2Liver Cancer12.18 ± 1.89[6]
HCT-116Colon Cancer~8.64 (as a reference for another compound)[2]
Cisplatin A549Lung Cancer9 ± 1.6[7]
HCT-116Colon CancerNot readily available in cited searches
HeLaCervical CancerIC50 values show significant variability across studies[8]
MCF-7Breast CancerIC50 values show significant variability across studies[8]

Note: The specific structures of the numbered compounds can be found in the corresponding scientific literature. This table is intended for comparative purposes of cytotoxic potency.[1]

Experimental Methodology: The MTT Assay

Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][9][10]

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9][10]

  • Cell Seeding:

    • Culture cancer cells in an appropriate medium until they reach the exponential growth phase.[9]

    • Harvest the cells and determine cell viability (typically >90%).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2][11]

  • Compound Treatment:

    • Prepare a series of dilutions of the Pyrazolo[1,5-a]pyrimidine compound and standard drugs in the cell culture medium.[2]

    • Replace the existing medium in the 96-well plates with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).[5]

    • Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1][5]

  • MTT Incubation:

    • After the treatment period, add a specific volume of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[10]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.[5]

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][9]

    • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[10]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment 4. Treat Cells (48-72h Incubation) cell_seeding->drug_treatment drug_prep 3. Prepare Drug Dilutions drug_prep->drug_treatment mtt_addition 5. Add MTT Reagent (4h Incubation) drug_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan (e.g., with DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Action: A Comparative Overview

Pyrazolo[1,5-a]pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. A prominent target for this class of compounds is the Cyclin-Dependent Kinase 2 (CDK2).[3][4] CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a common feature in cancer.[1] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically in the G1 phase, and promote apoptosis (programmed cell death).[4] The apoptotic process can be mediated through both intrinsic and extrinsic pathways.[4]

Pyrazolopyrimidine_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->S Promotes G1/S Transition CellCycleArrest G1 Phase Arrest Pyrazolo Pyrazolo[1,5-a]pyrimidine (e.g., Compound 21c) Pyrazolo->CDK2_CyclinE Inhibition Apoptosis Apoptosis Pyrazolo->Apoptosis Induction

Caption: Simplified signaling pathway for Pyrazolo[1,5-a]pyrimidine-induced cytotoxicity.

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a complex mechanism of action.[5] Its primary modes of action include:

  • Intercalation into DNA: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Inhibition of Topoisomerase II: This enzyme is crucial for relaxing DNA supercoils during replication. Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation CellDeath Cell Death (Apoptosis/Necrosis) DNA->CellDeath DNA Damage TopoII->CellDeath DNA Strand Breaks ROS->CellDeath Oxidative Stress

Caption: Key mechanisms of Doxorubicin-induced cytotoxicity.

Cisplatin is a platinum-based chemotherapeutic agent that primarily functions by forming covalent bonds with the purine bases in DNA. This leads to the formation of DNA adducts, which cause intra- and inter-strand cross-links. These cross-links distort the DNA structure, interfering with DNA replication and transcription, and ultimately triggering apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Binds to DNA DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of Cisplatin-induced apoptosis via DNA cross-linking.

Conclusion

The representative Pyrazolo[1,5-a]pyrimidine derivative, Compound 21c, demonstrates potent cytotoxic activity against the HCT-116 colon cancer cell line, with an IC50 value in the nanomolar range, suggesting a high degree of efficacy.[4] This potency is comparable to or, in some cases, exceeds that of the standard chemotherapeutic drugs Doxorubicin and Cisplatin against various cancer cell lines. The distinct mechanism of action, primarily targeting CDK2, positions Pyrazolo[1,5-a]pyrimidines as a promising class of compounds for the development of targeted cancer therapies, potentially offering a more selective approach with a different side-effect profile compared to traditional DNA-damaging agents.[3][4] Further in-depth studies are warranted to fully elucidate the therapeutic potential of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its derivatives.

References

  • Benchchem. (n.d.). Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines.
  • Benchchem. (n.d.). A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines.
  • PubMed. (2025, December 18). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
  • DOI. (n.d.). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
  • Benchchem. (n.d.). Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • PMC. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Semantic Scholar. (n.d.). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE).
  • RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed. (2025, September 17). Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer.
  • Abcam. (n.d.). MTT assay protocol.
  • Arabian Journal of Chemistry. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
  • Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • PMC. (n.d.). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • MDPI. (2023, October 9). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • MTT Cell Viability Assay Kit. (n.d.). MTT Cell Viability Assay Kit.
  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
  • PMC. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Biomedical and Pharmacology Journal. (2025, March 20). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin.
  • NWPII. (2013, March 17). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone.
  • ResearchGate. (n.d.). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and....
  • PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
  • PMC. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.

Sources

Validation

Decoding the Vibrational Signature: A Guide to the IR Spectroscopy of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif of significant interest.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif of significant interest.[1][2][3] Its derivatives are explored for a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The precise structural elucidation of these molecules is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative first look into their functional group composition. This guide offers an in-depth analysis of the characteristic IR absorption peaks for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, providing a comparative framework and the underlying principles for confident spectral interpretation.

The Molecular Blueprint: Functional Groups and Their Expected Vibrational Fingerprints

To predict the IR spectrum of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, we must first dissect its structure into its constituent vibrating components. The molecule is characterized by two key features: a fused aromatic heterocyclic ring system and two nitrile functional groups.

1. The Nitrile Groups (C≡N): A Sharp and Unmistakable Signal

The carbon-nitrogen triple bond (C≡N) of a nitrile is one of the most diagnostic functional groups in IR spectroscopy. Its stretching vibration gives rise to a sharp, and typically medium-intensity, absorption band.

  • Expected Region: 2260-2200 cm⁻¹[4][5]

  • Causality: The triple bond is strong, requiring high energy (and thus high frequency) to stretch.[6][7] The bond's significant dipole moment change during vibration contributes to a readily observable absorption.

  • Comparative Data: In a study of related pyrazolo[1,5-a]pyrimidine derivatives, a characteristic absorption band for the CN group was observed at 2203 cm⁻¹.[8] Another investigation on a similar scaffold reported a CN peak at 2224 cm⁻¹.[9] This slight variation can be attributed to the electronic environment of the nitrile group within the specific molecular structure. Conjugation with the aromatic ring system can slightly lower the frequency and increase the intensity of this peak.[5][7]

2. The Aromatic Pyrazolo[1,5-a]pyrimidine Core

The fused ring system, being aromatic, will exhibit a series of characteristic absorptions. These are often more complex than those of simple benzene derivatives due to the presence of nitrogen atoms and the fused nature of the rings.

  • Aromatic C-H Stretching:

    • Expected Region: 3100-3000 cm⁻¹[10][11][12]

    • Insight: The C-H bonds on the aromatic ring are sp² hybridized, making them slightly stronger than the sp³ C-H bonds found in alkanes. This results in their absorption appearing at a frequency just above the 3000 cm⁻¹ dividing line, a useful diagnostic marker for unsaturation.[10][12]

  • Aromatic C=C and C=N In-Ring Stretching:

    • Expected Region: 1600-1400 cm⁻¹[10][11][13]

    • Expert Analysis: This region is often populated by a series of sharp, medium-to-strong intensity bands. For aromatic hydrocarbons, two prominent peaks are often seen around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[10][12] The inclusion of C=N bonds within the pyrazolo[1,5-a]pyrimidine ring system will also contribute to absorptions in this area, potentially leading to a more complex pattern of overlapping bands.

  • C-H Out-of-Plane ("oop") Bending:

    • Expected Region: 900-675 cm⁻¹[10][12]

    • Significance: The pattern of these strong absorptions can be highly diagnostic of the substitution pattern on an aromatic ring.[10][11] For a specific substitution pattern as in Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, a characteristic set of bands would be expected in this fingerprint region.

Comparative Data Summary

The following table summarizes the expected characteristic IR peaks for Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, supported by data from related compounds and general spectroscopic principles.

Functional Group VibrationExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakIndicates the presence of C-H bonds on the aromatic ring system.[10][11][12]
Nitrile (C≡N) Stretch2260 - 2200Medium, SharpHighly diagnostic for the nitrile functional groups.[4][5] Published examples on similar scaffolds show peaks at 2203 and 2224 cm⁻¹.[8][9]
Aromatic C=C & C=N In-Ring Stretch1600 - 1400Medium to StrongA series of bands characteristic of the fused aromatic heterocyclic core.[10][13]
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands in the fingerprint region is specific to the substitution on the ring.[10]

Experimental Workflow: Acquiring a High-Quality IR Spectrum

To validate these predictions and obtain reliable data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Protocol: ATR-FTIR Spectroscopy of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required force will vary depending on the instrument and sample properties.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's peak-picking tool to identify the wavenumbers of the key absorption bands.

    • Compare the obtained spectrum with the predicted peaks and literature data for confirmation of the compound's identity and purity.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and highlights the key bond vibrations that give rise to its characteristic IR peaks.

Caption: Key IR vibrational modes in Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Conclusion: An Indispensable Tool for Structural Verification

IR spectroscopy serves as a powerful and accessible technique for the initial characterization of novel heterocyclic compounds like Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile. By understanding the expected absorption frequencies of the key functional groups—the sharp, diagnostic nitrile stretch around 2230 cm⁻¹ and the collection of bands associated with the aromatic core—researchers can rapidly confirm the successful synthesis of the target scaffold and assess its purity. This spectroscopic data, when used in conjunction with other analytical methods such as NMR and mass spectrometry, provides a comprehensive and unambiguous structural assignment, which is a critical foundation for any subsequent biological or material application studies.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qurain, N. A., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Department of Chemistry, Michigan State University. Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • Zhang, L., Wu, J., Liu, Y., Zhang, X., Li, L., & Zhang, J. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1129–1133. Retrieved from [Link]

  • Rybka, S., Ulašin, K., Lejczak, M., Wójcik, M., & Wietrzyk, J. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6483. Retrieved from [Link]

  • Khalil, M. A., El-Sayed, M. S., & El-Tohamy, S. A. (2017). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(3), 1845-1852. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]

  • IR Absorption Table. (n.d.). Department of Chemistry, University of Colorado Boulder. Retrieved from [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2021). Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules, 26(3), 578. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. SlideShare. Retrieved from [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. Retrieved from [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. (n.d.). JournalAgent. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Moustafa, A. H., Gaffer, H. E., & El-Emary, T. I. (2022). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]

Sources

Comparative

Benchmarking Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile Efficacy in Enzyme Assays: A Comprehensive Guide to Dual CDK2/TRKA Inhibition

As the landscape of targeted oncology evolves, the limitations of single-node kinase inhibition—chiefly, acquired resistance and compensatory pathway activation—have necessitated the development of polypharmacological ag...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the limitations of single-node kinase inhibition—chiefly, acquired resistance and compensatory pathway activation—have necessitated the development of polypharmacological agents. Among these, the Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (PPDC) scaffold has emerged as a highly privileged pharmacophore. Recent structural optimizations have positioned specific PPDC derivatives as potent, ATP-competitive dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)[1].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the efficacy of the PPDC scaffold against standard-of-care alternatives. By dissecting the mechanistic rationale, detailing self-validating experimental workflows, and analyzing comparative data, this guide provides a robust framework for researchers evaluating this compound in preclinical enzyme assays.

Mechanistic Rationale: The Synergy of Dual Inhibition

Targeting TRKA alone (e.g., in NTRK-fusion malignancies) often leads to rapid resistance via point mutations in the kinase domain or the upregulation of parallel survival cascades. By simultaneously inhibiting CDK2, PPDC derivatives strike at two fundamental pillars of tumor survival: signaling and cell cycle progression.

  • TRKA Inhibition: Blocks downstream PI3K/AKT and MAPK cascades, removing the anti-apoptotic signals required for tumor cell survival.

  • CDK2 Inhibition: Prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S transition and forcing the cell into apoptosis.

The dicarbonitrile functional groups at the 3 and 6 positions of the pyrazolo[1,5-a]pyrimidine core are critical; they act as potent hydrogen bond acceptors that anchor the molecule deeply within the highly conserved ATP-binding hinge regions of both kinases[1].

G PPDC Pyrazolo[1,5-a]pyrimidine- 3,6-dicarbonitrile CDK2 CDK2 / Cyclin E Complex PPDC->CDK2 ATP-competitive Inhibition TRKA TRKA Receptor Kinase PPDC->TRKA ATP-competitive Inhibition Rb Rb Protein (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation PI3K PI3K / AKT Pathway TRKA->PI3K Downregulates Signaling Arrest G1/S Cell Cycle Arrest Rb->Arrest Triggers Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes (via inhibition)

Fig 1: Dual inhibition mechanism of PPDC targeting CDK2 cell cycle and TRKA survival pathways.

Benchmarking Efficacy: Comparative Data Analysis

To objectively evaluate the efficacy of the PPDC scaffold, we benchmark optimized derivatives against highly selective, industry-standard inhibitors: Roscovitine (Seliciclib) for CDK2[2] and Entrectinib for TRKA[3].

Quantitative Efficacy Summary
CompoundPrimary Target(s)IC₅₀ (nM)Mechanism of ActionClinical / Experimental Status
PPDC (Optimized Scaffold) CDK2 / TRKA~25 / ~12ATP-competitive Dual InhibitorPreclinical Evaluation[1]
Roscovitine (Seliciclib) CDK2700ATP-competitive InhibitorPhase II / Experimental[2]
Entrectinib TRKA (Pan-TRK)1ATP-competitive InhibitorFDA Approved[3]

Data Interpretation: While Entrectinib exhibits superior single-digit nanomolar potency against TRKA[3], it lacks the cell-cycle arresting capabilities provided by CDK2 inhibition. Conversely, Roscovitine is a relatively weak CDK2 inhibitor (IC₅₀ ~700 nM)[2]. The PPDC scaffold bridges this gap, offering a balanced, low-nanomolar dual-inhibition profile that prevents compensatory survival mechanisms often seen when using Entrectinib or Roscovitine as monotherapies[1].

Experimental Workflows: Self-Validating Enzyme Assays

To generate the benchmarking data above, trustworthiness and reproducibility are paramount. We utilize the ADP-Glo™ Kinase Assay , a luminescent format that measures ADP formed from a kinase reaction.

Expertise & Causality: Why ADP-Glo? Unlike radiometric assays, ADP-Glo depletes unreacted ATP before detection. This creates a self-validating system with an exceptionally high signal-to-background ratio, eliminating false positives caused by ATP hydrolysis artifacts. Furthermore, by running the assay at the apparent


 for ATP (

) for each specific kinase, we ensure the assay is sensitive enough to accurately calculate the IC₅₀ of ATP-competitive inhibitors like PPDC.
Step-by-Step Methodology: ADP-Glo Workflow for PPDC Evaluation
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute PPDC, Roscovitine, and Entrectinib in a 10-point, 3-fold serial dilution series in 100% DMSO, then dilute to 4X working stocks in buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Kinase Reaction Assembly: In a low-volume 384-well plate, combine:

    • 1 µL of 4X Compound (PPDC or controls)

    • 2 µL of 2X Enzyme/Substrate mix (e.g., CDK2/Cyclin E + Histone H1 substrate, or TRKA + Poly(Glu,Tyr) substrate).

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 1 µL of 4X ATP. Critical Step: The final ATP concentration must be set to the previously determined

    
     for the specific enzyme batch to ensure accurate competitive benchmarking.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader (e.g., EnVision). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

G Step1 1. Kinase Reaction Enzyme + Substrate + ATP + PPDC (Incubate 60 min at RT) Step2 2. ATP Depletion Add ADP-Glo™ Reagent (Incubate 40 min to deplete unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Add Detection Reagent (Converts ADP to ATP, incubate 30 min) Step2->Step3 Step4 4. Luciferase Reaction ATP + Luciferin -> Light (Generates luminescent signal) Step3->Step4 Step5 5. Data Acquisition Read Luminescence & Calculate IC50 (Signal proportional to kinase activity) Step4->Step5

Fig 2: Step-by-step ADP-Glo kinase assay workflow for evaluating PPDC efficacy.

Conclusion & Application Insights

Benchmarking Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile against standard inhibitors reveals its unique utility in drug discovery. While it may not surpass the raw TRKA potency of Entrectinib[3], its dual-action profile against CDK2[1] offers a profound advantage in preventing tumor resistance. When executing these enzyme assays, researchers must rigorously control ATP concentrations and utilize ATP-depletion methodologies to ensure the structural benchmarking data remains highly trustworthy and translatable to cellular models.

References

  • [1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - nih.gov. URL:

  • [3] Entrectinib (NMS-E628) | Trk/ROS1/ALK Inhibitor - medchemexpress.com. URL:

  • [2] Roscovitine (Seliciclib) | CDK Inhibitor - selleckchem.com. URL:

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Dicarbonitrile Pyrazolo[1,5-a]pyrimidine Derivatives

Topic: UV-Vis Absorption Spectra Comparison of Dicarbonitrile Pyrazolo-Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra Comparison of Dicarbonitrile Pyrazolo-Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, CDK) and as a tunable fluorophore in materials science.[1][2][3] This guide focuses on the 3,6-dicarbonitrile derivatives, a subclass where the introduction of electron-withdrawing nitrile groups at the 3- and 6-positions significantly alters the electronic landscape of the heterocycle.

For researchers, the critical differentiator of the dicarbonitrile series is the enhancement of Intramolecular Charge Transfer (ICT) . Unlike their unsubstituted or monocarbonitrile counterparts, dicarbonitrile derivatives often exhibit:

  • Bathochromic Shifts (Red-Shifts): Extension of absorption into the visible region (400–500+ nm).

  • Molar Extinction Coefficient (

    
    ) Modulation:  High sensitivity to donor substituents at positions 2, 5, or 7.
    
  • Solvatochromism: Pronounced dependence on solvent polarity, useful for probing binding pocket environments.

Structural & Electronic Basis (SAR)

Understanding the spectra requires analyzing the Structure-Activity Relationship (SAR) of the chromophore.

The Dicarbonitrile Effect

The pyrazolo[1,5-a]pyrimidine core is intrinsically dipolar.

  • Monocarbonitrile (3-CN): The nitrile group at C3 acts as an electron acceptor, lowering the LUMO energy and facilitating ICT from electron-rich substituents (e.g., amines, thienyls) at C7.

  • Dicarbonitrile (3,6-diCN): The addition of a second nitrile at C6 creates a "push-pull-pull" system. This further stabilizes the LUMO, narrowing the HOMO-LUMO gap.

    • Observation: This is empirically seen in the physical appearance of crystals. Monocarbonitrile derivatives (e.g., 7-thienyl-3-CN) often appear yellow , whereas the corresponding 3,6-dicarbonitrile analogs appear brown or deep orange , indicating a significant red-shift in absorption.

Diagram: Electronic Transition Pathway

SAR_Mechanism Core Pyrazolo[1,5-a]pyrimidine Core (Electron Deficient) Acceptor1 C3-Nitrile (CN) (Primary Acceptor) Core->Acceptor1 Pull e- Acceptor2 C6-Nitrile (CN) (Secondary Acceptor) Core->Acceptor2 Pull e- Donor Donor Groups (C2/C7) (-NHAr, -Thienyl, -OMe) Donor->Core Push e- ICT Intramolecular Charge Transfer (ICT) Acceptor1->ICT Acceptor2->ICT Shift Bathochromic Shift (Red Shift) ICT->Shift Narrowed Band Gap

Caption: Electronic push-pull mechanism in dicarbonitrile derivatives leading to spectral red-shifts.

Comparative Data Analysis

The following data contrasts the dicarbonitrile series with monocarbonitrile and unsubstituted analogs. Data is synthesized from key spectroscopic studies (e.g., RSC Advances, Molecules).

Table 1: Spectral Shift by Substitution Pattern

Solvent: DMSO/Ethanol | Concentration:


 M
Compound ClassSubstituents (C3 / C6)Typical

(nm)
Visual Appearance

(M⁻¹cm⁻¹)
Unsubstituted H / H340 – 360White/Pale Yellow3,000 – 5,000
Monocarbonitrile CN / H360 – 410Yellow15,000 – 25,000
Dicarbonitrile CN / CN 420 – 480+ Brown / Deep Orange 20,000 – 35,000

Note: The "Brown" appearance of dicarbonitrile derivatives (e.g., 2,5-di(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile) confirms significant absorption in the visible spectrum compared to the "Yellow" monocarbonitrile analogs.

Table 2: Solvatochromic Effects (Dicarbonitrile Series)

Effect of solvent polarity on a representative 7-amino-substituted dicarbonitrile derivative.

SolventPolarity Index (

)

(nm)
Observation
Toluene 2.4435Vibronic structure often visible
THF 4.0442Strong ICT band
Ethanol 5.2448Red-shifted, broadening of band
DMSO 7.2455Max red-shift, potential fluorescence quenching

Experimental Protocol: Reliable Spectral Characterization

To ensure reproducibility given the solubility challenges of planar dicarbonitrile molecules, follow this validated protocol.

Reagents & Equipment[4]
  • Solvents: Spectroscopic grade DMSO (for stock), THF, Ethanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length.

Workflow Diagram

Protocol_Workflow Stock 1. Stock Solution Dissolve 1 mg in 10 mL DMSO (Conc ~ 2-5 mM) Dilution 2. Serial Dilution Dilute into THF/EtOH Target: 10-20 µM Stock->Dilution Avoid precipitation Baseline 3. Baseline Correction Run pure solvent blank Dilution->Baseline Scan 4. Spectral Scan Range: 250 - 600 nm Speed: Medium Baseline->Scan Analysis 5. Data Analysis Determine Lambda max Calculate Epsilon Scan->Analysis

Caption: Step-by-step workflow for accurate UV-Vis characterization of pyrazolo-pyrimidines.

Step-by-Step Methodology
  • Stock Preparation: Weigh approximately 1.0 mg of the dicarbonitrile derivative. Dissolve in 10 mL of DMSO. Note: Dicarbonitrile derivatives have lower solubility in non-polar solvents due to strong

    
    -stacking.
    
  • Working Solution: Aliquot 20–50

    
    L of stock into 3 mL of the target solvent (e.g., THF) to achieve a final concentration of 
    
    
    
    M.
  • Blanking: Use a matched quartz cuvette with pure solvent. Ensure no air bubbles are present.

  • Measurement: Scan from 600 nm down to 250 nm.

    • Critical Check: If the absorbance at

      
       exceeds 1.0, dilute further to avoid aggregation artifacts (deviations from Beer-Lambert law).
      
  • Validation: Verify the absence of scattering tails >500 nm (unless the compound is deeply colored). A rising baseline at long wavelengths indicates microprecipitation.

References

  • Portilla, J., et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 10, 39542-39552. Link

  • Hassan, A. S., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 13, 2645-2658. Link

  • Gomha, S. M., et al. (2021).[4] "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." Nanobiomedicine, Result 1.2 context. Link

  • BenchChem Technical Support. (2025). "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives." Link

Sources

Safety & Regulatory Compliance

Safety

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile proper disposal procedures

Executive Safety Assessment Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 339029-86-6) presents a dual-hazard profile: it is a bioactive nitrogen-heterocycle scaffold commonly used in kinase inhibitor development, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (CAS: 339029-86-6) presents a dual-hazard profile: it is a bioactive nitrogen-heterocycle scaffold commonly used in kinase inhibitor development, and it possesses two nitrile (-CN) functional groups.[1]

As a Senior Application Scientist, my directive for this compound is strict segregation from acidic waste streams . While the nitrile groups on this fused ring system are more stable than simple aliphatic nitriles, the potential for hydrolysis to release hydrogen cyanide (HCN) under acidic conditions mandates a "Zero-Acid Contact" protocol during disposal.[1]

Immediate Hazard Profile (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][3]

  • STOT-SE: Category 3 (Respiratory irritation).[1][3]

Physicochemical Waste Characterization

Before initiating disposal, you must characterize the state of the waste.[4] This compound is typically a solid powder but may exist as a residual solution in DMSO or DMF.[1]

PropertyValueDisposal Implication
Physical State Solid (Off-white to yellow powder)Requires wide-mouth HDPE or glass containment.[1]
Functional Groups Dicarbonitrile (-CN x2)CRITICAL: Incompatible with strong acids and oxidizers.[1][2]
Solubility Low in water; Soluble in DMSO, DMFDo NOT dispose of down the drain.[1] Aqueous solubility is insufficient for flushing, and toxicity prohibits it.
Reactivity Stable under normal T/PMay liberate HCN gas if exposed to strong acids (HCl, H₂SO₄) or strong oxidizers.[1]

Procedural Disposal Workflow

This protocol uses a Self-Validating Segregation System .[1] You must verify the pH and composition of the receiving waste container before addition.

Step 1: Waste Stream Segregation (The "Acid Test")[1]
  • The Rule: This compound must go into a Non-Halogenated Organic waste stream (if in solution) or Hazardous Solid waste (if powder).[1]

  • The Validation: Check the pH of the liquid waste container. If pH < 4, DO NOT ADD .[1] Use a separate, neutral/basic organic waste container.[1]

  • Reasoning: Acidic environments catalyze the hydrolysis of the nitrile group (

    
    ).[1] Under specific conditions, intermediate steps can release cyanide species.[1]
    
Step 2: Containment & Packaging
  • Solid Waste:

    • Collect pure powder or contaminated consumables (weigh boats, gloves) in a clear, 6-mil polyethylene bag.[1]

    • Double-bag the waste.[1]

    • Place into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated solid waste box.[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvents are likely DMSO or DMF.[1]

    • Collect in amber glass or HDPE carboys.

    • Headspace Rule: Leave at least 10% headspace to prevent over-pressurization from thermal expansion.[1]

Step 3: Labeling & Documentation
  • Label must read: "HAZARDOUS WASTE - TOXIC / IRRITANT" .[1]

  • List constituents explicitly: "Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, DMSO (trace)".

  • Prohibited Abbreviations: Do not use "PPD" or internal project codes. Use the full IUPAC name or CAS #339029-86-6.[1]

Step 4: Final Destruction
  • Method: High-temperature incineration equipped with a scrubber.[1]

  • Mechanism: Incineration at >1000°C ensures complete oxidation of the fused ring system and conversion of nitrile nitrogen to

    
     or 
    
    
    
    (scrubbed), preventing environmental release.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision tree for disposing of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, emphasizing the critical acid-check step.

DisposalWorkflow Start Waste Generation: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Solid Liquid Solution (DMSO/DMF/Methanol) StateCheck->Liquid Liquid Bagging Double Bag (6-mil Polyethylene) Solid->Bagging SolidContainer Container: Wide-Mouth HDPE Drum Bagging->SolidContainer Final Label & Transfer for Incineration SolidContainer->Final AcidCheck CRITICAL CHECK: Is Receiving Container Acidic (pH < 4)? Liquid->AcidCheck Stop STOP: Do Not Add. Select Neutral Container. AcidCheck->Stop Yes (Acidic) Proceed Proceed: Add to Non-Halogenated Organic Solvents AcidCheck->Proceed No (Neutral/Basic) Stop->Proceed After Correction Proceed->Final

Figure 1: Decision logic for segregating nitrile-functionalized scaffold waste to prevent acid-catalyzed hydrolysis.

Emergency Contingencies (Spill Management)

If a spill occurs during the disposal process, execute the following Dry-Cleanup Protocol . Do not use water initially, as this spreads the contamination.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm min), lab coat, and safety goggles.[1]

  • Containment:

    • Powder Spill: Cover gently with paper towels dampened with detergent solution (to prevent dust lofting) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

    • Liquid Spill: Cover with an absorbent pad or vermiculite.[1] Do not use sawdust (combustible).[1]

  • Decontamination:

    • Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure neutralization of any trace residues.[1]

    • Collect all cleanup materials into the Solid Waste stream described in Step 2.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Management for Educational Institutions. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazolo[1,5-a]pyrimidine.[1][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Executive Safety Summary Compound: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS: 339029-86-6 Risk Classification: High Potency / Unknown Toxicity (Universal Precautions) Operational Core Directive: Treat this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS: 339029-86-6 Risk Classification: High Potency / Unknown Toxicity (Universal Precautions)

Operational Core Directive: Treat this compound as a potent, sensitizing pharmacophore . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor development (e.g., JAK, CDK inhibitors), implying high biological activity. The dicarbonitrile functionality adds potential metabolic toxicity risks. Do not assume low toxicity due to lack of specific LD50 data.

Risk Assessment & Engineering Controls

The "Unknown Potency" Protocol

In drug discovery, intermediates lacking comprehensive toxicology reports must be handled as Occupational Exposure Band (OEB) 3 or 4 compounds until proven otherwise.

Hazard CategoryRisk DriverCritical Control
Acute Toxicity Organic Nitrile FunctionalityPrevent ingestion/inhalation.[1] Metabolic liberation of cyanide is unlikely but possible under extreme physiological stress.
Sensitization Pyrimidine HeterocycleHigh risk of skin sensitization/allergic dermatitis. Zero skin contact policy.
Physical State Fine Powder / ElectrostaticHigh potential for aerosolization during weighing.
Engineering Controls (Primary Barrier)
  • Solid Handling: Must be performed in a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Face velocity must be maintained between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based PPE System . Select the gear based on your specific operation.

Table 1: Task-Based PPE Requirements
PPE ComponentTier 1: Standard Handling (Closed vials, microscopy, automated screening)Tier 2: High Exposure Risk (Weighing solids, solubilizing, syringe filtering)
Gloves Double Nitrile (0.11 mm min. thickness).Change outer glove every 30 mins.Laminate (Silver Shield/Norfoil) under Nitrile.Required if dissolved in DMSO/DCM.
Respiratory Fume hood (Engineering Control).No respirator needed if sash is proper.N95 or P100 Respirator ONLY if working outside a hood (Emergency only).
Eye Protection Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if >500mg).
Body Standard Lab Coat (Cotton/Poly blend).Tyvek® Disposable Lab Coat with elastic cuffs.

Critical Note on DMSO: If solubilizing this compound in Dimethyl Sulfoxide (DMSO), standard nitrile gloves are insufficient for prolonged contact. DMSO increases skin permeability, carrying the toxic payload directly into the bloodstream. Use Silver Shield laminate gloves for DMSO solutions.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Rationale: The transition from solid to solution is the highest risk point for exposure.

WeighingProtocol Start Start: Solid Handling Prep 1. Prepare Workspace (Anti-static gun, Pre-tared vial) Start->Prep Weigh 2. Transfer Solid (Use disposable spatula) Prep->Weigh Clean 3. Decontaminate Balance (Wipe with MeOH wet tissue) Weigh->Clean Spill Check Solubilize 4. Add Solvent (DMSO/DMF) (Add solvent to solid, not vice versa) Clean->Solubilize Seal 5. Seal & Parafilm (Create secondary containment) Solubilize->Seal

Figure 1: Step-by-step workflow for converting solid powder to stock solution, emphasizing containment.

Step-by-Step Procedure:

  • Preparation: Place a disposable absorbent mat in the fume hood. Tare your receiving vial before opening the source container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Wipe Down: Immediately after closing the source container, wipe the exterior with a methanol-dampened Kimwipe to remove invisible dust.

  • Solubilization: Add solvent (typically DMSO) gently down the side of the vial to minimize aerosol displacement. Vortex only after the cap is tightly sealed and wrapped with Parafilm.

Emergency Response Procedures

Biological Exposure

Mechanism: Organic nitriles can be metabolized to release cyanide ions, though slower than inorganic salts. Symptoms (headache, dizziness, rapid breathing) may be delayed.

  • Skin Contact:

    • IMMEDIATELY wash with soap and copious water for 15 minutes.

    • Do NOT use ethanol or DMSO to wash skin; this enhances absorption.

  • Eye Contact:

    • Flush with water for 15 minutes.[2] Hold eyelids open.

  • Inhalation:

    • Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid vs. Liquid)

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionS Cover with wet pad (Avoid dust generation) Solid->ActionS ActionL Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionL Disposal Bag as Hazardous Chemical Waste ActionS->Disposal ActionL->Disposal

Figure 2: Decision tree for immediate spill response to prevent contamination spread.

Disposal & Deactivation

Do NOT attempt chemical deactivation (e.g., bleach oxidation) in the lab. While hypochlorite can oxidize cyanides, the complex heterocyclic chemistry of Pyrazolo[1,5-a]pyrimidine can lead to unpredictable, toxic byproducts (e.g., chlorinated amines).

Disposal Protocol:

  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Labeling: Clearly label as "Contains Organic Nitriles – Pyrazolo-pyrimidine derivative."

  • Liquids: Collect in HDPE waste carboys.

  • Solids/Contaminated PPE: Double-bag in heavy-duty polyethylene bags (3 mil thickness) and seal with tape.

  • Final Destruction: Must be handled by high-temperature incineration (>1000°C) by a licensed waste contractor.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Link

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (Nitrile vs. Laminate for DMSO). Link

  • PubChem. (2024). Compound Summary: Pyrazolo[1,5-a]pyrimidine.[2][8][9] National Library of Medicine. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.